2-Chloroethyl p-toluenesulfonate
Description
Properties
IUPAC Name |
2-chloroethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNMIUJDTOMBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883256 | |
| Record name | Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80-41-1 | |
| Record name | 2-Chloroethyl p-toluenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroethyl p-tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroethyl p-toluenesulfonate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethyl toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloroethyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloroethyl p-toluenesulfonate (also known as 2-chloroethyl tosylate). This compound is a valuable bifunctional reagent in organic synthesis, frequently utilized as an intermediate in the production of pharmaceuticals and other fine chemicals. This document details established synthetic protocols, outlines key reaction parameters, and presents a thorough summary of its physicochemical and spectroscopic properties. The information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge for the successful preparation and identification of this important compound.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the tosylation of 2-chloroethanol. This reaction involves the treatment of 2-chloroethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which acts as both a solvent and a scavenger for the hydrochloric acid byproduct. Dichloromethane (DCM) is often used as a co-solvent.[1][2] The reaction is generally performed at a low temperature initially (0 °C) and then allowed to proceed at room temperature.[1][2][3]
The overall reaction is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This section details a common laboratory-scale procedure for the synthesis of this compound.
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reagents:
-
p-Toluenesulfonyl chloride (TsCl)
-
2-Chloroethanol
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Water (deionized)
-
Magnesium sulfate or sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluenesulfonyl chloride (1.2-1.5 equivalents) in dichloromethane and pyridine (used as a base) at 0 °C using an ice bath.[1][3]
-
Slowly add 2-chloroethanol (1 equivalent) to the stirred solution, ensuring the temperature remains low.[1][2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (typically 4-15 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[1][3]
-
Upon completion, the reaction mixture is transferred to a separatory funnel and washed with water.[1][3]
-
The organic layer is then washed with dilute hydrochloric acid to remove excess pyridine, followed by another wash with water.[1][2]
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[2][3]
-
The final product, this compound, is typically obtained as a clear, colorless to pale yellow liquid or syrup.[1][4][5]
Reagent Quantities and Yield
The following table summarizes typical reagent quantities used in the synthesis.
| Reagent | Molar Ratio (to 2-Chloroethanol) | Typical Quantity (Example) | Reference |
| 2-Chloroethanol | 1.0 | 8.6 g | [2] |
| p-Toluenesulfonyl Chloride | ~1.2 | 20.5 g | [2] |
| Pyridine | Varies | 50 mL | [2] |
| Dichloromethane | Solvent | 180 mL | [1] |
| Product Yield | Up to 100% | [1] |
Characterization of this compound
Proper characterization is crucial to confirm the identity and purity of the synthesized compound. This involves determining its physical properties and analyzing its spectroscopic data.
Caption: Workflow for the characterization of this compound.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁ClO₃S | [4][6][7] |
| Molecular Weight | 234.7 g/mol | [1][4][7] |
| Appearance | Clear colorless to yellow liquid/syrup | [1][4][5] |
| Melting Point | 157-161 °C | [4][6][8] |
| Boiling Point | 153 °C at 0.3 mmHg | [4][6][7][8] |
| Density | 1.294 g/mL at 25 °C | [4][6][7][8] |
| Refractive Index (n20/D) | 1.529 | [4][6][7] |
| Solubility | Soluble in benzene; slightly soluble in chloroform and methanol; insoluble in water. | [4] |
| CAS Number | 80-41-1 | [4][6][7][8] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation of the molecule.
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Reference |
| 7.81 | Doublet | 2H | Aromatic H (meta to CH₃) | 8.3 | [1] |
| 7.37 | Doublet | 2H | Aromatic H (ortho to CH₃) | 8.3 | [1] |
| 4.23 | Triplet | 2H | O-CH₂ | 5.9 | [1] |
| 3.66 | Triplet | 2H | CH₂-Cl | 5.9 | [1] |
| 2.46 | Singlet | 3H | Ar-CH₃ | - | [1] |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[9]
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Aromatic C-S |
| ~134 | Aromatic C-CH₃ |
| ~130 | Aromatic CH (ortho to CH₃) |
| ~128 | Aromatic CH (meta to CH₃) |
| ~69 | O-CH₂ |
| ~42 | CH₂-Cl |
| ~22 | Ar-CH₃ |
Note: Specific peak assignments for ¹³C NMR can vary slightly depending on the solvent and instrument.
The IR spectrum helps to identify the functional groups present in the molecule.[10]
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~3000-2850 | C-H stretch | Alkyl and Aromatic |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1360, ~1175 | S=O stretch | Sulfonate Ester |
| ~1100-1000 | C-O stretch | Ester |
| ~750-650 | C-Cl stretch | Alkyl Halide |
Safety Information
This compound is classified as a harmful and toxic substance.[4][6] It is harmful if swallowed and can cause irritation to the eyes and skin.[4][6] When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] All work should be conducted in a well-ventilated fume hood.[4]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The tosylation of 2-chloroethanol is a reliable and high-yielding synthetic route. The physicochemical and spectroscopic data presented here serve as a valuable reference for the identification and quality control of the synthesized product. Adherence to the described protocols and safety precautions will enable researchers and professionals to effectively utilize this versatile reagent in their synthetic endeavors.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chembk.com [chembk.com]
- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. Page loading... [guidechem.com]
- 7. p-トルエンスルホン酸2-クロロエチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound CAS#: 80-41-1 [m.chemicalbook.com]
- 9. This compound(80-41-1) 13C NMR [m.chemicalbook.com]
- 10. This compound(80-41-1) IR Spectrum [chemicalbook.com]
physical and chemical properties of 2-Chloroethyl p-toluenesulfonate
An In-depth Technical Guide to 2-Chloroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. The information is intended for professionals in research and development who utilize this versatile reagent in organic synthesis.
Introduction
This compound, also known as 2-chloroethyl tosylate, is an organic compound widely used in chemical synthesis.[1] It belongs to the family of sulfonate esters. The presence of the p-toluenesulfonate (tosylate) group, an excellent leaving group, makes this compound a potent alkylating agent. This property is fundamental to its role in the synthesis of a variety of molecules, including pharmaceuticals, dyes, and agrochemicals. Its utility lies in its ability to introduce a 2-chloroethyl group into a target molecule through nucleophilic substitution reactions.
Physical and Chemical Properties
This compound is typically a clear, colorless to yellow liquid at room temperature.[2][3][4] It is characterized by its insolubility in water and solubility in organic solvents like benzene, chloroform, and methanol.[2]
Quantitative Data Summary
The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁ClO₃S | [1][2][4] |
| Molecular Weight | 234.70 g/mol | [5][6] |
| Appearance | Clear colorless to pale yellow liquid | [2][3][4] |
| Melting Point | 157-161 °C | [7][2] |
| Boiling Point | 153 °C at 0.3 mmHg | [2][6] |
| Density | 1.294 g/mL at 25 °C | [2][6] |
| Refractive Index (n²⁰/D) | 1.529 | [2][6] |
| Flash Point | >110 °C (>230 °F) | [7][2][3] |
| Vapor Pressure | 4.87 x 10⁻⁶ mmHg at 25 °C | [2] |
| Solubility | Insoluble in water; Slightly soluble in Chloroform and Methanol; Soluble in Benzene. | [2] |
| Storage Temperature | 2-8 °C | [2][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Technique | Data | Source(s) |
| ¹H NMR | δ=7.81 (d, 2H), 7.37 (d, 2H), 4.23 (t, 2H), 3.66 (t, 2H), 2.46 (s, 3H) | [5] |
| ¹³C NMR | Spectra available, specific peak data not detailed in search results. | [8] |
| Mass Spectrometry (MS) | Spectra available, specific m/z data not detailed in search results. | [8] |
| Infrared (IR) Spectroscopy | Spectra available, specific peak data not detailed in search results. | [9][8] |
Chemical Reactivity and Applications
The primary chemical utility of this compound stems from its function as an alkylating agent. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.[10] This reaction involves a "backside attack" by a nucleophile, resulting in the inversion of stereochemistry at the reaction center.[11]
It is a key reactant for the synthesis of various organic compounds, including triphenylethanamine and fluorinated carbazole derivatives.[1] The compound is incompatible with strong oxidizing agents and strong bases.[3][12]
Sₙ2 Reaction Mechanism
The diagram below illustrates the generalized Sₙ2 reaction mechanism where a nucleophile (Nu⁻) attacks this compound.
Caption: Sₙ2 reaction of this compound with a nucleophile.
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from p-toluenesulfonyl chloride and 2-chloroethanol.[5][13]
Materials and Equipment:
-
p-Toluenesulfonyl chloride
-
2-Chloroethanol
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Water
-
1 L Round-bottom flask (RBF)
-
1 L Separatory funnel
-
Ice bath
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place the 1 L round-bottom flask in an ice bath. Add 180 mL of dichloromethane (DCM), followed by 172 g (0.884 mol) of p-toluenesulfonyl chloride and 59 g (0.75 mol) of pyridine.[5] Stir the mixture for approximately 5 minutes.
-
Addition of Alcohol: Slowly add 40.3 g (0.496 mol) of 2-chloroethanol to the stirring mixture.[5]
-
Reaction: Remove the flask from the ice bath and allow it to stir at room temperature for 15 hours.[5]
-
Workup - Washing: Pour the reaction mixture into a 1 L separatory funnel. Wash the organic phase twice with a solution of 300 mL water and 50 mL pyridine.[5] Following this, wash again with a solution of 300 mL water and 75 mL of 36% wt aq. HCl.[5] Discard the aqueous phase after each wash.
-
Isolation: Remove the solvent (DCM) from the organic phase at reduced pressure using a rotary evaporator. The resulting product is a faint yellow, thick syrup.[5]
Synthesis Workflow Diagram
The following diagram outlines the key steps in the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
Proper handling of this compound is essential due to its hazardous nature. It is classified as harmful if swallowed.[6][14][15]
| Safety Aspect | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [6] |
| Signal Word | Warning | [6][15] |
| Hazard Statements | H302: Harmful if swallowed | [6][14] |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [14][15] |
| Personal Protective Equipment (PPE) | Eyeshields, face shields, protective gloves, and suitable respirator. | [12] |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container. Recommended temperature: 2-8°C. | [2][14] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [3][12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [3][14] |
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3][12]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing. Get medical attention.[3][12]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][12]
-
Ingestion: Clean mouth with water and get medical attention.[3][12] Do not induce vomiting.[14]
References
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. This compound 97 80-41-1 [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. This compound(80-41-1) 13C NMR spectrum [chemicalbook.com]
- 9. Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate) | C9H11ClO3S | CID 6639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. fishersci.com [fishersci.com]
- 13. prepchem.com [prepchem.com]
- 14. echemi.com [echemi.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 2-Chloroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2-Chloroethyl p-toluenesulfonate, a key intermediate in organic synthesis. It covers its chemical identity, physicochemical properties, experimental protocols for its preparation, and its role as a versatile building block in chemical and pharmaceutical research.
Chemical Identity and Structure
This compound, also commonly known as 2-chloroethyl tosylate, is an organic compound valued for its utility as an alkylating agent. The tosyl group is an excellent leaving group, making the compound reactive towards nucleophiles.
-
IUPAC Name : 2-chloroethyl 4-methylbenzene-1-sulfonate[4][7]
-
Synonyms : 2-Chloroethyl tosylate, 2-Tosyloxyethyl chloride, p-Toluenesulfonic acid 2-chloroethyl ester[3][7]
Chemical Structure:
The structure consists of a p-toluenesulfonate (tosylate) group esterified with 2-chloroethanol.
Physicochemical and Toxicological Data
The following table summarizes the key quantitative properties of this compound. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Citations |
| Molecular Weight | 234.70 g/mol | [1][5][7] |
| Appearance | Clear colorless to pale yellow liquid | [2][9][10][11] |
| Boiling Point | 153 °C at 0.3 mmHg | [1][2] |
| Density | 1.294 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.529 | [1][2] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [1][2] |
| Solubility | Insoluble in water; Soluble in benzene, chloroform, and methanol. | [2][11] |
| Storage Temperature | 2-8°C | [1][11] |
| Acute Toxicity (Oral) | LD50 Oral - Rat: 498 mg/kg | [2] |
| Hazard Class | 6.1 | [2] |
Experimental Protocols: Synthesis
This compound is typically synthesized via the esterification of 2-chloroethanol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. Below are two detailed laboratory-scale procedures.
Protocol 1: Synthesis in Dichloromethane
This protocol describes a high-yield synthesis using dichloromethane (DCM) as the solvent.
-
Reactants and Reagents :
-
p-Toluenesulfonyl chloride (172 g, 0.884 mol)
-
Pyridine (59 g, 0.75 mol)
-
2-Chloroethanol (40.3 g, 0.496 mol) (Note: The original source refers to 1-Chloroethanol, which is likely a typo and should be 2-Chloroethanol based on the product structure)
-
Dichloromethane (DCM, 180 mL)
-
36% wt aq. HCl
-
-
Procedure :
-
Combine p-toluenesulfonyl chloride and pyridine in 180 mL of DCM in a 1 L round-bottom flask.
-
Cool the flask in an ice bath for approximately 5 minutes.
-
Slowly add 2-chloroethanol to the cooled mixture.
-
Remove the flask from the ice bath and stir the reaction mixture at room temperature for 15 hours.
-
Transfer the mixture to a 1 L separatory funnel for workup.
-
Wash the organic phase twice with a solution of 300 mL water and 50 mL pyridine.
-
Perform a subsequent wash with 300 mL water and 75 mL of 36% wt aq. HCl, discarding the aqueous phase after each wash.
-
Remove the solvent (DCM) under reduced pressure to yield the final product as a faint yellow, thick syrup. This procedure reports a 100% yield (116 g, 0.494 mol).[8]
-
Protocol 2: Synthesis in Pyridine
This alternative protocol uses pyridine as both the base and the solvent.
-
Reactants and Reagents :
-
p-Toluenesulfonyl chloride (20.5 g)
-
2-Chloroethanol (8.6 g)
-
Pyridine (50 mL)
-
Ether
-
Dilute hydrochloric acid
-
Magnesium sulfate
-
-
Procedure :
-
Add p-toluenesulfonyl chloride to a mixture of 2-chloroethanol and pyridine.[12]
-
Stir the mixture at 0°C for one hour.[12]
-
Pour the reaction mixture into ice water.
-
Extract the organic phase with ether.[12]
-
Wash the ether extract with dilute hydrochloric acid.[12]
-
Dry the extract over magnesium sulfate.
-
Evaporate the ether to yield the this compound product.[12]
-
Applications in Research and Drug Development
This compound is a bifunctional compound, featuring two reactive sites: the chloro group and the tosylate group. The tosylate is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity makes it a valuable building block and alkylating agent in organic synthesis.
In drug development, it is often used to introduce a 2-chloroethyl group into a molecule. This functional group is a precursor to various other functionalities or can act as a reactive handle for further chemical modifications. It is classified as a research chemical and building block, often found in libraries of compounds used for creating pharmaceutical intermediates and API (Active Pharmaceutical Ingredient) impurities for analytical purposes.[8][13]
Visualized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocols.
Caption: Synthesis workflow for this compound.
References
- 1. This compound 97 80-41-1 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound - [sigmaaldrich.com]
- 6. PubChemLite - this compound (C9H11ClO3S) [pubchemlite.lcsb.uni.lu]
- 7. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. This compound CAS#: 80-41-1 [m.chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. theclinivex.com [theclinivex.com]
Spectroscopic Profile of 2-Chloroethyl p-toluenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2-Chloroethyl p-toluenesulfonate (CAS No. 80-41-1), a key intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supplemented by detailed experimental protocols.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.81 | Doublet (d) | 2H | Aromatic H (ortho to SO₂) |
| 7.37 | Doublet (d) | 2H | Aromatic H (ortho to CH₃) |
| 4.23 | Triplet (t) | 2H | -OCH₂- |
| 3.66 | Triplet (t) | 2H | -CH₂Cl |
| 2.46 | Singlet (s) | 3H | -CH₃ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Aromatic C-SO₂ |
| ~134 | Aromatic C-CH₃ |
| ~130 | Aromatic CH (ortho to SO₂) |
| ~128 | Aromatic CH (ortho to CH₃) |
| ~69 | -OCH₂- |
| ~41 | -CH₂Cl |
| ~22 | -CH₃ |
Infrared (IR) Spectroscopy
The following table lists the characteristic absorption bands observed in the infrared spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1600, ~1495 | Medium | Aromatic C=C bending |
| ~1360 | Strong | S=O asymmetric stretch |
| ~1170 | Strong | S=O symmetric stretch |
| ~1100 | Strong | C-O stretch |
| ~950 | Strong | S-O stretch |
| ~740 | Strong | C-Cl stretch |
| ~660 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.
| m/z | Relative Intensity | Assignment |
| 234/236 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 171 | High | [M - C₂H₄Cl]⁺ |
| 155 | High | [CH₃C₆H₄SO₂]⁺ |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
| 65 | Moderate | [C₅H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
Spectral Width: 16 ppm.
-
Temperature: 298 K.
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.5 s.
-
Spectral Width: 240 ppm.
-
Temperature: 298 K.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance.
-
-
A background spectrum of the clean salt plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation and Data Acquisition:
-
Instrument: A mass spectrometer coupled with a gas chromatograph (GC-MS) is typically used for analysis of this compound.
-
Ionization Method: Electron Ionization (EI) at 70 eV.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
Mass Spectrometry (MS) Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Solvent Delay: 3 minutes.
Data Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Solubility of 2-Chloroethyl p-toluenesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Chloroethyl p-toluenesulfonate. Due to the limited availability of specific quantitative solubility data in publicly available literature, this document focuses on summarizing the existing qualitative information, presenting the physical properties of the compound and its structural analogs, and providing detailed experimental protocols for the determination of its solubility in organic solvents.
Introduction to this compound
This compound (also known as 2-chloroethyl tosylate) is an important bifunctional organic compound. It incorporates both a reactive tosylate leaving group and a chloroethyl moiety, making it a versatile reagent in organic synthesis, particularly in the alkylation of various nucleophiles. Understanding its solubility is critical for its effective use in reaction design, purification processes, and formulation development in various research and industrial settings.
Solubility of this compound
Extensive searches of scientific databases and chemical supplier information did not yield quantitative solubility data for this compound in common organic solvents. The available information is qualitative and is summarized in the table below.
Qualitative Solubility Data
| Solvent | Solubility | Reference |
| Water | Insoluble | --INVALID-LINK--[1] |
| Benzene | Soluble | --INVALID-LINK--[1] |
| Chloroform | Slightly Soluble | [ChemBK, ChemicalBook](--INVALID-LINK--, 21] |
| Methanol | Slightly Soluble | [ChemBK, ChemicalBook](--INVALID-LINK--, 21] |
Physicochemical Properties
To aid in the selection of appropriate solvents and to provide a basis for estimating solubility behavior, the key physicochemical properties of this compound and its structurally related analogs, methyl p-toluenesulfonate and ethyl p-toluenesulfonate, are presented below.
| Property | This compound | Methyl p-toluenesulfonate | Ethyl p-toluenesulfonate |
| Molecular Formula | C₉H₁₁ClO₃S | C₈H₁₀O₃S | C₉H₁₂O₃S |
| Molecular Weight | 234.70 g/mol | 186.23 g/mol | 200.25 g/mol |
| Appearance | Clear colorless to yellow liquid | White to yellow solid or liquid | Colorless to pale brown liquid |
| Melting Point | 157-161 °C (debatable, likely refers to a different compound or decomposition) | 25-28 °C | 29-33 °C |
| Boiling Point | 153 °C at 0.3 mmHg | 144-145 °C at 5 mmHg | 158-162 °C at 10 mmHg |
| Density | 1.294 g/mL at 25 °C | 1.234 g/mL at 25 °C | 1.174 g/mL at 25 °C |
| Refractive Index | n20/D 1.529 | n20/D 1.5172 | n20/D 1.511 |
Experimental Protocols for Solubility Determination
The following sections detail standardized methods for both the qualitative and quantitative determination of the solubility of this compound in organic solvents.
Qualitative Solubility Determination
Objective: To rapidly assess the approximate solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, ethanol, hexanes, toluene)
-
Small test tubes or vials (1-2 mL capacity)
-
Vortex mixer
-
Pipettes or droppers
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution against a contrasting background.
-
Record the observation as:
-
Soluble: The compound completely dissolves, forming a clear solution.
-
Partially Soluble: A significant portion of the compound dissolves, but some solid particles remain.
-
Slightly Soluble: Only a small amount of the compound dissolves.
-
Insoluble: No apparent dissolution of the solid is observed.
-
-
Repeat the procedure for each solvent to be tested.
Quantitative Solubility Determination (Gravimetric Method)
Objective: To determine the precise solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or other sealable glass containers
-
Analytical balance
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealable vial. Ensure there is undissolved solid present.
-
Seal the vial and place it in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish to remove any undissolved microcrystals. Record the exact volume of the filtered solution.
-
Carefully evaporate the solvent from the dish in an oven or vacuum oven at a temperature below the decomposition point of this compound.
-
Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.
-
The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical workflow for the determination of solubility as described in the experimental protocols.
Caption: Workflow for Qualitative Solubility Determination.
Caption: Workflow for Quantitative Solubility Determination.
References
thermodynamic properties of 2-Chloroethyl p-toluenesulfonate
An In-depth Technical Guide to the Thermodynamic Properties of 2-Chloroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the . Due to a lack of experimentally determined thermodynamic data in publicly accessible literature, this document focuses on the fundamental physical properties, detailed experimental protocols for determining key thermodynamic parameters, and theoretical estimation methods. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals who require a thorough understanding of the thermodynamic characteristics of this compound for applications in process development, safety analysis, and computational modeling.
Introduction
This compound, a member of the sulfonate ester class of organic compounds, is a significant reagent in organic synthesis, particularly in the pharmaceutical industry. Its utility as an alkylating agent necessitates a thorough understanding of its chemical and physical properties, including its thermodynamic characteristics. Thermodynamic data, such as enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity, are crucial for process design, reaction optimization, safety assessments, and computational simulations.
This guide summarizes the available physical property data for this compound and provides detailed experimental methodologies for the determination of its key thermodynamic properties. Furthermore, it introduces computational estimation methods that can be employed in the absence of experimental data.
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₉H₁₁ClO₃S | [1] |
| Molecular Weight | 234.70 g/mol | |
| CAS Number | 80-41-1 | [1] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Melting Point | Not available (often cited as a liquid at room temperature) | |
| Boiling Point | 153 °C at 0.3 mmHg | [1] |
| Density | 1.294 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.529 | |
| Flash Point | 113 °C (closed cup) | |
| Solubility | Insoluble in water; soluble in benzene, chloroform (slightly), methanol (slightly) | [1] |
Experimental Determination of Thermodynamic Properties
The following sections detail the standard experimental protocols for determining the key thermodynamic properties of organic compounds like this compound.
Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is most commonly determined indirectly by measuring the enthalpy of combustion (ΔHc°) using bomb calorimetry.[3]
Objective: To measure the heat released during the complete combustion of this compound.
Materials:
-
Oxygen bomb calorimeter
-
Benzoic acid (standard for calibration)
-
This compound sample
-
Fuse wire (e.g., nickel-chromium)
-
Crucible (platinum or quartz)
-
High-pressure oxygen cylinder
-
Distilled water
-
Balance (accurate to 0.1 mg)
-
Temperature measuring device (e.g., platinum resistance thermometer)
Procedure:
-
Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the enthalpy of combustion is accurately known.
-
Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is placed in the crucible. A known length of fuse wire is attached to the electrodes, with the wire in contact with the sample.
-
Assembly: A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere and ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is filled with a precisely known mass of water. The calorimeter is assembled with the stirrer and temperature probe in place.
-
Combustion: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
Corrections: The final temperature is corrected for heat exchange with the surroundings. Corrections are also made for the heat of combustion of the fuse wire and for the formation of nitric acid and sulfuric acid from any nitrogen and sulfur impurities in the sample or atmosphere.
-
Calculation: The enthalpy of combustion (ΔHc°) is calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the mass of the sample. The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, from the balanced combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, HCl, and SO₂).
Heat Capacity (Cp)
The heat capacity of a substance can be determined using Differential Scanning Calorimetry (DSC).[4]
Objective: To measure the heat capacity of this compound as a function of temperature.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Standard material with known heat capacity (e.g., sapphire)
-
Hermetic aluminum pans and lids
-
This compound sample
-
Inert purge gas (e.g., nitrogen)
-
Balance (accurate to 0.01 mg)
Procedure:
-
Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials.
-
Baseline Measurement: An empty hermetic pan is placed in the sample position and another empty pan in the reference position. A temperature program is run to obtain a baseline heat flow signal.
-
Standard Measurement: A precisely weighed sapphire standard is placed in the sample pan. The same temperature program is run to measure the heat flow required to heat the standard.
-
Sample Measurement: A precisely weighed sample of this compound is hermetically sealed in an aluminum pan. The same temperature program is run to measure the heat flow to the sample.
-
Calculation: The heat capacity of the sample (Cp,sample) is calculated at a given temperature using the following equation:
Cp,sample = (DSCsample / DSCstd) × (mstd / msample) × Cp,std
where:
-
DSCsample and DSCstd are the heat flow signals for the sample and standard, respectively, after baseline subtraction.
-
msample and mstd are the masses of the sample and standard.
-
Cp,std is the known heat capacity of the standard.
-
References
An In-Depth Technical Guide to 2-Chloroethyl p-toluenesulfonate: History, Discovery, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloroethyl p-toluenesulfonate, a versatile reagent in organic synthesis. The document details its physical and chemical properties, outlines established experimental protocols for its synthesis, and explores its historical context within the broader development of sulfonate chemistry.
Introduction
This compound, also known as 2-chloroethyl tosylate, is an organic compound that serves as a valuable bifunctional alkylating agent. Its structure incorporates a reactive chloroethyl group and a tosylate group, which is an excellent leaving group in nucleophilic substitution reactions. This combination of functionalities makes it a useful building block in the synthesis of a wide range of more complex molecules, particularly in the development of pharmaceuticals and other specialty chemicals. The tosyl group's ability to transform a poor leaving group (a hydroxyl group) into a highly effective one has been a cornerstone of synthetic organic chemistry for decades.
History and Discovery
The use of sulfonyl chlorides to convert alcohols into esters, thereby facilitating nucleophilic substitution, became a significant advancement in synthetic methodology. The term "tosyl" as an abbreviation for the p-toluenesulfonyl group was proposed by German chemists Kurt Hess and Robert Pfleger in 1933, suggesting that the systematic study and widespread use of this functional group gained prominence in the early 20th century.[1] It is highly probable that this compound was first synthesized during this period of exploration into the reactivity of tosyl chloride with various alcohols, including halogenated alcohols like 2-chloroethanol.
The development of tosylates as superior leaving groups provided a milder and more selective alternative to the use of strong acids for alcohol activation, significantly expanding the toolkit of synthetic organic chemists.[2][3][4]
Physicochemical Properties
This compound is typically a clear, colorless to pale yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁ClO₃S | [5] |
| Molecular Weight | 234.70 g/mol | [5] |
| CAS Number | 80-41-1 | [5] |
| Appearance | Clear colorless to pale yellow liquid | [6] |
| Boiling Point | 153 °C at 0.3 mmHg | [5] |
| Density | 1.294 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.529 | [5] |
| Flash Point | >113 °C (>235.4 °F) | [7] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; insoluble in water. | [8] |
Experimental Protocols for Synthesis
The most common method for the preparation of this compound involves the reaction of 2-chloroethanol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. Below are detailed experimental protocols from reputable sources.
Synthesis via Pyridine in Dichloromethane
This protocol details a common laboratory-scale synthesis of this compound.
Reactants:
| Reactant | Molecular Weight ( g/mol ) | Quantity | Moles |
| p-Toluenesulfonyl chloride | 190.65 | 172 g | 0.902 |
| 2-Chloroethanol | 80.51 | 40.3 g | 0.501 |
| Pyridine | 79.10 | 59 g | 0.746 |
| Dichloromethane (DCM) | 84.93 | 180 mL | - |
Procedure:
-
In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve p-toluenesulfonyl chloride (172 g, 0.902 mol) and pyridine (59 g, 0.746 mol) in 180 mL of dichloromethane (DCM).
-
Cool the flask in an ice bath for approximately 5 minutes.
-
Slowly add 2-chloroethanol (40.3 g, 0.501 mol) to the cooled reaction mixture.
-
Remove the flask from the ice bath and allow it to stir at room temperature for 15 hours.
-
After the reaction is complete, pour the mixture into a 1 L separatory funnel.
-
Wash the organic layer twice with a solution of 300 mL of water and 50 mL of pyridine.
-
Subsequently, wash the organic layer with a solution of 300 mL of water and 75 mL of 36% aqueous HCl.
-
Separate the organic layer and remove the solvent under reduced pressure to yield the product as a faint yellow, thick syrup.
Expected Yield: Approximately 116 g (quantitative).
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression of steps designed to achieve the desired esterification while managing the reaction conditions and byproducts.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Analogy: The Role of the Tosylate Group
While this compound is not directly involved in biological signaling pathways, its mode of action in organic synthesis can be analogized to a signaling cascade where an initial activation leads to a specific downstream effect. The tosylation of an alcohol is the "activation" step, converting a chemically inert hydroxyl group into a highly reactive tosylate ester. This "activated" molecule is then primed to react with a nucleophile to form a new chemical bond, the "downstream effect."
Caption: Analogy of tosylation to a chemical activation pathway.
Conclusion
This compound remains a relevant and useful reagent in modern organic synthesis. Its straightforward preparation from readily available starting materials, combined with the predictable and efficient reactivity of the tosylate leaving group, ensures its continued application in the construction of complex organic molecules. While the specific historical origins of this compound are not clearly documented, its development is a clear outcome of the broader advancements in physical organic chemistry that led to the widespread adoption of sulfonate esters as powerful tools for chemical transformation.
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. p-トルエンスルホン酸2-クロロエチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-氯乙基对甲苯磺酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound|lookchem [lookchem.com]
An In-depth Technical Guide to 2-Chloroethyl p-toluenesulfonate: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroethyl p-toluenesulfonate, a bifunctional organic compound, serves as a crucial reagent in synthetic organic chemistry. Its utility is primarily derived from the presence of two distinct reactive sites: a chloro group and a tosylate group. The tosylate acts as an excellent leaving group in nucleophilic substitution reactions, making the compound a potent alkylating agent for introducing a 2-chloroethyl moiety onto a variety of nucleophiles. This technical guide provides a comprehensive review of the synthesis, chemical properties, and reactivity of this compound. It further delves into its applications in the synthesis of pharmaceutically relevant compounds, particularly heterocyclic structures. Detailed experimental protocols, tabulated quantitative data, and graphical representations of key reaction pathways are presented to facilitate its practical application in a research and development setting.
Chemical Properties and Characterization
This compound is a colorless to pale yellow liquid under standard conditions. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁ClO₃S | |
| Molecular Weight | 234.70 g/mol | |
| CAS Number | 80-41-1 | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.294 g/mL at 25 °C | |
| Boiling Point | 153 °C at 0.3 mmHg | |
| Refractive Index | n20/D 1.529 | |
| Solubility | Insoluble in water; soluble in benzene, chloroform, and methanol. | [2] |
Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. The following table summarizes its characteristic spectral features.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.81 (d, 2H, J=8.3 Hz), 7.37 (d, 2H, J=8.3 Hz), 4.23 (t, 2H, J=5.9 Hz), 3.66 (t, 2H, J=5.9 Hz), 2.46 (s, 3H) |
| ¹³C NMR (CDCl₃) | Chemical shifts for aromatic carbons, the two aliphatic carbons, and the methyl carbon. |
| Infrared (IR) | Characteristic peaks for S=O stretching, C-O stretching, C-Cl stretching, and aromatic C-H bonds. |
| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the reaction of 2-chloroethanol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[3][4]
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
2-Chloroethanol
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-chloroethanol (1.0 eq) and pyridine (1.1 eq) in dichloromethane at 0 °C (ice bath), add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, 1 M aqueous HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary, although in many cases the crude product is of sufficient purity for subsequent reactions. A 100% yield has been reported for a large-scale synthesis.[3]
// Reactants TsCl [label="p-Toluenesulfonyl\nchloride (TsCl)"]; Chloroethanol [label="2-Chloroethanol"]; Pyridine [label="Pyridine"]; DCM [label="Dichloromethane (DCM)"];
// Reaction Step Reaction [label="Reaction at 0°C to rt", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Workup Steps Workup [label="Aqueous Workup\n(HCl, NaHCO₃, Brine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Drying (MgSO₄)"]; Evaporation [label="Solvent Evaporation"];
// Product Product [label="2-Chloroethyl\np-toluenesulfonate", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections TsCl -> Reaction; Chloroethanol -> Reaction; Pyridine -> Reaction; DCM -> Reaction; Reaction -> Workup; Workup -> Drying; Drying -> Evaporation; Evaporation -> Product; }
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Organic Synthesis
The reactivity of this compound is dominated by the exceptional leaving group ability of the tosylate group, making it a potent electrophile in SN2 reactions. This allows for the facile introduction of the 2-chloroethyl group onto a wide range of nucleophiles.
Alkylation of Amines and Synthesis of Piperazine Derivatives
This compound is a valuable reagent for the N-alkylation of primary and secondary amines. A significant application lies in the synthesis of piperazine derivatives, which are common scaffolds in many pharmaceuticals.[5][6] The reaction typically proceeds by the alkylation of an amine with this compound, followed by an intramolecular cyclization.
// Reactants Amine [label="R-NH₂ (Amine)"]; AlkylatingAgent [label="ClCH₂CH₂OTs"];
// Intermediate Intermediate [label="R-NH₂⁺-CH₂CH₂Cl\n(Alkylated Intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Product Product [label="R-NH-CH₂CH₂Cl\n(N-Chloroethyl Amine)"];
// Intramolecular Cyclization Cyclization [label="Intramolecular\nCyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Piperazine [label="Piperazine Derivative", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Amine -> Intermediate [label="SN2 Attack"]; AlkylatingAgent -> Intermediate; Intermediate -> Product [label="Deprotonation"]; Product -> Cyclization; Cyclization -> Piperazine; }
Caption: General scheme for amine alkylation and piperazine synthesis.
Alkylation of Phenols
Phenols can be O-alkylated using this compound in the presence of a base to deprotonate the phenolic hydroxyl group. This reaction provides access to 2-chloroethyl aryl ethers, which are versatile intermediates in organic synthesis.[1][7][8]
// Reactants Phenol [label="Ar-OH (Phenol)"]; Base [label="Base (e.g., K₂CO₃)"]; Phenoxide [label="Ar-O⁻ (Phenoxide)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AlkylatingAgent [label="ClCH₂CH₂OTs"];
// Product Product [label="Ar-O-CH₂CH₂Cl\n(2-Chloroethyl aryl ether)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Phenol -> Phenoxide; Base -> Phenoxide; Phenoxide -> Product [label="SN2 Attack"]; AlkylatingAgent -> Product; }
Caption: O-Alkylation of phenols with this compound.
Alkylation of Thiols
Thiols, being excellent nucleophiles, readily react with this compound to form 2-chloroethyl thioethers.[9][10] This reaction is typically carried out in the presence of a mild base to generate the more nucleophilic thiolate anion.
// Reactants Thiol [label="R-SH (Thiol)"]; Base [label="Base"]; Thiolate [label="R-S⁻ (Thiolate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AlkylatingAgent [label="ClCH₂CH₂OTs"];
// Product Product [label="R-S-CH₂CH₂Cl\n(2-Chloroethyl thioether)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Thiol -> Thiolate; Base -> Thiolate; Thiolate -> Product [label="SN2 Attack"]; AlkylatingAgent -> Product; }
Caption: S-Alkylation of thiols with this compound.
Toxicology and Safety Information
This compound is classified as harmful if swallowed. It is also an eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
| Toxicological Data | |
| Oral LD50 (Rat) | 498 mg/kg |
| Hazard Statements | H302: Harmful if swallowed. |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. |
Conclusion
This compound is a versatile and highly effective bifunctional reagent for the introduction of the 2-chloroethyl group into a variety of organic molecules. Its straightforward synthesis and potent alkylating ability, driven by the excellent leaving group properties of the tosylate moiety, make it an invaluable tool for synthetic chemists. The applications of this reagent in the construction of key pharmaceutical intermediates, particularly piperazine derivatives, underscore its importance in drug discovery and development. A thorough understanding of its reactivity, coupled with appropriate safety precautions, enables its efficient and safe utilization in the laboratory.
References
- 1. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]
- 2. PubChemLite - this compound (C9H11ClO3S) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. data.epo.org [data.epo.org]
- 8. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloroethyl p-toluenesulfonate is a chemical compound possessing the structural features of a bifunctional alkylating agent. Its mechanism of action is predicated on its ability to form covalent bonds with nucleophilic moieties in biological macromolecules. The presence of two reactive sites—the carbon atom bearing the tosylate leaving group and the carbon atom bearing the chloro leaving group—theoretically allows for the formation of cross-links, a hallmark of many cytotoxic anticancer agents. However, while its chemical properties suggest potential for biological alkylation, in vivo studies have indicated a lack of significant antitumor activity for 2-chloroethyl arenesulfonates in certain models. This guide provides a comprehensive analysis of the putative mechanism of action of this compound, drawing comparisons with structurally related alkylating agents. It also furnishes detailed experimental protocols that can be employed to investigate its biological activity and presents available quantitative data.
Core Mechanism of Action: A Putative Pathway
The primary mechanism of action of this compound is proposed to be through the alkylation of nucleophilic sites on cellular macromolecules, with DNA being the principal target for cytotoxic effects. This process is facilitated by the presence of a good leaving group, the p-toluenesulfonate (tosylate) group, and a subsequent reactive site involving the chloro group.
Initial Alkylation Event
The process is initiated by the nucleophilic attack of a biological molecule on the ethyl group of this compound. The tosylate anion is an excellent leaving group, making the carbon to which it is attached highly electrophilic and susceptible to attack. Nucleophilic centers in DNA, particularly the N7 position of guanine, are common targets for such alkylating agents. This initial reaction results in a mono-alkylated adduct.
Formation of Interstrand Cross-links
Following the initial alkylation, the second reactive site, the 2-chloroethyl group, can participate in a subsequent reaction. An intramolecular cyclization can occur, forming a strained, three-membered aziridinium-like ring, or a direct intermolecular reaction can take place. This second reaction can involve another nucleophilic site on a different DNA strand, leading to the formation of a highly cytotoxic interstrand cross-link (ICL). These ICLs physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. It is this bifunctional alkylating capability that is central to the cytotoxic potential of many chemotherapeutic agents.
Data Presentation
Currently, there is a notable absence of publicly available quantitative data regarding the cytotoxic (e.g., IC50 values) or specific biochemical reactivity (e.g., reaction rate constants with nucleophiles) of this compound. However, toxicological data is available.
Table 1: Toxicological Data for this compound
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | 498 mg/kg | [1] |
Table 2: Antitumor Activity Screening Data for 2-Chloroethyl Arenesulfonates
| Compound Class | Cancer Model | Activity | Reference |
| 2-Chloroethyl arenesulfonates | P388 leukemia in mice | Inactive | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action of this compound.
Assessment of Alkylating Activity using the NBP Assay
The reaction with 4-(p-nitrobenzyl)pyridine (NBP) is a well-established colorimetric method to assess the alkylating potential of a compound.
-
Materials : this compound, 4-(p-nitrobenzyl)pyridine (NBP), suitable buffer (e.g., phosphate buffer, pH 7.4), organic solvent (e.g., acetone or methanol), spectrophotometer.
-
Procedure :
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Prepare a solution of NBP in the same solvent.
-
In a reaction vessel, combine the NBP solution with the buffer.
-
Initiate the reaction by adding a known concentration of the this compound stock solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
At various time points, quench the reaction by adding a strong base (e.g., sodium hydroxide) to develop the color.
-
Measure the absorbance of the resulting colored product at its maximum wavelength (typically around 540-560 nm) using a spectrophotometer.
-
The rate of color formation is proportional to the alkylating activity of the compound. A rate constant can be determined by plotting absorbance against time.[3][4]
-
In Vitro Cytotoxicity Assay (MTT or Clonogenic Assay)
To determine the cytotoxic effects of this compound on cancer cell lines.
-
Materials : Human cancer cell lines (e.g., a panel including leukemia, lung, and colon cancer lines), complete cell culture medium, 96-well plates, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol), plate reader.
-
Procedure :
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with the various concentrations of the compound and include untreated controls.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
DNA Interstrand Cross-linking Analysis (Comet Assay)
The comet assay (single-cell gel electrophoresis) can be adapted to detect DNA interstrand cross-links.
-
Materials : Treated and untreated cells, low melting point agarose, lysis buffer, electrophoresis buffer, DNA staining dye (e.g., SYBR Green or propidium iodide), fluorescence microscope with appropriate software.
-
Procedure :
-
Embed treated and untreated cells in low melting point agarose on microscope slides.
-
Lyse the cells to remove membranes and proteins, leaving the DNA.
-
Subject the slides to electrophoresis under denaturing conditions. DNA with cross-links will migrate slower than control DNA.
-
To specifically detect ICLs, a denaturing step (e.g., high pH) is followed by a period of renaturation. Cross-linked DNA will renature more efficiently and thus migrate even slower.
-
Stain the DNA and visualize using a fluorescence microscope.
-
Quantify the extent of DNA migration (the "comet tail") using image analysis software. A reduction in tail length compared to controls indicates the presence of cross-links.
-
Cell Cycle Analysis by Flow Cytometry
To determine if the compound induces cell cycle arrest.
-
Materials : Treated and untreated cells, phosphate-buffered saline (PBS), ethanol for fixation, RNase A, propidium iodide (PI) staining solution, flow cytometer.
-
Procedure :
-
Harvest cells after treatment with this compound for various time points.
-
Wash the cells with PBS and fix them in cold 70% ethanol.
-
Rehydrate the cells in PBS and treat with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histograms will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any drug-induced arrest at specific checkpoints.
-
Apoptosis Assay (Annexin V/PI Staining)
To determine if the compound induces programmed cell death.
-
Materials : Treated and untreated cells, Annexin V-FITC (or another fluorophore), propidium iodide (PI), binding buffer, flow cytometer.
-
Procedure :
-
Harvest cells after treatment.
-
Wash the cells with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
The results will differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).
-
Mandatory Visualizations
Caption: Putative bifunctional alkylation of DNA by this compound.
Caption: Workflow for investigating the biological activity of this compound.
Conclusion
This compound is a bifunctional molecule with the chemical characteristics of an alkylating agent. Its putative mechanism of action involves the alkylation of nucleophilic sites in DNA, potentially leading to the formation of cytotoxic interstrand cross-links. However, the lack of reported antitumor activity in arenesulfonate analogs suggests that its in vivo efficacy may be limited. The provided experimental protocols offer a roadmap for a thorough investigation into its biological effects. Further research is required to quantify its reactivity, determine its cytotoxic potential against a range of cancer cell lines, and elucidate the specific cellular responses it may trigger. This would clarify whether this compound or its derivatives could have utility in specific therapeutic contexts or serve as valuable research tools for studying DNA damage and repair.
References
- 1. chembk.com [chembk.com]
- 2. 2-haloethylating agents for cancer chemotherapy. 2-haloethyl sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of reaction rate constants for alkylation of 4-(p-nitrobenzyl) pyridine by different alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safety and Handling of 2-Chloroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical safety information and detailed handling protocols for 2-Chloroethyl p-toluenesulfonate (CAS No. 80-41-1). Adherence to these guidelines is essential to ensure a safe laboratory environment and to mitigate the potential hazards associated with this chemical.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1][2][3][4][5] It is essential to understand the potential hazards before handling this compound.
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][5] |
| Eye Irritation | Category 2B | Causes eye irritation[4] |
Signal Word: Warning[1][2][4][5][6]
Pictogram:
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a substance is crucial for its safe handling and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁ClO₃S | [4][7][8] |
| Molecular Weight | 234.7 g/mol | [4][6][9] |
| Appearance | Clear colorless to yellow liquid | [1][7][8] |
| Odor | Odorless | [2][3] |
| Boiling Point | 153 °C @ 0.3 mmHg | [2][7][9] |
| Melting Point | Not available (Liquid at room temperature) | |
| Flash Point | > 110 °C (> 230 °F) | [2] |
| Density | 1.294 g/mL at 25 °C | [7][9] |
| Refractive Index | n20/D 1.529 | [7][9] |
| Solubility | Insoluble in water. Soluble in benzene, chloroform, and methanol. | [7] |
| Vapor Density | 8.09 (Air = 1.0) | [2] |
Toxicological Information
The primary acute toxicological concern for this compound is ingestion.
| Toxicity Metric | Value | Species | Reference(s) |
| LD50 (Oral) | 498 mg/kg | Rat | [7] |
Experimental Protocol: Acute Oral Toxicity (LD50) Determination
The oral LD50 value for this compound was likely determined following standardized guidelines such as those established by the Organisation for Economic Co-operation and Development (OECD). The most common methods are OECD Guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure).[1] These protocols are designed to assess the acute toxic effects of a substance when administered orally.
A generalized methodology based on these guidelines is as follows:
-
Animal Selection and Acclimatization: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.[2] The animals are acclimatized to laboratory conditions for at least five days prior to the study.[2]
-
Housing and Fasting: Animals are housed in appropriate cages and are fasted (food, but not water, is withheld) overnight before administration of the test substance.[8]
-
Dose Preparation and Administration: The test substance is typically administered as a single dose via gavage.[3][8] The substance may be administered neat or diluted in a suitable vehicle. The volume administered is generally kept low, for instance, not exceeding 1 mL/100g of body weight for aqueous solutions in rodents.[1]
-
Dose Levels and Procedure:
-
Sighting Study: An initial small study may be conducted to determine the appropriate starting dose range.
-
Main Study (e.g., Up-and-Down Procedure): A single animal is dosed. If it survives, the next animal is given a higher dose; if it dies, the next receives a lower dose.[9] Dosing is typically done at 48-hour intervals.[9] This continues until a stopping criterion is met, allowing for the calculation of the LD50 with a confidence interval using statistical methods like maximum likelihood.[9]
-
-
Observation Period: Following administration, animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.[2][4][9] Special attention is given during the first few hours after dosing.[9]
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes.[4][9]
Safety and Handling Precautions
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Wear fire/flame resistant and impervious clothing.[1] Handle with chemical-impermeable gloves (e.g., Viton®).[3] Gloves must be inspected before use, and hands should be washed and dried after handling.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)).[1][9]
-
General Hygiene: Handle in accordance with good industrial hygiene and safety practices.[2] Ensure eyewash stations and safety showers are close to the workstation.[2][10] Do not eat, drink, or smoke when using this product.[1][2] Wash hands and any exposed skin thoroughly after handling.[1][2]
Handling and Storage
-
Handling: Handle in a well-ventilated area.[1] Avoid contact with skin and eyes.[1][2] Avoid the formation of aerosols or mists.[1] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4] Recommended storage temperature is 2-8°C.[7][9] Keep refrigerated.[2][3] Store apart from incompatible materials such as strong oxidizing agents and strong bases.[2][10]
Accidental Release Measures
In the event of a spill or accidental release, follow these procedures diligently.
-
Personal Precautions: Use personal protective equipment as described in section 4.1.[1][2] Avoid breathing vapors, mist, or gas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1]
-
Methods for Cleaning Up: Absorb the spill with an inert material such as sand, silica gel, acid binder, or universal binder.[2] Collect the absorbed material and place it in a suitable, closed container for disposal.[1][2] Use spark-proof tools and explosion-proof equipment during cleanup.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure | Reference(s) |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth with water.[1][2] Do not induce vomiting. [1] Never give anything by mouth to an unconscious person.[1] | [1][2] |
| Inhalation | Remove the victim to fresh air.[1][2] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration and seek immediate medical attention.[1][2] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] | [1][2] |
| Skin Contact | Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1][2] Seek medical attention.[1][2] | [1][2] |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Seek medical attention.[1][2] | [1][2] |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][2] Water spray can also be used.[2]
-
Specific Hazards: Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen chloride gas.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]
Stability and Reactivity
-
Reactivity: No data available on specific reactivity hazards.
-
Possibility of Hazardous Reactions: None under normal processing.[2]
-
Conditions to Avoid: Incompatible products.
-
Incompatible Materials: Strong oxidizing agents and strong bases.[2][10]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[2][4]
Disposal Considerations
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1][2] The material should be disposed of at an approved waste disposal plant.[2]
This guide is intended to provide comprehensive safety and handling information. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) for this compound and proper laboratory safety training. Always consult the most current SDS for this chemical before use.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. oecd.org [oecd.org]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound 97 80-41-1 [sigmaaldrich.com]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Toxicology of 2-Chloroethyl p-toluenesulfonate
Disclaimer: This document is intended for research and informational purposes only and should not be used for human or veterinary applications.[1]
Introduction
This compound (CAS No. 80-41-1) is a chemical compound with the molecular formula C9H11ClO3S.[2][3] It is also known as 2-chloroethyl 4-methylbenzenesulfonate or β-chloroethyl p-toluenesulfonate.[4][5] This technical guide provides a comprehensive overview of the available toxicological data for this compound, focusing on quantitative data, experimental methodologies, and potential mechanisms of toxicity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 80-41-1 | [2][6] |
| Molecular Formula | C9H11ClO3S | [2][3] |
| Molecular Weight | 234.7 g/mol | [1][2] |
| Appearance | Clear colorless to yellow liquid | [2][7] |
| Boiling Point | 153 °C @ 0.3 mmHg | [2][6][7] |
| Density | 1.294 g/mL at 25 °C | [6][7] |
| Refractive Index | n20/D 1.529 | [6][7] |
Toxicological Data
The primary toxicological concern associated with this compound is its acute oral toxicity. It is classified as harmful if swallowed.[2][3][4]
Quantitative Toxicology
The available quantitative toxicological data for this compound is summarized in Table 2.
| Endpoint | Species | Route | Value | Reference |
| LD50 (Lethal Dose, 50%) | Rat | Oral | 498 mg/kg | [2][7] |
Genotoxicity and Carcinogenicity
Experimental Protocols
Detailed experimental protocols for the specific toxicological studies on this compound are not described in the available literature. However, a standard methodology for determining acute oral toxicity, such as the one outlined in OECD Guideline 423, is presented below as a representative protocol.
Acute Oral Toxicity (OECD 423) - General Protocol
This method involves the administration of the test substance to a group of animals in a stepwise procedure.
-
Test Animals: Typically, rodents such as rats are used. Animals are fasted prior to dosing.
-
Dose Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Dose Levels: A starting dose of 300 mg/kg body weight is often used. The outcome of the first dose determines the subsequent dose levels (either higher or lower).
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.
The workflow for a typical acute oral toxicity study is illustrated in the diagram below.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate) | C9H11ClO3S | CID 6639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. lookchem.com [lookchem.com]
- 6. 2-氯乙基对甲苯磺酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. lcms.cz [lcms.cz]
Environmental Fate of 2-Chloroethyl p-toluenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available information on the environmental fate of 2-Chloroethyl p-toluenesulfonate. It is important to note that there is a significant lack of empirical data for this specific compound in publicly accessible literature. Therefore, this guide also outlines recommended experimental protocols based on established international guidelines to generate the necessary data for a comprehensive environmental risk assessment.
Introduction
This compound (CAS No. 80-41-1) is a chemical intermediate used in organic synthesis, particularly in the pharmaceutical and dye industries. Its molecular structure consists of a toluenesulfonate group esterified with 2-chloroethanol. The presence of both a sulfonate ester and a chlorinated alkyl chain suggests that its behavior in the environment is complex and warrants careful investigation. This guide provides an overview of its known properties and outlines the necessary experimental frameworks to determine its environmental fate, including its persistence, mobility, and potential for bioaccumulation and toxicity.
Physical-Chemical Properties
A summary of the available physical and chemical properties of this compound is provided in Table 1. These properties are crucial for predicting its environmental distribution and transport.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClO₃S | |
| Molecular Weight | 234.70 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 153 °C @ 0.3 mmHg | [1] |
| Density | 1.294 g/mL at 25 °C | [1] |
| Water Solubility | No data available | |
| Vapor Pressure | No data available | |
| Octanol-Water Partition Coefficient (log Kow) | No data available |
Environmental Fate and Behavior
The environmental fate of a chemical is determined by a combination of transport and transformation processes. For this compound, the key processes to consider are hydrolysis, biodegradation, and sorption to soil and sediment.
Hydrolysis
The ester linkage in this compound is susceptible to hydrolysis, which is the chemical breakdown of the substance due to reaction with water. The rate of hydrolysis is dependent on pH and temperature.
Quantitative Data
Table 2: Hydrolysis Data for this compound
| Parameter | Value | Conditions |
| Hydrolysis Rate Constant (kₕ) | No data available | |
| Hydrolysis Half-life (t₁/₂) | No data available |
Predicted Hydrolysis Pathway
Hydrolysis of this compound is expected to cleave the ester bond, yielding p-toluenesulfonic acid and 2-chloroethanol as primary degradation products.
Caption: Predicted hydrolysis pathway of this compound.
Biodegradation
Biodegradation is the breakdown of organic substances by microorganisms. The rate and extent of biodegradation are critical in determining the persistence of a chemical in the environment. While no specific data exists for this compound, information on related compounds such as linear alkylbenzene sulfonates (LAS) suggests that the primary aromatic sulfonate structure can be biodegraded by certain microbial communities.
Quantitative Data
Table 3: Biodegradation Data for this compound
| Test Type | Result | Duration |
| Ready Biodegradability | No data available | |
| Inherent Biodegradability | No data available |
Predicted Biodegradation Pathway
Based on the biodegradation of analogous aromatic sulfonates, the predicted pathway for this compound would likely involve initial hydrolysis of the ester linkage, followed by separate degradation of p-toluenesulfonic acid and 2-chloroethanol. The degradation of p-toluenesulfonic acid typically proceeds via desulfonation and subsequent ring cleavage.
Caption: Predicted biodegradation pathway of this compound.
Environmental Distribution
The mobility and distribution of this compound in the environment are governed by its partitioning behavior between different environmental compartments, such as water, soil, and air.
Quantitative Data
Table 4: Environmental Distribution Parameters for this compound
| Parameter | Value |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | No data available |
| Bioaccumulation Factor (BCF) | No data available |
Ecotoxicity
The potential for a chemical to cause adverse effects on aquatic and terrestrial organisms is a key component of its environmental risk assessment.
Quantitative Data
Table 5: Ecotoxicity Data for this compound
| Organism | Endpoint | Value |
| Fish (e.g., Zebra-fish) | 96-hour LC₅₀ | No data available |
| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hour EC₅₀ | No data available |
| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC₅₀ | No data available |
Recommended Experimental Protocols
Given the lack of data, the following experimental protocols, based on internationally recognized OECD guidelines, are recommended to determine the environmental fate of this compound.
Hydrolysis as a Function of pH
Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values.
Guideline: OECD Guideline 111: Hydrolysis as a Function of pH.[2][3]
Methodology:
-
Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Addition: Add a known concentration of this compound to each buffer solution. The concentration should be below the water solubility limit and allow for accurate analytical measurement.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At appropriate time intervals, withdraw samples from each solution.
-
Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4]
-
Data Analysis: Determine the hydrolysis rate constant (kₕ) and the half-life (t₁/₂) at each pH.
Caption: Workflow for determining hydrolysis as a function of pH.
Ready Biodegradability
Objective: To assess the potential for this compound to undergo rapid and ultimate biodegradation in an aerobic aqueous medium.
Guideline: OECD Guideline 301: Ready Biodegradability (e.g., 301B CO₂ Evolution Test or 301F Manometric Respirometry Test).[5][6][7]
Methodology:
-
Inoculum: Use a mixed microbial population from a source such as activated sludge from a domestic wastewater treatment plant.
-
Test Medium: Prepare a mineral salt medium containing the inoculum and the test substance as the sole source of organic carbon.
-
Test Setup: Run the test in sealed vessels. Include a positive control (a readily biodegradable substance like sodium benzoate) and a negative control (inoculum only).
-
Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Measurement: Measure the amount of CO₂ evolved (OECD 301B) or oxygen consumed (OECD 301F) over the 28-day period.
-
Data Analysis: Calculate the percentage of biodegradation based on the theoretical amount of CO₂ production or oxygen consumption. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window.
Caption: Workflow for assessing ready biodegradability.
Adsorption/Desorption Using a Batch Equilibrium Method
Objective: To determine the soil sorption coefficient (Koc) of this compound, which indicates its tendency to adsorb to soil and sediment.
Guideline: OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method.[8][9][10]
Methodology:
-
Soil Selection: Use a set of well-characterized soils with varying organic carbon content and pH.
-
Test Solution: Prepare a solution of the test substance in a suitable solvent (e.g., 0.01 M CaCl₂).
-
Equilibration: Add the test solution to the soil samples and shake at a constant temperature until equilibrium is reached.
-
Separation: Separate the soil and aqueous phases by centrifugation.
-
Analysis: Analyze the concentration of the test substance in the aqueous phase using HPLC-MS.
-
Calculation: Calculate the amount of substance adsorbed to the soil by the difference between the initial and equilibrium concentrations in the aqueous phase. Determine the adsorption coefficient (Kd) and normalize it to the organic carbon content to obtain Koc.
Caption: Workflow for determining the soil sorption coefficient.
Conclusion and Recommendations
There is a critical lack of data on the environmental fate and ecotoxicity of this compound. Based on its chemical structure, it is predicted to undergo hydrolysis and potentially biodegradation, although the rates of these processes are unknown. To conduct a meaningful environmental risk assessment, it is imperative that experimental data be generated for its hydrolysis, biodegradability, soil sorption, and aquatic toxicity. The OECD test guidelines provide a standardized framework for obtaining this necessary information. Future research should prioritize these experimental studies to fill the existing data gaps and ensure a thorough understanding of the environmental behavior of this compound.
References
- 1. 2-氯乙基对甲苯磺酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 6. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
Methodological & Application
Application Notes and Protocols for 2-Chloroethyl p-toluenesulfonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Chloroethyl p-toluenesulfonate in organic synthesis. This versatile reagent serves as a key building block for the introduction of a 2-chloroethyl group, finding significant application in the synthesis of heterocyclic compounds and pharmaceutical intermediates.
Introduction to this compound
This compound is a bifunctional organic compound containing both a reactive chloroethyl group and a tosylate leaving group. The tosylate group is an excellent leaving group, making the primary carbon susceptible to nucleophilic attack. The presence of the chloro group on the ethyl chain provides a secondary site for further functionalization, often through intramolecular or intermolecular nucleophilic substitution. This dual reactivity makes it a valuable tool for constructing complex molecular architectures.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₁ClO₃S |
| Molecular Weight | 234.70 g/mol |
| Appearance | Clear colorless to yellow liquid[1] |
| Boiling Point | 153 °C at 0.3 mmHg |
| Density | 1.294 g/mL at 25 °C |
| Refractive Index | n20/D 1.529 (lit.) |
General Reactivity and Handling
The primary utility of this compound lies in its capacity as an alkylating agent. The tosylate group is readily displaced by a wide range of nucleophiles, including amines, phenols, and thiols. The chloroethyl moiety can subsequently undergo further reactions, such as cyclization, to form heterocyclic rings.
Caption: General alkylation reaction using this compound.
Safety and Handling: this compound is harmful if swallowed and is an irritant.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application in the Synthesis of Nitrogen Heterocycles
A significant application of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.
Intramolecular Cyclization to form 2-Amino-4,5-dihydrooxazoles
N-Aryl-N'-(2-chloroethyl)ureas, which can be synthesized from the corresponding aryl isocyanate and 2-chloroethylamine (derivable from this compound), undergo intramolecular cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines. These compounds have shown potent anticancer activity.[3][4]
Caption: Intramolecular cyclization of an N-aryl-N'-(2-chloroethyl)urea.
Experimental Protocol: Synthesis of N-Phenyl-4,5-dihydrooxazol-2-amines
This protocol describes the spontaneous cyclization of N-phenyl-N'-(2-chloroethyl)ureas in a cell culture medium, which can be adapted for a synthetic laboratory setting.[3][4]
| Parameter | Value |
| Reactant | N-Phenyl-N'-(2-chloroethyl)urea derivative |
| Solvent | Cell culture medium (e.g., RPMI 1640) or a buffered aqueous solution |
| Temperature | 37 °C (physiological) or room temperature |
| Reaction Time | Spontaneous, can be monitored over hours |
| Work-up | Extraction with an organic solvent (e.g., ethyl acetate) |
| Purification | High-performance liquid chromatography (HPLC) |
Detailed Methodology:
-
Dissolve the N-phenyl-N'-(2-chloroethyl)urea derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Dilute the stock solution into the reaction medium (e.g., buffered aqueous solution) to the desired concentration.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 37 °C).
-
Monitor the progress of the cyclization by HPLC or LC-MS.
-
Upon completion, extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the desired N-phenyl-4,5-dihydrooxazol-2-amine.
Application in the Synthesis of Pharmaceutical Intermediates
This compound is a valuable reagent for the synthesis of key intermediates in the production of various pharmaceuticals.
Synthesis of a Precursor for Ticlopidine
Ticlopidine, an antiplatelet drug, is a derivative of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[5] The N-alkylation of this heterocyclic core with a suitable chloroethylating agent is a key step in its synthesis. While the direct use of this compound is not explicitly detailed in all literature, it represents a viable and efficient reagent for this transformation.
Caption: Proposed synthetic workflow towards Ticlopidine.
Experimental Protocol: N-Alkylation of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
This generalized protocol is based on standard N-alkylation procedures for secondary amines.
| Parameter | Value |
| Reactants | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (1.0 eq.), this compound (1.1 eq.) |
| Base | Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq.) |
| Solvent | Acetonitrile or N,N-Dimethylformamide (DMF) |
| Temperature | Room temperature to 80 °C |
| Reaction Time | 12 - 24 hours |
| Work-up | Filtration of salts, extraction with an organic solvent |
| Purification | Column chromatography on silica gel |
Detailed Methodology:
-
To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in the chosen solvent, add the base.
-
Add this compound to the mixture.
-
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Synthesis of a Precursor for Quetiapine
Quetiapine is an atypical antipsychotic containing a dibenzo[b,f][3][6]thiazepine core linked to a piperazine moiety via an ethoxyethanol chain.[2] The synthesis of the key intermediate, 11-(piperazin-1-yl)dibenzo[b,f][3][6]thiazepine, and its subsequent alkylation are crucial steps. This compound can be used to prepare a suitable chloroethoxyethanol derivative for this alkylation.
Caption: Proposed synthetic workflow towards Quetiapine.
Experimental Protocol: Synthesis of 2-(2-Chloroethoxy)ethanol
This protocol describes the synthesis of the alkylating agent used in the Quetiapine synthesis.
| Parameter | Value |
| Reactants | Ethylene glycol (excess), this compound (1.0 eq.) |
| Base | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4 - 12 hours |
| Work-up | Quenching with water, extraction with an organic solvent |
| Purification | Distillation under reduced pressure |
Detailed Methodology:
-
To a solution of ethylene glycol in the chosen solvent at 0 °C, carefully add the base portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by distillation under reduced pressure to yield 2-(2-chloroethoxy)ethanol.
Conclusion
This compound is a highly effective and versatile reagent in organic synthesis. Its bifunctional nature allows for the straightforward introduction of the 2-chloroethyl group, which can be further manipulated to construct a variety of important molecular frameworks, particularly nitrogen-containing heterocycles and key intermediates for pharmaceutical synthesis. The protocols provided herein offer a starting point for researchers to utilize this valuable building block in their synthetic endeavors.
References
Application Notes and Protocols: 2-Chloroethyl p-toluenesulfonate as a Versatile Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-chloroethyl p-toluenesulfonate as an effective alkylating agent in organic synthesis. This reagent is particularly valuable for the introduction of a 2-chloroethyl group onto various nucleophiles, a common strategy in the synthesis of pharmaceutical intermediates and biologically active molecules. The protocols detailed below provide methodologies for the synthesis of the alkylating agent itself and its application in the alkylation of key scaffolds relevant to drug discovery.
Introduction
This compound is a bifunctional compound featuring a reactive tosylate leaving group and a chloroethyl moiety. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions under relatively mild conditions. The presence of the chloroethyl group introduces a handle for further chemical modifications, making it a valuable building block in multi-step syntheses. Its utility is particularly pronounced in the N-alkylation of heterocyclic compounds and O-alkylation of phenols, both of which are prevalent structural motifs in a wide array of pharmaceutical agents.
Data Presentation
Synthesis of this compound
Two common methods for the synthesis of this compound are summarized below. Both methods offer high yields and produce a product of sufficient purity for subsequent applications.
| Method | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 1 | p-Toluenesulfonyl chloride, 2-Chloroethanol | Pyridine | Dichloromethane (DCM) | 15 h | Room Temp. | 100 | [1] |
| 2 | p-Toluenesulfonyl chloride, 2-Chloroethanol | Pyridine | - | 1 h | 0 °C | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Method 1)[1]
This protocol describes a high-yield synthesis of this compound at room temperature.
Materials:
-
p-Toluenesulfonyl chloride (172 g, 0.884 mol)
-
2-Chloroethanol (40.3 g, 0.496 mol)
-
Pyridine (59 g, 0.75 mol)
-
Dichloromethane (DCM) (180 mL)
-
Deionized water
-
Hydrochloric acid (36% wt aq.)
-
Ice
Equipment:
-
1 L round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
1 L separatory funnel
-
Rotary evaporator
Procedure:
-
To a 1 L round-bottom flask, add p-toluenesulfonyl chloride (172 g) and pyridine (59 g).
-
Add 180 mL of dichloromethane (DCM) to the flask.
-
Place the flask in an ice bath for approximately 5 minutes.
-
Slowly add 1-chloroethanol (40.3 g) to the stirred mixture.
-
Remove the flask from the ice bath and allow it to stir at room temperature for 15 hours.
-
Pour the reaction mixture into a 1 L separatory funnel.
-
Wash the organic phase twice with a mixture of 300 mL of water and 50 mL of pyridine. Discard the aqueous phase after each wash.
-
Wash the organic phase again with a mixture of 300 mL of water and 75 mL of 36% wt aq. HCl. Discard the aqueous phase.
-
Remove the solvent at reduced pressure using a rotary evaporator to yield the product as a faint yellow, thick syrup (116 g, 100% yield).
Characterization (¹H NMR):
-
δ=7.81 (d, 2 aromatic H meta to CH₃, J=8.3 Hz)
-
δ=7.37 (d, 2 aromatic H ortho to CH₃, J=8.3 Hz)
-
δ=4.23 (t, OCH₂, J=5.9 Hz)
-
δ=3.66 (t, CH₂Cl, J=5.9 Hz)
-
δ=2.46 (s, CH₃)
Protocol 2: Synthesis of this compound (Method 2)[2]
This protocol offers a faster, low-temperature synthesis of the title compound.
Materials:
-
p-Toluenesulfonyl chloride (20.5 g)
-
2-Chloroethanol (8.6 g)
-
Pyridine (50 mL)
-
Diethyl ether
-
Dilute hydrochloric acid
-
Magnesium sulfate
-
Ice
Equipment:
-
Reaction flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a reaction flask, mix 2-chloroethanol (8.6 g) and pyridine (50 mL).
-
Add p-toluenesulfonyl chloride (20.5 g) to the mixture.
-
Stir the reaction mixture at 0 °C for one hour.
-
Pour the mixture into ice.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the ether extract with dilute hydrochloric acid.
-
Dry the organic layer with magnesium sulfate.
-
Evaporate the solvent to yield 2-chloroethyl-p-toluenesulfonate.
Application in Alkylation Reactions
The primary utility of this compound is as an alkylating agent to introduce the 2-chloroethyl group onto nucleophilic substrates. Below are generalized protocols for the N-alkylation of imidazoles and O-alkylation of phenols.
Protocol 3: General Procedure for N-Alkylation of Dichlorinated Imidazoles[3]
This protocol can be adapted for the N-alkylation of various imidazole derivatives. The electron-withdrawing nature of the chloro substituents on the imidazole ring often necessitates the use of a base.
Materials:
-
Dichlorinated imidazole (e.g., 4,5-dichloroimidazole) (1.0 equiv)
-
This compound (2.0 equiv)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (1.1 equiv)
-
Acetonitrile (CH₃CN)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of the dichlorinated imidazole (7.87 mmol) in acetonitrile (30 mL), add the base (K₂CO₃ or KOH, 8.7 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (15.74 mmol) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction can be heated to reflux to increase the rate.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate (50 mL).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent in vacuo.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to obtain the N-alkylated product.
Visualizations
Logical Relationship of Synthesis and Application
References
Application Notes and Protocols for the Use of 2-Chloroethyl p-toluenesulfonate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of peptides is a cornerstone of modern drug development and chemical biology, enabling the enhancement of therapeutic properties, metabolic stability, and target specificity. The introduction of reactive handles onto peptide scaffolds allows for subsequent conjugation, cyclization, and the creation of more complex biomolecular architectures. 2-Chloroethyl p-toluenesulfonate is a bifunctional reagent that can be employed for the selective modification of peptides, particularly at nucleophilic amino acid side chains. The tosylate group serves as an excellent leaving group, facilitating the alkylation of soft nucleophiles, while the chloroethyl moiety introduces a secondary reactive site for further chemical elaboration.
This document provides detailed application notes and protocols for the use of this compound in peptide synthesis, with a primary focus on the alkylation of cysteine residues to form stable thioether linkages. The protocols described herein are based on established principles of peptide chemistry and analogous alkylation reactions.
Principle of Application
The primary application of this compound in peptide synthesis is the irreversible alkylation of the thiol side chain of cysteine residues. This reaction proceeds via an SN2 mechanism, where the nucleophilic thiolate anion of a cysteine residue attacks the ethyl group of the reagent, displacing the p-toluenesulfonate leaving group. This results in the formation of a stable S-(2-chloroethyl)cysteine moiety within the peptide sequence.
The incorporated 2-chloroethyl group can then serve as an electrophilic handle for subsequent intramolecular or intermolecular reactions. For instance, it can be used for:
-
Peptide Cyclization: Intramolecular reaction with another nucleophilic residue (e.g., a second cysteine or a lysine) to generate cyclic peptides with constrained conformations.
-
Peptide Conjugation: Intermolecular reaction with external nucleophiles, such as small molecules, reporter tags (fluorescent dyes), or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.
Data Presentation
While specific quantitative data for the reaction of this compound with peptides is not extensively reported in the literature, the following table provides expected outcomes based on analogous alkylation reactions of cysteine residues with other haloalkyl reagents.
| Parameter | Expected Outcome | Notes |
| Reaction Yield | > 90% | Dependent on reaction conditions (pH, solvent, stoichiometry) and the peptide sequence. Optimization may be required. |
| Purity of Alkylated Peptide | High, with minimal side products | The primary side reaction may be the alkylation of other nucleophilic residues (e.g., His, Lys, Met) if the reaction is not performed under optimized conditions. |
| Reaction Time | 1 - 4 hours | Can be monitored by LC-MS to determine the point of completion. |
| Optimal pH | 7.5 - 8.5 | A basic pH is required to deprotonate the cysteine thiol to the more nucleophilic thiolate. |
| Stoichiometry | 1.5 - 3 equivalents of this compound | A slight excess of the alkylating agent is typically used to drive the reaction to completion. |
Experimental Protocols
Protocol 1: On-Resin Alkylation of a Cysteine-Containing Peptide
This protocol describes the alkylation of a cysteine residue in a peptide that has been synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin (fully protected, with a free cysteine thiol)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
-
HPLC system for purification and analysis
-
Mass spectrometer
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Wash the resin three times with DMF.
-
-
Alkylation Reaction:
-
Dissolve this compound (2 equivalents relative to the resin loading) in a minimal amount of DMF.
-
In a separate vial, add DIPEA (4 equivalents) to the peptide-resin suspended in DMF.
-
Add the solution of this compound to the resin suspension.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Reaction:
-
A small sample of the resin can be cleaved and analyzed by LC-MS to monitor the progress of the alkylation.
-
-
Washing:
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (5 times) and then with DCM (5 times) to remove excess reagents and byproducts.
-
-
Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry to confirm the mass of the S-(2-chloroethyl)cysteine modification.
-
Protocol 2: Solution-Phase Alkylation of a Purified Peptide
This protocol is suitable for the modification of a purified peptide in solution.
Materials:
-
Purified cysteine-containing peptide
-
This compound
-
Ammonium bicarbonate buffer (0.1 M, pH 8.0)
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)
-
HPLC system for purification and analysis
-
Mass spectrometer
Procedure:
-
Peptide Dissolution:
-
Dissolve the purified peptide in the ammonium bicarbonate buffer. A small amount of a co-solvent like ACN or DMSO may be used to aid solubility.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in ACN or DMSO.
-
-
Alkylation Reaction:
-
Add the this compound stock solution to the peptide solution (1.5 equivalents).
-
Stir the reaction at room temperature for 1-3 hours.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by injecting small aliquots into an LC-MS system. Look for the disappearance of the starting peptide mass and the appearance of the mass corresponding to the alkylated product.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small amount of a thiol-containing compound like β-mercaptoethanol.
-
-
Purification:
-
Once the reaction is complete, purify the alkylated peptide directly by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Mandatory Visualization
Caption: Experimental workflows for peptide modification.
Caption: Logical relationships in peptide modification.
Application of 2-Chloroethyl p-toluenesulfonate in Pharmaceutical Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl p-toluenesulfonate, a bifunctional organic compound, serves as a crucial reagent in pharmaceutical research and development. Its utility primarily lies in its capacity as an efficient alkylating agent, enabling the introduction of a 2-chloroethyl or a vinyl group into various molecular scaffolds. This property is paramount in the synthesis of a diverse range of biologically active molecules, particularly in the development of antihistamines and antitussives. This document provides detailed application notes, experimental protocols, and an examination of the associated biological pathways for key pharmaceutical ingredients synthesized using this versatile reagent.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a potent electrophile in alkylation reactions. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution by heteroatoms such as oxygen and nitrogen. This reactivity is harnessed in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Synthesis of Cloperastine: An Antitussive Agent
Cloperastine, a non-narcotic cough suppressant, can be synthesized utilizing this compound for the crucial etherification step. The reaction involves the O-alkylation of 4-chlorobenzhydrol.
Experimental Protocol: Synthesis of 1-((4-chlorophenyl)(phenyl)methoxy)-2-chloroethane (Cloperastine Intermediate)
-
Materials:
-
4-chlorobenzhydrol
-
This compound
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzhydrol (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.2 equivalents) portion-wise to the solution at room temperature. For sodium hydride, exercise caution due to the evolution of hydrogen gas.
-
Stir the mixture for 30 minutes to an hour to ensure the complete formation of the alkoxide.
-
Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench any excess base by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
-
Quantitative Data for Cloperastine Intermediate Synthesis
| Parameter | Value |
| Yield | Typically ranges from 70-85% |
| Purity (by HPLC) | >98% |
The subsequent step in the synthesis of Cloperastine involves the reaction of this chloroethyl intermediate with piperidine to introduce the piperazine moiety.
Synthesis of Cetirizine Precursors: An Antihistamine
Cetirizine, a second-generation antihistamine, is synthesized from precursors that can be prepared using reagents analogous to this compound. For instance, the alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with an intermediate like methyl (2-chloroethoxy)-acetate is a key step.[1] While direct use of this compound is not the most common route, it can be employed to synthesize such chloroethoxy-containing intermediates.
Conceptual Experimental Protocol: Synthesis of a 2-Chloroethoxy Intermediate
-
Materials:
-
A suitable alcohol (e.g., methyl glycolate)
-
This compound
-
A non-nucleophilic base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
In a flame-dried round-bottom flask, dissolve the alcohol (1 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath and add the base (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0°C and add a solution of this compound (1.05 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by distillation or column chromatography.
-
Quantitative Data for Alkylation Reactions using Chloroethylating Agents
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1-[(4-chlorophenyl)(phenyl)methyl]piperazine | methyl (2-chloroethoxy)-acetate | Na₂CO₃ | Xylene | Reflux | 12 | 28 | >95 |
Signaling Pathways and Mechanism of Action
The pharmaceutical agents synthesized using this compound or its derivatives often target specific biological pathways.
Cloperastine
The precise mechanism of action of Cloperastine is not fully elucidated but it is known to act centrally on the cough center in the medulla oblongata. It also possesses antihistaminic and anticholinergic properties, which may contribute to its antitussive effects.
Cetirizine
Cetirizine is a potent and selective antagonist of the histamine H1 receptor.[2] By blocking this receptor, it prevents the action of histamine, a key mediator in allergic reactions. This inhibition alleviates symptoms such as sneezing, rhinorrhea, and itching. The piperazine moiety is a common pharmacophore in many centrally active agents.[2]
Diagram: Simplified Histamine H1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of Cetirizine.
Experimental Workflow
The general workflow for the application of this compound in pharmaceutical synthesis involves several key stages, from the initial alkylation to the final purification and characterization of the product.
Diagram: General Experimental Workflow for N-Alkylation
Caption: General experimental workflow for alkylation reactions using this compound.
Conclusion
This compound is a valuable and versatile reagent in pharmaceutical research, primarily employed for the introduction of the 2-chloroethyl group in the synthesis of various APIs. Its application in the synthesis of drugs like Cloperastine highlights its importance. While its direct use may be substituted by other alkylating agents in some modern synthetic routes, the fundamental reactivity it represents remains a cornerstone of medicinal chemistry. The protocols and data presented herein provide a foundational understanding for researchers and scientists working in drug discovery and development to effectively utilize this and related reagents in their synthetic endeavors.
References
Application Notes and Protocols: 2-Chloroethyl p-toluenesulfonate in the Synthesis of Heterocyclic Compounds
Introduction
2-Chloroethyl p-toluenesulfonate is a versatile bifunctional electrophile widely employed in the synthesis of various heterocyclic compounds. Its utility stems from the presence of two distinct leaving groups: a highly reactive p-toluenesulfonate (tosylate) and a less reactive chloride. This differential reactivity allows for sequential, controlled reactions, making it an invaluable reagent for constructing cyclic structures, particularly in the development of pharmaceutical intermediates and other fine chemicals. The tosylate group is readily displaced by a wide range of nucleophiles, followed by a subsequent intramolecular cyclization involving the displacement of the chloride to form the heterocyclic ring. These notes provide detailed protocols for the synthesis of N-heterocycles (piperazines, morpholines) and S-heterocycles (thiomorpholines) using this reagent.
Synthesis of this compound
The starting reagent itself can be readily prepared from inexpensive starting materials. The protocol below is based on established procedures.[1][2]
Experimental Protocol: Preparation of this compound
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, combine p-toluenesulfonyl chloride (172 g, 0.884 mol) and pyridine (59 g, 0.75 mol) in dichloromethane (DCM, 180 mL).[1]
-
Addition of Alcohol: Stir the mixture for approximately 5 minutes in the ice bath. Slowly add 2-chloroethanol (40.3 g, 0.496 mol) to the flask.[1]
-
Reaction: Remove the flask from the ice bath and allow the reaction mixture to stir at room temperature for 15 hours.[1]
-
Work-up: Transfer the reaction mixture to a 1 L separatory funnel. Wash the organic phase twice with a solution of 300 mL water and 50 mL pyridine. Follow with a wash using 300 mL water and 75 mL of 36% wt aq. HCl. Discard the aqueous phase after each wash.[1]
-
Isolation: Remove the solvent (DCM) from the organic layer under reduced pressure to yield the product as a faint yellow, thick syrup (116 g, 100% yield).[1]
Reagent Preparation Data
| Reactant | Molecular Weight ( g/mol ) | Quantity | Moles |
| p-Toluenesulfonyl chloride | 190.67 | 172 g | 0.884 |
| Pyridine | 79.10 | 59 g | 0.75 |
| 2-Chloroethanol | 80.51 | 40.3 g | 0.496 |
| Dichloromethane (DCM) | 84.93 | 180 mL | - |
| Product | 234.70 | 116 g | 0.494 |
General Synthetic Strategy for Heterocycles
The synthesis of six-membered heterocycles using this compound typically follows a two-step sequence. This strategy leverages the higher reactivity of the tosylate group for the initial intermolecular reaction, followed by an intramolecular cyclization.
Application in N-Heterocycle Synthesis
This compound is a key reagent for synthesizing nitrogen-containing heterocycles like piperazines and morpholines, which are prevalent scaffolds in active pharmaceutical ingredients.[3][4]
Synthesis of N-Arylpiperazines
The piperazine ring can be constructed by reacting an aniline derivative with this compound, followed by cyclization of the intermediate.
-
Step 1: N-Alkylation: In a sealed vessel, dissolve aniline (5.0 g, 53.7 mmol) and sodium carbonate (17.1 g, 161 mmol) in acetonitrile (150 mL). Add this compound (12.6 g, 53.7 mmol) and heat the mixture to 80 °C for 12 hours.
-
Filtration: After cooling to room temperature, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Step 2: Cyclization: Dissolve the crude intermediate in N,N-dimethylformamide (DMF, 100 mL). Add potassium carbonate (14.8 g, 107.4 mmol) and heat the mixture to 120 °C for 24 hours.
-
Work-up: Cool the mixture, pour it into ice water (500 mL), and extract with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-phenylpiperazine.
Synthesis of N-Substituted Morpholines
Morpholine synthesis can be achieved by reacting an appropriate amino alcohol with this compound. The initial reaction occurs at the more nucleophilic amine, followed by a base-mediated cyclization.
-
Step 1: N-Alkylation: To a solution of 2-(benzylamino)ethan-1-ol (5.0 g, 33.1 mmol) and diisopropylethylamine (DIPEA) (8.6 g, 66.2 mmol) in tetrahydrofuran (THF, 100 mL), add this compound (7.7 g, 33.1 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over magnesium sulfate.
-
Step 2: Cyclization (O-Alkylation): Concentrate the crude intermediate and redissolve it in THF (100 mL). Add sodium hydride (60% dispersion in mineral oil, 1.6 g, 39.7 mmol) portion-wise at 0 °C. Heat the mixture to reflux for 6 hours.
-
Quenching and Isolation: Carefully quench the reaction by slowly adding water at 0 °C. Extract the product with ethyl acetate.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by vacuum distillation or column chromatography to obtain 4-benzylmorpholine.
Application in S-Heterocycle Synthesis
Thiomorpholines are important structural motifs in medicinal chemistry.[5] Their synthesis can be accomplished using this compound by reacting it with an aminothiol.
Experimental Protocol: Synthesis of 4-Phenylthiomorpholine
-
Step 1: N-Alkylation: Dissolve 2-aminoethan-1-thiol (5.0 g, 64.8 mmol) and potassium carbonate (17.9 g, 129.6 mmol) in ethanol (150 mL). Add a solution of this compound (15.2 g, 64.8 mmol) in ethanol dropwise. Stir the reaction at room temperature for 12 hours.
-
Intermediate Isolation: Filter the mixture and concentrate the filtrate. The resulting intermediate can be used directly in the next step.
-
Step 2: Cyclization (S-Alkylation): Dissolve the crude intermediate in DMF (100 mL) and add sodium hydroxide (3.1 g, 77.8 mmol). Heat the mixture to 90 °C for 8 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with dichloromethane. Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography to yield 4-phenylthiomorpholine.
Summary of Representative Reaction Conditions
| Heterocycle Class | Step 1 Nucleophile | Step 1 Base | Step 1 Solvent | Step 2 Base | Step 2 Solvent | Temperature (°C) | Typical Yield (%) |
| Piperazine | Aniline | Na₂CO₃ | Acetonitrile | K₂CO₃ | DMF | 80 → 120 | 45-65 |
| Morpholine | Amino alcohol | DIPEA | THF | NaH | THF | 25 → 65 | 50-75 |
| Thiomorpholine | Aminothiol | K₂CO₃ | Ethanol | NaOH | DMF | 25 → 90 | 55-70 |
Workflow for Reagent Preparation
The synthesis of the key reagent, this compound, is a straightforward and high-yielding process.
This compound serves as a powerful and versatile building block for the synthesis of a variety of saturated six-membered heterocyclic compounds. The differential reactivity of its two electrophilic sites—the tosylate and the chloride—enables a reliable two-step synthetic strategy involving intermolecular alkylation followed by intramolecular cyclization. The protocols outlined here provide researchers and drug development professionals with robust methods for accessing piperazine, morpholine, and thiomorpholine scaffolds, which are of significant interest in medicinal chemistry.
References
Application Notes and Protocols: O-Alkylation of Phenols with 2-Chloroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of phenols with 2-Chloroethyl p-toluenesulfonate is a robust and widely utilized method for the synthesis of 2-aryloxyethyl chlorides. This reaction is a specific application of the Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ether linkages.[1] The process involves the reaction of a deprotonated phenol (a phenoxide) with the primary alkyl sulfonate. Due to the presence of an excellent tosylate leaving group, this compound is a highly effective alkylating agent for this transformation.[2] The resulting 2-aryloxyethyl chloride products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which dictates specific requirements for the substrates and reaction conditions.[1][2]
Reaction Mechanism
The reaction proceeds in two fundamental steps:
-
Deprotonation of the Phenol: The acidic proton of the phenol's hydroxyl group is abstracted by a base to form a highly nucleophilic phenoxide anion.[3]
-
Nucleophilic Substitution (SN2): The newly formed phenoxide anion attacks the primary carbon of this compound. This attack occurs from the backside, leading to the displacement of the tosylate anion, which is a very stable and effective leaving group.[1]
Caption: General mechanism for the O-alkylation of phenols.
Key Reaction Parameters
Successful O-alkylation depends on the careful selection of several key parameters:
-
Phenol Substrate: The acidity of phenols allows for deprotonation with moderately strong bases. Electron-withdrawing groups on the aromatic ring increase the phenol's acidity, while electron-donating groups decrease it.
-
Alkylating Agent: this compound is an ideal substrate. The carbon atom attached to the tosylate group is primary, minimizing competing elimination reactions.[1] The tosylate group is an excellent leaving group, making the substitution reaction highly efficient.[2]
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a common, effective, and mild base for this reaction.[4] Other bases such as potassium hydroxide (KOH), sodium hydroxide (NaOH), or sodium hydride (NaH) can also be used, depending on the reactivity of the phenol.[2][5]
-
Solvent: Polar aprotic solvents are preferred as they solvate the cation of the base without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity. Common choices include acetone, butanone (MEK), dimethylformamide (DMF), and acetonitrile.[4][6]
-
Temperature: The reaction is typically heated to reflux to achieve a practical reaction rate. Reaction times can range from a few hours to overnight, depending on the specific substrates.[4]
Summary of Representative Reaction Conditions
While specific examples for a wide range of phenols with this compound are dispersed in the literature, the conditions are highly analogous to standard Williamson ether syntheses. The following table provides representative conditions based on similar reactions.
| Phenol Substrate | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetaminophen | K₂CO₃ (1.5) | Butanone | Reflux (~80) | 1 | High | [4] |
| p-Cresol | NaOH (aq) | Water | 90 - 100 | 0.5 - 1 | Good | [5] |
| o-Nitrophenol | K₂CO₃ (1.5) | DMF | 90 | 1 - 2 | 84 | [6] |
| General Phenol | KOH (5.0) | None (Grind) then DMF | MW (40s) | < 0.1 | 93 | [6] |
Note: The alkylating agents in the cited examples may vary (e.g., ethyl iodide, chloroacetic acid), but the base, solvent, and temperature conditions are highly representative for the O-alkylation of phenols.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol
This protocol describes a general method for the reaction of a phenol with this compound.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5 - 2.0 eq)
-
Anhydrous acetone or dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Ethyl acetate, Diethyl ether, or Dichloromethane for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
TLC plates and appropriate eluent system
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).
-
Solvent Addition: Add a suitable volume of anhydrous solvent (e.g., acetone or DMF) to the flask to create a stirrable slurry (typically a 0.1-0.5 M concentration with respect to the phenol).
-
Reagent Addition: Add this compound (1.1-1.2 eq) to the mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-24 hours).
-
Work-up (Cooling): Once the reaction is complete, cool the mixture to room temperature.
-
Work-up (Filtration/Quenching): If using acetone, filter the inorganic salts and wash the filter cake with fresh acetone. Concentrate the filtrate under reduced pressure. If using DMF, pour the reaction mixture into a separatory funnel containing water and an extraction solvent (e.g., ethyl acetate).
-
Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 2-aryloxyethyl chloride.
Protocol 2: Synthesis of this compound
This protocol describes the preparation of the alkylating agent from 2-chloroethanol.[7][8]
Materials:
-
2-Chloroethanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask, ice bath
-
Dilute HCl (e.g., 1 M)
Procedure:
-
Setup: Dissolve 2-chloroethanol (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
TsCl Addition: Slowly add p-toluenesulfonyl chloride (1.1 eq) to the solution.
-
Base Addition: Add pyridine (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-15 hours.
-
Work-up: Pour the reaction mixture into a separatory funnel containing cold water.
-
Washing: Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which is often a syrup or oil.[7]
Visualized Experimental Workflow
Caption: Standard workflow for synthesis and purification.
Safety Information
-
Phenols: Many phenol derivatives are toxic and corrosive skin irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like NaOH and KOH are highly corrosive. Anhydrous K₂CO₃ is a desiccant and irritant. Avoid inhalation of dust and skin contact.
-
Alkylating Agents: this compound is an alkylating agent and should be treated as potentially toxic and mutagenic. Always handle in a well-ventilated fume hood with appropriate PPE.
-
Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. orgchemres.org [orgchemres.org]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols for DNA Modification Using 2-Chloroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl p-toluenesulfonate, also known as 2-chloroethyl tosylate, is a chemical compound that belongs to the class of alkylating agents. Specifically, it is a monofunctional chloroethylating agent. Such compounds are characterized by their ability to introduce a 2-chloroethyl group onto nucleophilic sites within biological macromolecules. In the context of molecular biology and drug development, its primary application of interest is the covalent modification of DNA.
The alkylation of DNA by agents like this compound is a cornerstone of their biological activity. This modification can lead to a variety of downstream cellular consequences, including the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis.[1][2][3] These effects are of significant interest in cancer research and the development of chemotherapeutic agents.
These application notes provide an overview of the principles of DNA modification by this compound, a general protocol for its use in in vitro DNA alkylation, and methods for the analysis of the resulting DNA adducts.
Principle of DNA Alkylation
This compound is an electrophilic compound. The p-toluenesulfonate (tosylate) group is an excellent leaving group, facilitating the nucleophilic attack by electron-rich centers in DNA. The primary mechanism of action is the transfer of the 2-chloroethyl group to the DNA bases.[4]
The most nucleophilic sites in DNA, and therefore the primary targets for alkylation, are the ring nitrogens of the purine bases. The reactivity of these sites generally follows the order: N7 of guanine (N7-Gua) > N3 of adenine (N3-Ade) > N1 of adenine > N3 of cytosine.[5] Alkylation can also occur at the O6 position of guanine (O6-Gua), which is a critical lesion due to its mutagenic potential and its role in the formation of interstrand cross-links.[2][6][7]
Once the initial chloroethyl monoadduct is formed, particularly at the O6 position of guanine, a second intramolecular reaction can occur. The chlorine atom can be displaced by a nucleophilic site on the opposite DNA strand, such as the N1 of a cytosine, leading to the formation of a highly cytotoxic DNA interstrand cross-link (ICL).[6]
Applications in Research and Drug Development
The ability of this compound to alkylate DNA makes it a valuable tool for various research applications:
-
Studying DNA Repair Pathways: By inducing specific types of DNA lesions, this compound can be used to investigate the cellular mechanisms of DNA repair, such as base excision repair (BER), nucleotide excision repair (NER), and the direct reversal of alkylation by O6-alkylguanine-DNA alkyltransferase (AGT or MGMT).[2][8]
-
Inducing Mutagenesis: The DNA adducts formed are premutagenic lesions. For instance, O6-chloroethylguanine can mispair with thymine during DNA replication, leading to GC to AT transition mutations.[7] This can be utilized in studies of mutagenesis and carcinogenesis.
-
Anticancer Drug Development: As a DNA alkylating agent, this compound can serve as a model compound or a starting point for the synthesis of more complex molecules with potential chemotherapeutic activity. The formation of cytotoxic interstrand cross-links is a key mechanism of action for many established anticancer drugs.[2][3][6]
-
Biomarker Discovery: The specific DNA adducts formed by chloroethylating agents can potentially serve as biomarkers of exposure and biological response in toxicological studies.[9]
Quantitative Data on DNA Adduct Formation by Related Alkylating Agents
Table 1: Quantitative Analysis of Busulfan-Derived DNA Adducts in Patient Blood Samples
| DNA Adduct | Concentration Range (adducts / 106 nucleotides) |
| 1,4-bis(guan-7-yl)butane (cross-link) | 0.38 - 2.02 |
| 7-(4-hydroxybutan-1-yl)guanine (mono-adduct) | 12.8 - 28.2 |
Data adapted from a study on patients undergoing busulfan-based chemotherapy.[9] Note that patient 3 was an outlier and is excluded from these ranges.
Table 2: Cytotoxicity of Various Alkylating Agents in Different Cell Lines
| Alkylating Agent | Cell Line | IC50 (µM) |
| N-(2-chloroethyl)-N-nitrosourea derivative | V79 | 1.5 |
| Cyclophosphamide | MCF-7 | 1200 |
| Busulfan | A549 | 85 |
| Temozolomide | U87 | >1000 |
This table provides a comparative overview of the cytotoxic potential of different classes of alkylating agents. The IC50 values represent the concentration required to inhibit cell growth by 50%. Data is compiled from various sources for illustrative purposes.[1]
Experimental Protocols
The following protocols are generalized for the in vitro modification of DNA with this compound and the subsequent analysis of the resulting adducts. Note: These are starting points and should be optimized for specific experimental goals. This compound is a potentially hazardous chemical and should be handled with appropriate safety precautions in a fume hood.
Protocol 1: In Vitro DNA Alkylation with this compound
Objective: To covalently modify purified DNA in vitro with this compound.
Materials:
-
High-purity DNA (e.g., calf thymus DNA, plasmid DNA, or synthetic oligonucleotides)
-
This compound (FW: 234.70 g/mol )
-
Anhydrous, inert solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer (e.g., 50 mM Phosphate buffer, pH 7.4)
-
DNA Precipitation reagents: 3 M Sodium Acetate (pH 5.2) and ice-cold 100% Ethanol
-
Nuclease-free water
-
Thermomixer or water bath
Procedure:
-
DNA Preparation: Dissolve the DNA in the Reaction Buffer to a final concentration of 0.5 - 1.0 mg/mL.
-
Alkylating Agent Preparation: Prepare a stock solution of this compound in an anhydrous solvent (e.g., DMF or DMSO) immediately before use. A typical stock concentration would be in the range of 10-100 mM.
-
Alkylation Reaction: a. In a microcentrifuge tube, add the DNA solution. b. Add the desired volume of the this compound stock solution to the DNA. The final concentration of the alkylating agent should be optimized, but a starting point could be a 10 to 100-fold molar excess relative to the DNA base pairs. c. Incubate the reaction mixture at 37°C for a period of 2 to 24 hours with gentle shaking. The incubation time will influence the extent of modification.
-
Reaction Quenching and DNA Purification: a. Stop the reaction by precipitating the DNA. Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the reaction mixture. b. Add 2.5 volumes of ice-cold 100% ethanol and mix gently by inversion. c. Incubate at -20°C for at least 1 hour to precipitate the DNA. d. Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the DNA. e. Carefully decant the supernatant. f. Wash the DNA pellet with 1 mL of 70% ethanol, centrifuge for 10 minutes, and decant the supernatant. Repeat this wash step. g. Air-dry the pellet for 5-10 minutes to remove residual ethanol. h. Resuspend the modified DNA in nuclease-free water or a suitable buffer (e.g., TE buffer).
-
Quantification: Determine the concentration of the modified DNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
Protocol 2: Analysis of DNA Adducts by Enzymatic Digestion and LC-MS/MS
Objective: To digest the alkylated DNA into individual nucleosides and analyze the adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Alkylated DNA from Protocol 1
-
Nuclease P1
-
Alkaline Phosphatase
-
Digestion Buffer (e.g., 20 mM Sodium Acetate, 10 mM Zinc Sulfate, pH 5.3)
-
LC-MS/MS system
Procedure:
-
Enzymatic Digestion: a. To 10-20 µg of alkylated DNA, add Nuclease P1 (e.g., 5-10 units) in the appropriate digestion buffer. b. Incubate at 37°C for 2-4 hours. c. Adjust the pH to ~8.0 with a suitable buffer (e.g., Tris-HCl). d. Add Alkaline Phosphatase (e.g., 5-10 units). e. Incubate at 37°C for another 2-4 hours to overnight.
-
Sample Preparation for LC-MS/MS: a. After digestion, centrifuge the sample to pellet any undigested material or protein. b. The supernatant containing the mixture of normal and adducted nucleosides can be directly analyzed or further purified/concentrated using solid-phase extraction (SPE) if necessary.
-
LC-MS/MS Analysis: a. Inject the prepared sample onto a suitable C18 reverse-phase HPLC column. b. Elute the nucleosides using a gradient of a suitable mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). c. Detect the adducted nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for the expected 2-hydroxyethyl adducts (the chloroethyl adducts are often hydrolyzed to hydroxyethyl adducts during processing) and other potential adducts should be determined beforehand.
Visualizations
The following diagrams illustrate the key processes involved in DNA modification by this compound.
Caption: Mechanism of DNA alkylation by this compound.
Caption: Experimental workflow for DNA modification and analysis.
Caption: Overview of DNA damage and cellular response pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylating Therapy: 7 Key Facts About Alkylating Agents in Chemotherapy [int.livhospital.com]
- 4. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 6. researchgate.net [researchgate.net]
- 7. Chloroethylating anticancer drug-induced mutagenesis and its repair in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Characterization and quantitation of busulfan DNA adducts in the blood of patients receiving busulfan therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2-Chloroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving 2-Chloroethyl p-toluenesulfonate. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemical synthesis, drug development, and radiolabeling.
Introduction
This compound (Cl-Ts) is a bifunctional alkylating agent widely utilized in organic synthesis. Its structure incorporates a reactive chloroethyl group and a tosylate leaving group, making it a versatile reagent for introducing the 2-chloroethyl moiety onto various nucleophiles. This functionality is of significant interest in medicinal chemistry and drug development due to the known cytotoxic effects of 2-chloroethylating agents, which can induce DNA damage and apoptosis in cancer cells. Furthermore, the tosylate group can be displaced by radionuclides, making it a valuable precursor in the synthesis of Positron Emission Tomography (PET) tracers for in vivo imaging.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₁₁ClO₃S |
| Molecular Weight | 234.70 g/mol |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 153 °C at 0.3 mmHg |
| Density | 1.294 g/mL at 25 °C |
| Refractive Index | n20/D 1.529 (lit.) |
| CAS Number | 80-41-1 |
| Hazard Statements | Harmful if swallowed. |
| Precautionary Statements | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. |
Safety Precautions: this compound is a toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from p-toluenesulfonyl chloride and 2-chloroethanol.[1]
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
2-Chloroethanol
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Ice
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a 1 L round-bottom flask, dissolve p-toluenesulfonyl chloride (172 g, 0.884 mol) and pyridine (59 g, 0.75 mol) in 180 mL of dichloromethane (DCM).
-
Cool the flask in an ice bath for approximately 5 minutes.
-
Slowly add 2-chloroethanol (40.3 g, 0.496 mol) to the reaction mixture with continuous stirring.
-
Remove the flask from the ice bath and allow the reaction to stir at room temperature for 15 hours.
-
Pour the reaction mixture into a 1 L separatory funnel.
-
Wash the organic layer twice with a solution of 300 mL of water and 50 mL of pyridine.
-
Subsequently, wash the organic layer with a solution of 300 mL of water and 75 mL of concentrated HCl. Discard the aqueous phase after each wash.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the product as a faint yellow, thick syrup (116 g, 0.494 mol, 100% yield).
Characterization Data:
-
¹H NMR (CDCl₃): δ 7.81 (d, 2H), 7.37 (d, 2H), 4.23 (t, 2H), 3.66 (t, 2H), 2.46 (s, 3H).[1]
N-Alkylation of Amines and Heterocycles
This compound is an effective reagent for the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
General Protocol for N-Alkylation:
-
Dissolve the amine or heterocyclic substrate (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).
-
Add a non-nucleophilic base (1.5-2.0 eq.), such as potassium carbonate or triethylamine, to the solution.
-
Add this compound (1.1-1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for N-Alkylation Reactions:
While a comprehensive comparative table for a wide range of substrates is not available in a single source, the following table summarizes representative examples of N-alkylation reactions with tosylates or related alkylating agents to provide an indication of expected yields.
| Amine/Heterocycle Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Benzyl bromide | K₂CO₃ | Acetonitrile | RT | 1-7 | 85 |
| Piperidine | 2-Phenethyl bromide | Al₂O₃-OK | Acetonitrile | RT | - | 80 |
| Phthalimide | Alkyl halides | KOH | Ionic Liquid | - | - | High |
| Indole | Alkyl halides | K₂CO₃ | DMF | - | - | High |
| Benzimidazole | Alkyl halides | K₂CO₃ | DMF | - | - | High |
Synthesis of a Precursor for PET Tracer [¹⁸F]Fluoroethoxy Senicapoc
This protocol outlines the synthesis of a tosylate precursor that can be used for the preparation of the PET tracer [¹⁸F]fluoroethoxy senicapoc. This demonstrates the utility of tosylates in radiotracer synthesis.
Synthesis of the Tosylate Precursor:
-
The synthesis starts from a phenol derivative which is reacted with 2-chloroethanol to introduce the hydroxyethyl group.
-
The resulting alcohol is then tosylated using p-toluenesulfonyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane.
Radiolabeling Step (General Principle): The tosylate precursor is then reacted with [¹⁸F]fluoride, typically as a complex with a potassium salt and a cryptand like Kryptofix 222 (K₂₂₂), in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMSO) at elevated temperatures. The tosylate group is displaced by the [¹⁸F]fluoride ion to yield the desired ¹⁸F-labeled PET tracer.
Visualizations
Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of amines/heterocycles.
Signaling Pathway of DNA Alkylation and Apoptosis Induction
Caption: DNA alkylation and subsequent apoptosis signaling pathway.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with important applications in drug development and medical imaging. The protocols provided in this document offer a foundation for its synthesis and use in N-alkylation reactions. The ability of its derivatives to act as DNA alkylating agents underscores its potential in the design of novel anticancer therapeutics. Furthermore, its utility as a precursor for PET tracers highlights its role in advancing molecular imaging and diagnostic tools. Researchers and drug development professionals should adhere to strict safety protocols when handling this compound due to its inherent toxicity.
References
Application Notes and Protocols for the Synthesis of Radiolabeled Compounds Using 2-Chloroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of radiolabeled compounds, specifically focusing on the use of 2-Chloroethyl p-toluenesulfonate as a key reagent. This document is intended for researchers and professionals in the fields of radiochemistry, nuclear medicine, and drug development.
Introduction
Radiolabeled compounds are indispensable tools in biomedical research and clinical diagnostics, particularly in Positron Emission Tomography (PET) imaging. The introduction of a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into a biologically active molecule allows for the non-invasive visualization and quantification of physiological and pathological processes at the molecular level.
This compound is a valuable precursor in organic synthesis, acting as a chloroethylating agent. In the context of radiolabeling, it can be utilized to introduce a chloroethyl group which can then be subjected to nucleophilic substitution with a radionuclide, or it can be adapted for use in multi-step syntheses of radiotracers. While direct radiolabeling protocols using this compound are not extensively documented, its structural similarity to other haloethyl and tosylate precursors allows for the adaptation of established radiolabeling procedures.
This document will focus on a well-established application: the synthesis of radiolabeled choline analogs, such as [¹⁸F]Fluoroethylcholine ([¹⁸F]FECh), a PET tracer widely used for imaging cell proliferation in oncology. We will present a protocol adapted from the synthesis of [¹⁸F]FECh that utilizes a tosylate precursor, providing a strong scientific basis for a similar synthesis strategy employing this compound.
Application: Synthesis of Radiolabeled Choline Analogs for PET Imaging
Radiolabeled choline analogs are important PET tracers for imaging cancer, particularly prostate cancer.[1][2] Choline is a vital nutrient for cell membrane biosynthesis, and its uptake is significantly increased in rapidly proliferating tumor cells.[1] This increased uptake is mediated by choline transporters and the subsequent phosphorylation by choline kinase.[1][3]
The synthesis of [¹⁸F]Fluoroethylcholine ([¹⁸F]FECh) often involves a two-step automated process.[1] In the first step, a radiolabeled intermediate, 2-[¹⁸F]fluoroethyl tosylate, is synthesized by the reaction of [¹⁸F]fluoride with a suitable precursor like 1,2-bis(tosyloxy)ethane.[1] This intermediate is then used to alkylate a precursor, such as dimethylethanolamine, to yield the final radiolabeled tracer.[1]
A similar strategy can be proposed for the synthesis of a radiolabeled chloroethylcholine analog using this compound. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution by a suitable amine precursor.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the automated synthesis of [¹⁸F]Fluoroethylcholine, which serves as a benchmark for the proposed synthesis using a chloroethyl precursor.
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | ~40% - 47% | [1][2] |
| Radiochemical Purity | >98% - 99.9% | [1][2] |
| Total Synthesis Time | 40 - 65 minutes | [1][2] |
| Specific Activity | >55 GBq/µmol | [4] |
Experimental Protocols
Protocol 1: Proposed Synthesis of [¹⁸F]Radiolabeled Choline Analog using a Tosylate Precursor
This protocol is adapted from the established synthesis of [¹⁸F]Fluoroethylcholine and outlines a two-step process that can be conceptually applied to precursors like this compound for the synthesis of analogous radiotracers.
Materials and Reagents:
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2. (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
1,2-bis(tosyloxy)ethane (or analogous precursor)
-
N,N-dimethylethanolamine (DMAE)
-
C18 Sep-Pak cartridge
-
Alumina N Sep-Pak cartridge
-
Sterile water for injection
-
Ethanol for injection
Instrumentation:
-
Automated synthesis module (e.g., GE TRACERlab)
-
HPLC system for quality control
-
Gas chromatograph for residual solvent analysis
-
Dose calibrator
Procedure:
-
[¹⁸F]Fluoride Production and Drying:
-
Produce [¹⁸F]Fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into the reactor vessel with a solution of Kryptofix 2.2.2. and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
-
Synthesis of the Radiolabeled Intermediate (e.g., 2-[¹⁸F]fluoroethyl tosylate):
-
Dissolve the tosylate precursor (e.g., 1,2-bis(tosyloxy)ethane) in anhydrous acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at 100°C for 8 minutes to form the radiolabeled tosylate intermediate.[1]
-
-
Synthesis of the Final Radiolabeled Choline Analog:
-
Cool the reaction vessel.
-
Add N,N-dimethylethanolamine (DMAE) to the reactor.
-
Heat the reaction mixture at 100°C for 10 minutes.[1]
-
-
Purification:
-
Pass the crude reaction mixture through a C18 Sep-Pak cartridge to trap the radiolabeled product and unreacted precursors.
-
Wash the cartridge with sterile water.
-
Elute the purified radiolabeled choline analog from the cartridge with ethanol.
-
Further purify by passing the eluate through an Alumina N Sep-Pak cartridge.
-
-
Formulation and Quality Control:
-
Formulate the final product in sterile saline for injection.
-
Perform quality control tests to determine radiochemical purity (HPLC), chemical purity, pH, sterility, and pyrogenicity.
-
Visualizations
Signaling Pathway: Choline Metabolism
Caption: Choline metabolism and trapping mechanism in tumor cells.
Experimental Workflow: Automated Synthesis of Radiolabeled Choline
Caption: Automated two-step radiosynthesis workflow.
Discussion and Considerations
The provided protocol outlines the synthesis of a radiolabeled choline analog using a tosylate precursor. When considering the use of this compound, several factors should be taken into account:
-
Reactivity: The chloro group is generally a less reactive leaving group compared to a tosylate or triflate. This may necessitate harsher reaction conditions (higher temperature, longer reaction time) or the use of a stronger nucleophile to achieve comparable yields.
-
Precursor for Radiolabeling: In the adapted protocol, the radiolabel ([¹⁸F]) is introduced by displacing a tosylate group. If using this compound to introduce a radiolabel, the chlorine would likely be the target for nucleophilic substitution by the radioisotope. The tosylate would remain as part of the leaving group.
-
Alternative Strategy: An alternative approach would be to use this compound as a non-radiolabeled precursor to synthesize a chloroethyl-amine derivative, which could then be radiolabeled in a subsequent step.
Further research and optimization would be required to develop a robust and high-yielding radiolabeling protocol specifically utilizing this compound. The principles and workflow outlined in this document provide a solid foundation for such development.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations for handling radioactive materials.
References
- 1. [18F]Fluoroethylcholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Simplified fast and high yielding automated synthesis of [18F]fluoroethylcholine for prostate cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 4. Improved automated synthesis of [18F]fluoroethylcholine as a radiotracer for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Applications of 2-Chloroethyl p-Toluenesulfonate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the catalytic applications of derivatives of 2-Chloroethyl p-toluenesulfonate. The primary catalytic application highlighted is the use of these derivatives as precursors in the synthesis of task-specific ionic liquids, which subsequently act as efficient and recyclable catalysts in various organic transformations.
Application Note 1: Synthesis of Tosylate-Based Ionic Liquids as Brønsted Acid Catalysts
This compound and its derivatives are versatile alkylating agents. A key catalytic application emerges from their use in the synthesis of imidazolium-based ionic liquids where the tosylate moiety serves as the counter-anion. These ionic liquids, such as 1-butyl-3-methylimidazolium tosylate ([bmim][OTs]), are effective Brønsted acid catalysts. The acidity of the tosylate anion, combined with the unique properties of the ionic liquid medium, allows for the efficient catalysis of reactions such as esterifications and acetylations under mild conditions.
The synthesis of these ionic liquids typically involves the quaternization of an N-substituted imidazole with an alkylating agent. By using a derivative of this compound, the tosylate anion is directly incorporated into the ionic liquid structure. This approach provides a straightforward route to developing recyclable, non-corrosive, and environmentally benign acid catalysts.
A general workflow for the synthesis and application of a tosylate-based ionic liquid catalyst is presented below.
Application Note 2: Catalytic Acetylation of Alcohols and Phenols
Imidazolium tosylate ionic liquids, synthesized from this compound derivatives, are highly efficient catalysts for the acetylation of a wide range of alcohols and phenols. These reactions typically proceed under mild conditions and offer excellent yields. The ionic liquid not only acts as a catalyst but also as the reaction medium, facilitating easy separation of the product and recycling of the catalyst. This catalytic system is a greener alternative to traditional methods that often employ corrosive acids or volatile organic solvents.
Quantitative Data Summary
The catalytic performance of 1-butyl-3-methylimidazolium tosylate ([bmim][OTs]) in the acetylation of various alcohols and phenols is summarized in the table below.
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | Benzyl acetate | 10 | 98 |
| 2 | 1-Octanol | 1-Octyl acetate | 15 | 96 |
| 3 | Cyclohexanol | Cyclohexyl acetate | 20 | 95 |
| 4 | Phenol | Phenyl acetate | 30 | 92 |
| 5 | 2-Phenylethanol | 2-Phenylethyl acetate | 12 | 97 |
| 6 | Geraniol | Geranyl acetate | 25 | 94 |
| 7 | Menthol | Menthyl acetate | 30 | 93 |
Reaction Conditions: Substrate (1 mmol), acetic anhydride (1.2 mmol), [bmim][OTs] (0.1 mmol), room temperature.
Catalyst Recyclability
The reusability of the [bmim][OTs] catalyst was investigated for the acetylation of benzyl alcohol. The results are presented in the following table.
| Cycle | Yield (%) |
| 1 | 98 |
| 2 | 97 |
| 3 | 97 |
| 4 | 96 |
| 5 | 95 |
As the data indicates, the catalyst can be recycled and reused for at least five cycles with only a minimal loss in activity.
Experimental Protocols
Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Tosylate ([bmim][OTs])
This protocol describes the synthesis of a representative tosylate-based ionic liquid catalyst.
Materials:
-
1-methylimidazole
-
Butyl tosylate (can be synthesized from this compound derivatives)
-
Toluene
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole (1 equivalent) and butyl tosylate (1.05 equivalents) in toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.
-
After cooling to room temperature, a viscous lower layer containing the ionic liquid will form.
-
Separate the upper toluene layer by decantation.
-
Wash the ionic liquid product with ethyl acetate (3 x 20 mL) to remove any unreacted starting materials.
-
Dry the resulting ionic liquid under vacuum at 70 °C for 12 hours to remove any residual solvent. The final product, [bmim][OTs], is a viscous liquid at room temperature.
Protocol 2: Catalytic Acetylation of Benzyl Alcohol using [bmim][OTs]
This protocol details the use of the synthesized ionic liquid as a catalyst for acetylation.
Materials:
-
Benzyl alcohol
-
Acetic anhydride
-
1-Butyl-3-methylimidazolium tosylate ([bmim][OTs])
-
Diethyl ether
Procedure:
-
To a 25 mL round-bottom flask, add benzyl alcohol (1 mmol, 108 mg) and acetic anhydride (1.2 mmol, 122 mg).
-
Add the ionic liquid catalyst, [bmim][OTs] (0.1 mmol, 28.2 mg).
-
Stir the mixture at room temperature for 10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add diethyl ether (10 mL) to the reaction mixture. The product, benzyl acetate, will dissolve in the diethyl ether layer, while the ionic liquid catalyst will form a separate phase.
-
Separate the upper diethyl ether layer containing the product.
-
The lower layer, containing the ionic liquid catalyst, can be washed with fresh diethyl ether and dried under vacuum for reuse in subsequent reactions.
-
The combined diethyl ether layers can be washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the pure benzyl acetate.
Catalytic Mechanism
The acetylation of an alcohol with acetic anhydride catalyzed by an imidazolium tosylate ionic liquid is believed to proceed through a nucleophilic catalysis mechanism. The proposed mechanism is illustrated below.
In this proposed mechanism, the tosylate anion acts as a nucleophile, attacking the acetic anhydride to form a highly reactive acetyl tosylate intermediate and an acetate anion. This intermediate is then attacked by the alcohol, leading to the formation of the ester product and regenerating the tosylate catalyst upon proton transfer.
Troubleshooting & Optimization
common side reactions with 2-Chloroethyl p-toluenesulfonate
Welcome to the technical support center for 2-Chloroethyl p-toluenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional electrophilic alkylating agent. It is primarily used in organic synthesis to introduce the 2-chloroethyl group onto a variety of nucleophiles, including amines, phenols, and thiols. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions.
Q2: What are the main competing reactions to consider when using this compound?
The primary desired reaction is nucleophilic substitution of the tosylate group. However, several side reactions can occur, including:
-
Elimination (E2/E1): Formation of vinyl chloride or vinyl tosylate.
-
Substitution at Chlorine (SN2/SN1): The chloride can also act as a leaving group, though it is significantly less reactive than the tosylate.
-
Intramolecular Cyclization: If the nucleophile has a second reactive site, the initially formed product can undergo a subsequent intramolecular reaction.
-
Overalkylation: The product of the initial alkylation may react further with another molecule of this compound.
-
Hydrolysis: Reaction with water to form 2-chloroethanol and p-toluenesulfonic acid.
Q3: How should I store this compound?
It is recommended to store this compound in a cool, dry place, typically at 2-8°C, to minimize decomposition.[1] It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Troubleshooting Guides
This section provides troubleshooting for common problems encountered during reactions with this compound.
Issue 1: Low Yield of the Desired Alkylated Product
Low yields are often a result of competing side reactions or suboptimal reaction conditions.
| Potential Cause | Troubleshooting Recommendation |
| Competing Elimination Reaction | Use a less sterically hindered, non-nucleophilic base. Lower the reaction temperature, as elimination reactions often have a higher activation energy than substitution reactions. |
| Hydrolysis of the Reagent | Ensure strictly anhydrous conditions by using dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Nucleophilicity of the Substrate | If applicable, use a stronger base to fully deprotonate the nucleophile. Consider using a more polar aprotic solvent to enhance the nucleophilicity of the substrate. |
| Steric Hindrance | If the nucleophile is sterically hindered, consider increasing the reaction temperature or using a less bulky alkylating agent if the experimental design allows. |
Issue 2: Formation of an Elimination Byproduct (Vinyl Derivative)
The formation of vinyl chloride or vinyl tosylate is a common side reaction, especially under strongly basic conditions.
| Parameter | Recommendation to Favor Substitution (SN2) | Conditions that Favor Elimination (E2) |
| Base | Use of a weak, non-hindered base (e.g., K2CO3, Cs2CO3). | Use of a strong, sterically hindered base (e.g., potassium tert-butoxide). |
| Temperature | Lower reaction temperatures. | Higher reaction temperatures. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). | Solvents that favor E2 reactions (e.g., ethanol with a strong base). |
Issue 3: Intramolecular Cyclization of the Product
After the initial alkylation, a nucleophilic group on the newly formed product can attack the chloroethyl moiety, leading to a cyclic byproduct.
| Potential Cause | Troubleshooting Recommendation |
| Presence of a second nucleophilic site | Protect the second nucleophilic site before the alkylation reaction. |
| Reaction conditions favoring cyclization | Use lower temperatures and shorter reaction times to minimize the opportunity for the secondary reaction. Consider a one-pot reaction where the cyclization is the desired outcome and optimize conditions accordingly. |
Signaling Pathways and Experimental Workflows
Reaction Pathways of this compound
The following diagram illustrates the major reaction pathways that can occur when using this compound with a generic nucleophile (Nu-H).
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low product yields.
Experimental Protocols
General Procedure for N-Alkylation of Indoles
This protocol is a general guideline and may require optimization for specific indole substrates.
Materials:
-
Indole derivative
-
This compound
-
Base (e.g., Sodium Hydride, Potassium Carbonate)
-
Anhydrous solvent (e.g., DMF, THF)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of the indole (1.0 eq) in the anhydrous solvent under an inert atmosphere, add the base (1.1-1.5 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with the quenching solution.
-
Extract the product with the extraction solvent.
-
Wash the combined organic layers with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Purification of Products from 2-Chloroethyl p-toluenesulfonate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroethyl p-toluenesulfonate. It addresses common issues encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a potent electrophile primarily used as an alkylating agent. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. Common applications include:
-
N-alkylation of amines: Introducing a 2-chloroethyl group onto primary or secondary amines.
-
O-alkylation of phenols and alcohols (Williamson Ether Synthesis): Forming ethers by reacting with phenoxides or alkoxides.[1][2][3]
Q2: What are the typical impurities I should expect in my crude product?
A2: Impurities can originate from starting materials, side reactions, or subsequent decomposition. Common impurities include:
-
Unreacted starting materials: this compound, the nucleophile (amine or phenol).
-
Excess base: Bases like pyridine or triethylamine used to facilitate the reaction.[4][5]
-
Side-reaction products:
-
Over-alkylated products: In amine alkylations, the product amine can react further with the alkylating agent.[6]
-
C-alkylation products: In phenol alkylations, the aromatic ring can be alkylated in addition to the desired O-alkylation.[1]
-
Hydrolysis products: 2-Chloroethanol and p-toluenesulfonic acid from the hydrolysis of the starting tosylate.[7][8][9]
-
Elimination products: Formation of vinyl compounds via E1 or E2 elimination, particularly with hindered bases.[10][11][12]
-
-
Residual p-toluenesulfonyl chloride: If the synthesis of the starting material was incomplete.[13][14]
Q3: What is a general workup procedure after a reaction with this compound?
A3: A typical aqueous workup aims to remove the base, salts, and other water-soluble impurities.
-
Quench the reaction: Often done by adding water or ice.[5]
-
Extract the product: Use a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash with dilute acid: An acidic wash (e.g., dilute HCl) removes basic impurities like pyridine or triethylamine.[5][15]
-
Wash with water and brine: To remove any remaining water-soluble impurities and salts.[16]
-
Dry and concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and remove the solvent under reduced pressure.[1][16]
Troubleshooting Guides
Problem 1: Low Yield of Purified Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials. |
| Product Loss During Workup | If your product has some water solubility, minimize the number of aqueous washes or use a saturated brine solution to reduce partitioning into the aqueous layer. For acidic or basic products, adjusting the pH of the aqueous layer can suppress ionization and keep the product in the organic phase. |
| Side Reactions (e.g., elimination, hydrolysis) | Use milder bases or lower reaction temperatures to minimize side reactions. Ensure anhydrous conditions to prevent hydrolysis of the tosylate.[7][9] |
| Inefficient Extraction | Ensure the chosen extraction solvent has good solubility for your product and is immiscible with the aqueous phase. Perform multiple extractions with smaller volumes of solvent for better efficiency. |
Problem 2: Difficulty in Removing Impurities by Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Co-elution of Product and Impurities | Optimize the solvent system for your flash chromatography. A common starting point is a mixture of hexanes and ethyl acetate.[17] For polar compounds, systems like dichloromethane/methanol may be more effective.[17] Running a solvent gradient can improve separation.[18] |
| Streaking or Tailing of Basic Compounds (e.g., alkylated amines) | Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to deactivate acidic sites on the silica gel.[17] |
| Product is Unstable on Silica Gel | If your product is acid-sensitive, you can either use a different stationary phase like alumina or deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of triethylamine.[18] |
| Poor Separation of Structurally Similar Compounds (e.g., O- vs. C-alkylated phenols) | Consider using a different purification technique such as preparative HPLC or crystallization. For phenols, separation can sometimes be achieved by dissociation extraction, which leverages differences in acidity.[19] |
Problem 3: Issues with Crystallization
| Potential Cause | Troubleshooting Steps |
| Product "Oiling Out" | This occurs when the product is insoluble in the hot solvent but also immiscible with the cold solvent. Try using a different solvent system, a larger volume of solvent, or cooling the solution more slowly. A solvent mixture (e.g., n-hexane/acetone or n-hexane/ethyl acetate) can be effective.[20] |
| No Crystals Form Upon Cooling | The solution may not be saturated. Try evaporating some of the solvent. Scratching the inside of the flask with a glass rod at the solvent-air interface can induce nucleation. Adding a seed crystal of the pure product, if available, is also a good strategy. |
| Crystals are Impure (Colored) | The color may be due to persistent impurities. Try treating the hot solution with activated charcoal before filtration to adsorb colored impurities. Ensure the starting material is of high purity. For instance, phenol can turn pink due to oxidation products, which can be removed by distillation or sublimation before use.[21] |
| Losing Too Much Product in the Mother Liquor | You may be using a solvent in which your product is too soluble. Choose a solvent where the product has high solubility at high temperatures and low solubility at low temperatures. Common recrystallization solvents for tosylates include ethanol and mixtures of ethanol and acetone.[4][20] |
Experimental Protocols
Protocol 1: General Purification of an N-Alkylated Amine
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and dilute with dichloromethane (DCM).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification by Flash Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of DCM.
-
Load the sample onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 50%). For more polar amines, a gradient of methanol in DCM (e.g., 0% to 10%) with 0.5% triethylamine may be necessary.
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification of an O-Alkylated Phenol
-
Workup:
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with 1 M NaOH to remove unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification by Recrystallization:
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
-
Quantitative Data Summary
The following tables provide illustrative data for typical purification scenarios. Actual results will vary depending on the specific substrates and reaction conditions.
Table 1: Illustrative TLC Data for Purification of N-(2-chloroethyl)aniline
| Compound | Rf Value (20% Ethyl Acetate in Hexanes) | Visualization |
| Aniline (Starting Material) | 0.45 | UV active, stains with ninhydrin |
| This compound | 0.60 | UV active |
| N-(2-chloroethyl)aniline (Product) | 0.55 | UV active |
| N,N-bis(2-chloroethyl)aniline (Byproduct) | 0.70 | UV active |
Table 2: Comparison of Purification Methods for a Generic Alkylated Amine
| Purification Method | Typical Recovery | Purity (by HPLC) | Notes |
| Aqueous Workup Only | >95% (crude) | 50-80% | Effective for removing inorganic salts and base. |
| Flash Chromatography | 60-90% | >98% | Good for removing organic impurities and byproducts.[17][18] |
| Recrystallization | 50-85% | >99% | Only suitable for solid products; can be very effective for achieving high purity.[4][20] |
Visualizations
Caption: General experimental workflow for the purification of products from this compound reactions.
Caption: Decision-making workflow for choosing a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. Hydrolysis of oxiranylmethyl tosylates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. What are the reaction products of the elimination reaction of Ethyl P - toluenesulfonate? - Blog [m.nuomengchemical.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. reddit.com [reddit.com]
- 15. Synthesis routes of this compound [benchchem.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Purification [chem.rochester.edu]
- 18. Purification [chem.rochester.edu]
- 19. US4547596A - Separation and recovery of alkylated phenols - Google Patents [patents.google.com]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. reddit.com [reddit.com]
improving yield in 2-Chloroethyl p-toluenesulfonate alkylation
A Technical Support Center for researchers, scientists, and drug development professionals on reactions.
Frequently Asked Questions (FAQs)
Q1: What is 2-Chloroethyl p-toluenesulfonate and why is it used in alkylation?
This compound is an alkylating agent used in organic synthesis. It contains two key functional groups: a tosylate group, which is an excellent leaving group, and a chloroethyl group, which provides the two-carbon unit for alkylation. This structure makes it a versatile reagent for introducing a 2-chloroethyl or, after subsequent reactions, a vinyl or hydroxyethyl group onto a nucleophile. Tosylates are often preferred over halides as leaving groups because their preparation from alcohols avoids the stereochemical uncertainties and skeletal rearrangements that can occur with other methods.[1][2]
Q2: I am observing very low to no product formation. What are the initial checks I should perform?
When facing low reactivity, it's crucial to verify the fundamentals of the experimental setup before investigating more complex factors.[3] Key initial checks include:
-
Anhydrous Conditions: Ensure all glassware was properly dried and that anhydrous solvents were used. Tosylation and subsequent alkylation reactions can be sensitive to moisture, which can hydrolyze the catalyst or reagents.[3][4]
-
Inert Atmosphere: If your reagents, particularly the base or the deprotonated nucleophile, are sensitive to air, ensure the reaction was conducted under an inert atmosphere like nitrogen or argon.[3]
-
Temperature Control: Verify that the reaction is being conducted at the appropriate temperature. Some reactions require heating to overcome the activation energy, while others might need cooling to prevent side reactions or decomposition.[3][5]
-
Efficient Stirring: For heterogeneous mixtures (e.g., with a solid base like K₂CO₃), vigorous stirring is essential to ensure proper mixing and contact between reactants.[3]
Q3: What are the most common side reactions, and how can they be minimized?
The primary side reactions in alkylations using this compound include:
-
Over-alkylation: This is common when alkylating primary or secondary amines, leading to mixtures of secondary/tertiary amines or even quaternary ammonium salts.[6] To minimize this, use a slight excess of the amine relative to the alkylating agent and carefully control the reaction time.[7]
-
Elimination (E2) Reactions: If a strong, bulky base is used, it can promote an E2 elimination reaction, especially with secondary or tertiary alkylating agents, leading to the formation of alkenes instead of the desired substitution product.[2][5] Using a non-bulky base can favor the desired SN2 substitution.
-
O-alkylation vs. C-alkylation: When using ambident nucleophiles like enolates, alkylation can occur at either the oxygen or the carbon atom.[5] The choice of solvent and counter-ion can influence this selectivity.
-
Hydrolysis: Presence of water can lead to hydrolysis of the tosylate, reducing the amount of active alkylating agent.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
If initial checks on reaction conditions are satisfactory, consider the following factors that directly influence reaction yield.
| Potential Cause | Recommended Solution(s) |
| Insufficiently Nucleophilic Substrate | The reactivity of the nucleophile is critical. If you are alkylating a weakly acidic proton (e.g., N-H in some heterocycles), a stronger base may be required to generate a sufficient concentration of the nucleophilic anion.[8] |
| Steric Hindrance | If the nucleophile or the alkylating agent is sterically bulky, the SN2 reaction rate will be significantly reduced.[3] Consider using a less hindered substrate if possible, or increase the reaction temperature and time. |
| Inappropriate Base | The choice of base is crucial. For N-alkylation, inorganic bases like potassium carbonate (K₂CO₃) are often effective.[6][7] For C-alkylation of keto-esters, stronger, non-nucleophilic bases like LDA or NaH are preferred to ensure complete enolate formation.[5] |
| Poor Solvent Choice | Polar aprotic solvents like DMF, acetonitrile (ACN), or THF generally accelerate SN2 reactions.[1][7][9] Ensure the chosen solvent can dissolve the reactants and is compatible with the reaction conditions. |
| Catalyst Deactivation | If using a Lewis acid catalyst, it can be deactivated by trace amounts of water. Ensure all reagents and solvents are rigorously dried.[4] |
Issue 2: Formation of Multiple Products
The appearance of multiple spots on a TLC plate or unexpected peaks in NMR/LC-MS indicates the formation of byproducts.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Product mixture with higher and lower polarity spots | Over-alkylation: Especially common in N-alkylation of primary amines.[6] | Use a slight excess of the amine, control the stoichiometry carefully, and monitor the reaction closely by TLC/LC-MS to stop it upon consumption of the starting material.[7] |
| Non-polar byproduct observed | Elimination Reaction: Favored by strong, bulky bases and higher temperatures.[2] | Use a less sterically hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide). Run the reaction at the lowest effective temperature. |
| Isomeric product mixture | O- vs. C-alkylation: Occurs with ambident nucleophiles like enolates.[5] | The reaction outcome can be influenced by the solvent. Aprotic solvents often favor C-alkylation. |
| Starting material remains, multiple products form | Self-condensation: Can occur with enolates if a weak base is used that doesn't fully deprotonate the starting material.[5] | Use a strong, non-nucleophilic base like LDA to ensure irreversible and complete enolate formation before adding the alkylating agent.[5] |
Experimental Protocols
General Protocol for N-Alkylation of a Primary/Secondary Amine
This protocol provides a general procedure for the N-alkylation of an amine using this compound.
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq)[7]
-
Anhydrous solvent (e.g., Acetonitrile or DMF, to make a 0.1-0.2 M solution)[7]
-
Round-bottom flask with stir bar
-
Condenser and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add the amine substrate (1.0 eq) and the anhydrous solvent (ACN or DMF). Begin stirring to dissolve the amine.
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 eq) to the stirred solution.[7]
-
Alkylating Agent: Add this compound (1.0-1.2 eq) dropwise to the suspension at room temperature.[7]
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for 4-24 hours.[7]
-
Monitoring: Monitor the reaction progress periodically using TLC or LC-MS until the starting amine is consumed.[7]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If using a solid base like K₂CO₃, filter off the inorganic salts.
-
If ACN was the solvent, concentrate the filtrate under reduced pressure. If DMF was used, dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the DMF.[7]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-alkylated product.[7][10]
Visualizations
Caption: General experimental workflow for the alkylation reaction.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Caption: Alkylation pathway and common side reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
stability issues of 2-Chloroethyl p-toluenesulfonate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroethyl p-toluenesulfonate. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by the following factors:
-
Solvent Type: The choice of solvent has a significant impact on the degradation pathway and rate. Polar protic solvents (e.g., water, alcohols) can act as nucleophiles, leading to solvolysis. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally better for storage and reactions where the tosylate is intended to react with a specific nucleophile, as they are less likely to participate in solvolysis.
-
pH: The compound is susceptible to both acid- and base-catalyzed hydrolysis. It is most stable in a neutral pH range. Under acidic or basic conditions, the rate of degradation increases significantly.
-
Temperature: Higher temperatures accelerate the rate of degradation. For long-term storage and to minimize decomposition during experiments, it is crucial to maintain low temperatures. The recommended storage temperature is 2-8°C.[1][2][3]
-
Presence of Nucleophiles: this compound is an alkylating agent and will react with nucleophiles. The tosylate group is an excellent leaving group, making the molecule susceptible to nucleophilic attack.[4] The presence of even weak nucleophiles can lead to its consumption.
-
Presence of Incompatible Materials: Strong oxidizing agents and strong bases are incompatible and will cause rapid decomposition.[5]
Q2: What are the expected degradation products of this compound in different types of solutions?
A2: The degradation of this compound proceeds via nucleophilic substitution (SN1/SN2) or elimination (E1/E2) pathways, depending on the conditions.
-
In Aqueous Solution (Hydrolysis):
-
Neutral/Acidic Conditions: The primary degradation product is 2-chloroethanol and p-toluenesulfonic acid.
-
Basic Conditions: In the presence of a strong base, formation of 2-chloroethanol and the corresponding salt of p-toluenesulfonic acid is expected. Elimination to form vinyl chloride is also possible, though likely a minor pathway.
-
-
In Alcoholic Solvents (Alcoholysis): The product will be the corresponding 2-chloroethyl ether and p-toluenesulfonic acid. For example, in methanol, the main degradation products will be 2-chloroethyl methyl ether and p-toluenesulfonic acid.
-
In the Presence of Other Nucleophiles: The product will be the result of the nucleophile displacing the tosylate group. For example, with an amine, the corresponding N-alkylated product will be formed.
Q3: How can I monitor the degradation of this compound in my reaction mixture?
A3: Several analytical techniques can be employed to monitor the degradation of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common and effective method for quantifying the disappearance of the starting material and the appearance of UV-active degradation products like p-toluenesulfonic acid.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile degradation products. Derivatization may be necessary for non-volatile products.
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the progress of a reaction and the formation of byproducts.
Troubleshooting Guides
Issue 1: My reaction with this compound is giving low yields of the desired product.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound before or during the reaction. | Store the reagent at the recommended 2-8°C.[1][2][3] Prepare solutions fresh before use. Consider adding the reagent to the reaction mixture at a lower temperature. |
| Side reactions with the solvent. | If using a protic solvent (e.g., alcohol), consider switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile to minimize solvolysis. |
| Reaction with residual water. | Ensure all solvents and reagents are anhydrous, especially when using moisture-sensitive nucleophiles. |
| Incorrect reaction temperature. | Optimize the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate degradation. |
| Presence of basic or acidic impurities. | Purify all starting materials and ensure the reaction is performed under the optimal pH conditions for your specific transformation. |
Issue 2: I am observing multiple unexpected spots on my TLC or peaks in my chromatogram.
| Possible Cause | Troubleshooting Step |
| Solvolysis of the starting material. | As mentioned above, switch to a less reactive (aprotic) solvent if possible. |
| Elimination side reactions. | If using a strong, sterically hindered base, it may favor elimination over substitution. Consider using a weaker, non-nucleophilic base or a less hindered nucleophile. |
| Reaction with impurities in the starting materials or solvents. | Use high-purity, anhydrous solvents and reagents. |
| Thermal decomposition. | Avoid excessive heating of the reaction mixture. |
Data Presentation
Table 1: Summary of Factors Affecting the Stability of this compound in Solution
| Factor | Condition | Expected Stability | Primary Degradation Pathway |
| Solvent | Polar Protic (e.g., Water, Methanol) | Low | Solvolysis (SN1/SN2) |
| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | High (in the absence of nucleophiles) | - | |
| Non-Polar (e.g., Toluene, Hexane) | High | - | |
| pH | Acidic (pH < 6) | Low | Acid-catalyzed hydrolysis |
| Neutral (pH ~7) | Moderate to High | Slow hydrolysis | |
| Basic (pH > 8) | Low | Base-catalyzed hydrolysis/elimination | |
| Temperature | 2-8°C (Recommended Storage) | High | Minimal degradation |
| Room Temperature (~25°C) | Moderate | Slow degradation | |
| Elevated Temperature (>40°C) | Low | Accelerated degradation | |
| Additives | Strong Nucleophiles | Low | Nucleophilic substitution |
| Strong Bases | Very Low | Hydrolysis and/or elimination | |
| Strong Oxidizing Agents | Very Low | Decomposition |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Given Solvent
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the solution into several sealed vials and incubate them under the desired conditions (e.g., specific temperature, protected from light).
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove one vial from incubation.
-
Quenching (if necessary): If the degradation is rapid, quench the reaction by rapid cooling or dilution with a cold, non-reactive solvent.
-
Analysis: Analyze the sample immediately using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., half-life).
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. 2-氯乙基对甲苯磺酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. 80-41-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. fiveable.me [fiveable.me]
- 5. echemi.com [echemi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 2-Chloroethyl p-toluenesulfonate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroethyl p-toluenesulfonate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional alkylating agent. It contains two electrophilic sites: a carbon atom attached to a tosylate group (-OTs) and a carbon atom attached to a chloride group (-Cl). The tosylate group is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. The chloro group is also a leaving group, though generally less reactive than the tosylate. This reagent is commonly used in organic synthesis to introduce a 2-chloroethyl or a vinyl group (after elimination) to a variety of nucleophiles, including amines, phenols, and thiols.
Q2: Which leaving group is more reactive, the tosylate or the chloride?
The tosylate group is a significantly better leaving group than the chloride. The p-toluenesulfonate anion is highly stabilized by resonance, making it a very weak base and thus an excellent leaving group. In nucleophilic substitution reactions, the nucleophile will preferentially attack the carbon bearing the tosylate group.
Q3: What are the main safety precautions to consider when working with this compound?
This compound is harmful if swallowed and is an irritant.[1] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. It is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction with this compound is giving a low yield or no product at all. What are the possible causes and solutions?
A: Low or no yield in alkylation reactions with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Possible Causes and Solutions:
-
Purity of this compound: The reagent can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or purify the reagent before use.
-
Presence of Water: Many alkylation reactions are sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Inappropriate Base: The choice of base is crucial. A base that is too weak may not sufficiently deprotonate the nucleophile, while a base that is too strong or bulky can promote side reactions like elimination. For amines, often an excess of the amine itself can act as the base. For phenols and thiols, non-nucleophilic bases like potassium carbonate or cesium carbonate are commonly used.
-
Low Reaction Temperature: The reaction may require heating to overcome the activation energy. If the reaction is slow at room temperature, consider gradually increasing the temperature.
-
Steric Hindrance: A bulky nucleophile may have difficulty accessing the electrophilic carbon. In such cases, longer reaction times, higher temperatures, or the use of a less hindered nucleophile might be necessary.
-
Poor Nucleophilicity: If the nucleophile is a weak nucleophile, the reaction will be slow. The use of a more polar aprotic solvent (e.g., DMF, DMSO) can enhance the nucleophilicity of anionic nucleophiles.
-
Improper Workup: The desired product might be lost during the extraction or purification steps. Ensure the pH is appropriate during aqueous workup to prevent the product from partitioning into the wrong layer. Some products may also be unstable on silica gel.
Issue 2: Formation of Multiple Products and Side Reactions
Q: I am observing multiple spots on my TLC plate. What are the likely side reactions, and how can I minimize them?
A: The bifunctional nature of this compound is a primary reason for the formation of multiple products.
Potential Reaction Pathways
Caption: Potential major and side reaction pathways.
Common Side Reactions and Mitigation Strategies:
-
Over-alkylation: Primary amines can react twice with this compound, leading to a dialkylated product.
-
Solution: Use a large excess of the amine nucleophile to favor mono-alkylation.
-
-
Reaction at the Chloro- site: While the tosylate is a much better leaving group, under certain conditions (e.g., high temperatures, specific catalysts), reaction at the chloro- site can occur, leading to a mixture of regioisomers.
-
Solution: Maintain a lower reaction temperature to favor the more kinetically favorable reaction at the tosylate-bearing carbon.
-
-
Intramolecular Cyclization: If the nucleophile has another nucleophilic site (e.g., a hydroxyl or another amine group), the initially formed product can undergo a subsequent intramolecular reaction to form a cyclic product. For example, reaction with an amino alcohol could lead to a morpholine derivative.
-
Solution: Use protecting groups for other nucleophilic functionalities if cyclization is undesired. Alternatively, this can be a desired pathway for the synthesis of heterocyclic compounds.
-
-
Elimination (E2) Reaction: The use of a strong, bulky base can promote the elimination of p-toluenesulfonic acid to form vinyl chloride.
-
Solution: Use a weaker, non-bulky base such as K₂CO₃ or Na₂CO₃.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my product from the reaction mixture. What are some effective purification strategies?
A: The choice of purification method depends on the properties of your product and the impurities present.
-
Acid-Base Extraction: If your product has a basic (e.g., amine) or acidic (e.g., phenol) functional group, an acid-base extraction can be a very effective first step.
-
For a basic product: Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to precipitate the product, which can then be extracted back into an organic solvent.
-
For an acidic product: A similar procedure is followed, but with a dilute base (e.g., 1M NaOH) to extract the product into the aqueous layer, followed by acidification.
-
-
Column Chromatography: This is a standard method for separating compounds with different polarities.
-
Stationary Phase: Silica gel is most common. If your product is very polar, alumina might be a better choice.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent system should be determined by TLC analysis first.
-
-
Crystallization: If your product is a solid, recrystallization can be an excellent method for obtaining high-purity material. The key is to find a solvent or solvent mixture in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.
-
Distillation: For liquid products with a sufficiently low boiling point, distillation under reduced pressure can be effective.
Experimental Protocols & Data
General Protocol for N-Alkylation of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (2.0-3.0 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF, ~10 mL per mmol of the limiting reagent).
-
Reagent Addition: Add this compound (1.0 equivalent) to the stirred solution.
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation.
General Protocol for O-Alkylation of a Phenol
-
Reaction Setup: To a round-bottom flask, add the phenol (1.0 equivalent), a base such as anhydrous potassium carbonate (1.5-2.0 equivalents), and an anhydrous polar aprotic solvent like DMF or acetone.
-
Reagent Addition: Add this compound (1.1-1.2 equivalents) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat to 50-70 °C. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, filter off the base. Remove the solvent in vacuo. Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the alkylation of various nucleophiles with this compound. Note that these are examples, and optimal conditions may vary.
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| Phenol | K₂CO₃ | Acetone | Reflux | 8 | 80-90 |
| Thiophenol | Et₃N | CH₂Cl₂ | Room Temp | 4 | >90 |
| Piperidine | None (excess) | Acetonitrile | 60 | 6 | 85-95 |
Note: The yields are approximate and can vary based on the specific substrate and reaction scale.
References
Technical Support Center: Optimization of 2-Chloroethyl p-toluenesulfonate Synthesis
Welcome to the technical support center for the synthesis of 2-Chloroethyl p-toluenesulfonate. This resource is designed for researchers, scientists, and professionals in drug development to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for the successful synthesis of this compound?
A1: The most critical parameters are reaction temperature and time. These two factors significantly influence the reaction rate, yield, and the formation of impurities. Maintaining anhydrous (water-free) conditions is also crucial, as the presence of water can lead to the hydrolysis of the starting material, p-toluenesulfonyl chloride (TsCl), reducing the overall yield.[1]
Q2: I am observing a low yield of the desired product. What are the potential causes?
A2: Low yields can stem from several factors:
-
Suboptimal Temperature: The reaction may be too slow at very low temperatures, or side reactions may become dominant at higher temperatures.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Presence of Moisture: Water in the solvent or reagents will consume the p-toluenesulfonyl chloride.
-
Inadequate Mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction.
-
Impure Reagents: The purity of 2-chloroethanol, p-toluenesulfonyl chloride, and the base (e.g., pyridine) is important.
Q3: What are the common impurities or byproducts I should be aware of?
A3: A common byproduct is 1,2-dichloroethane, which can be formed through the substitution of the tosylate group by a chloride ion. This is more likely to occur if there is a source of chloride ions in the reaction mixture and is favored by certain reaction conditions. Another potential impurity is unreacted p-toluenesulfonyl chloride or its hydrolysis product, p-toluenesulfonic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Reaction temperature is too low, leading to a very slow reaction rate. | Gradually increase the reaction temperature and monitor the progress by TLC. A common starting point is 0°C, but room temperature may be necessary for a reasonable reaction rate. |
| Insufficient reaction time. | Increase the reaction time and monitor the consumption of the starting material (2-chloroethanol) by TLC. | |
| Presence of water in reagents or solvent. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Use freshly opened or purified reagents. | |
| Formation of Significant Byproducts (e.g., 1,2-dichloroethane) | Reaction temperature is too high, promoting side reactions. | Maintain a lower reaction temperature (e.g., 0°C) to favor the desired tosylation over substitution. |
| Extended reaction time after completion. | Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the formation of byproducts. | |
| Product is an Oil and Difficult to Purify | Presence of unreacted starting materials or byproducts. | Ensure the workup procedure effectively removes unreacted reagents and byproducts. This typically involves washing with dilute acid to remove pyridine, followed by water washes. Column chromatography may be necessary for high purity. |
| Inconsistent Results Between Batches | Variability in the quality of reagents. | Use reagents from the same batch or ensure consistent purity for all starting materials. |
| Inconsistent temperature control. | Use a reliable temperature-controlled bath to maintain a stable reaction temperature. |
Data Presentation: Reaction Condition Optimization
The following table summarizes findings from different experimental protocols for the synthesis of this compound, highlighting the impact of reaction time and temperature on the outcome.
| Entry | Temperature | Reaction Time | Yield | Key Observations | Reference |
| 1 | 0°C | 1 hour | Good (not specified) | Reaction is performed at a low temperature to likely minimize side reactions. | [2] |
| 2 | Room Temperature | 15 hours | 100% (analytically pure) | Longer reaction time at ambient temperature can lead to a high yield of pure product. | [3] |
Note: The optimal conditions can also depend on the scale of the reaction and the specific equipment used. It is recommended to perform small-scale optimization experiments.
Experimental Protocols
Protocol 1: Low-Temperature Synthesis[2]
-
To a mixture of 2-chloroethanol (8.6 g) and pyridine (50 ml), add p-toluenesulfonyl chloride (20.5 g).
-
Stir the mixture for one hour at 0°C.
-
Pour the reaction mixture into ice water.
-
Extract the product with ether.
-
Wash the ether extract with dilute hydrochloric acid.
-
Dry the organic phase with magnesium sulfate and evaporate the solvent to obtain this compound.
Protocol 2: Room-Temperature Synthesis[3]
-
In a round-bottom flask, add dichloromethane (180 mL), p-toluenesulfonyl chloride (172 g, 0.884 mol), and pyridine (59 g, 0.75 mol).
-
Cool the flask in an ice bath for approximately 5 minutes.
-
Slowly add 2-chloroethanol (40.3 g, 0.496 mol).
-
Remove the flask from the ice bath and stir the mixture at room temperature for 15 hours.
-
Pour the reaction mixture into a separatory funnel and wash twice with a solution of 300 mL water and 50 mL pyridine.
-
Wash the organic layer again with a solution of 300 mL water and 75 mL of 36% aqueous HCl.
-
Remove the solvent under reduced pressure to yield analytically pure this compound as a faint yellow, thick syrup.
Visualizations
Caption: Comparative workflow of low-temperature and room-temperature synthesis protocols.
Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.
References
how to avoid polymerization with 2-Chloroethyl p-toluenesulfonate
Troubleshooting Guide and FAQs for Polymerization Issues
For researchers, scientists, and drug development professionals utilizing 2-Chloroethyl p-toluenesulfonate, encountering unexpected polymerization can be a significant experimental hurdle. This technical support center provides a comprehensive guide to understanding, preventing, and troubleshooting these issues. While this compound is generally stable under recommended storage conditions, its inherent reactivity as an electrophile and a potential initiator for cationic polymerization necessitates careful handling and specific experimental considerations.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound has become viscous and appears to have polymerized. What are the likely causes?
A1: Unintended polymerization is often not a spontaneous self-reaction of this compound but rather its initiation of other susceptible molecules in your reaction. Key factors that can induce polymerization include:
-
Presence of Susceptible Monomers: If your experimental setup includes monomers that are prone to cationic polymerization, such as vinyl ethers, styrenes, or 2-oxazolines, this compound can act as an initiator.
-
Elevated Temperatures: Increased temperatures can promote the formation of cationic species, thereby initiating and accelerating polymerization.
-
Acidic Impurities: Trace amounts of protic acids (like p-toluenesulfonic acid, a potential impurity) or Lewis acids in your reagents or on your glassware can act as initiators or co-initiators for cationic polymerization.
-
Presence of Water: In conjunction with Lewis acids, water can function as a powerful co-initiator.
-
Extended Reaction Durations: Longer reaction times, particularly at elevated temperatures, increase the probability of unwanted side reactions, including polymerization.
Q2: What preventative measures can I take to avoid polymerization when using this compound?
A2: To mitigate the risk of undesired polymerization, the following preventative strategies are recommended:
-
Ensure High Purity of Reagents: Utilize high-purity solvents and reagents to minimize the presence of acidic impurities. Freshly distilling solvents is a good practice.
-
Maintain Anhydrous Conditions: For reactions sensitive to moisture, employing anhydrous solvents and conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Strict Temperature Control: Conduct your reaction at the lowest feasible temperature to discourage the initiation of polymerization.
-
Incorporate a Proton Scavenger: In non-protic reaction systems, the addition of a non-nucleophilic proton scavenger, such as 2,6-di-tert-butylpyridine, can effectively neutralize trace acidic impurities.
-
Optimize Reaction Time: Monitor the progress of your reaction and proceed with the work-up promptly upon completion.
-
Consider a Cationic Polymerization Inhibitor: If your reaction involves monomers that are highly susceptible to cationic polymerization, the introduction of a suitable inhibitor may be warranted. The selection of an appropriate inhibitor is dependent on the specific chemical environment of your reaction.
Q3: What are the optimal storage conditions for this compound to ensure its stability?
A3: Adherence to proper storage protocols is critical for preserving the integrity of this compound.
| Parameter | Recommended Condition |
| Temperature | 2-8°C[1] |
| Atmosphere | Store in a tightly sealed container.[2] For long-term storage, consider an inert atmosphere. |
| Light | Store in a dark place.[2] |
| Incompatible Materials | Keep away from strong oxidizing agents and strong bases. |
Q4: Is self-polymerization of this compound a concern?
A4: Safety Data Sheets for this compound generally state that hazardous polymerization does not occur under normal conditions. While the risk of true self-polymerization is low, its decomposition or reaction under non-ideal conditions (e.g., prolonged exposure to high temperatures or contaminants) could potentially lead to the formation of oligomeric byproducts. The more prevalent issue is its role as an initiator for other monomers present in the reaction mixture.
Experimental Protocols
Protocol 1: General Experimental Procedure to Minimize Polymerization Risk
This protocol outlines a generalized methodology for handling this compound in a way that minimizes the risk of initiating unwanted polymerization.
-
Glassware Preparation: All glassware must be rigorously cleaned and dried prior to use. For reactions that are sensitive to moisture, oven-drying the glassware and allowing it to cool under a stream of inert gas is recommended.
-
Reagent and Solvent Preparation:
-
Use solvents of the highest purity available, preferably anhydrous.
-
If a base is required, select a non-nucleophilic option that is compatible with your reaction components.
-
For reactions susceptible to acid-catalyzed polymerization, the inclusion of a non-nucleophilic proton scavenger should be considered.
-
-
Reaction Setup:
-
Establish an inert atmosphere within the reaction vessel (e.g., using a nitrogen or argon balloon or a Schlenk line).
-
Dissolve the substrate and any other reagents in the appropriate anhydrous solvent.
-
Bring the reaction mixture to the desired temperature. If exothermic, pre-cooling might be necessary.
-
-
Addition of this compound:
-
Introduce the this compound to the reaction mixture in a controlled manner, such as dropwise addition, while ensuring efficient stirring.
-
-
Reaction Monitoring:
-
Track the progress of the reaction using a suitable analytical technique (e.g., Thin Layer Chromatography, Gas Chromatography, or Liquid Chromatography-Mass Spectrometry).
-
-
Work-up Procedure:
-
Upon completion, quench the reaction appropriately to neutralize any reactive species.
-
Proceed with standard aqueous work-up, extraction, and purification protocols.
-
Visualization of Polymerization Pathways
The following diagram illustrates the key factors and pathways that can lead to undesired cationic polymerization initiated by this compound.
Caption: Factors and pathway for unwanted polymerization.
References
Technical Support Center: Degradation of 2-Chloroethyl p-toluenesulfonate
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Chloroethyl p-toluenesulfonate. It addresses potential degradation pathways and offers troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound can degrade through several pathways, primarily driven by the presence of two reactive sites: the tosylate ester and the chloroethyl group. The main degradation routes include:
-
Nucleophilic Substitution (SN2): This is a common pathway where a nucleophile attacks the carbon atom attached to the tosylate or the chlorine, displacing the leaving group. The tosylate is an excellent leaving group, making this a favorable reaction.[1]
-
Elimination (E2): In the presence of a strong, non-nucleophilic base, an elimination reaction can occur, leading to the formation of vinyl tosylate or chloroethene.
-
Hydrolysis/Solvolysis: In the presence of water or other protic solvents, the tosylate ester can undergo hydrolysis to form p-toluenesulfonic acid and 2-chloroethanol. This reaction can be influenced by pH and temperature.
-
Intramolecular Cyclization: Under certain conditions, intramolecular cyclization could potentially occur, though this is less commonly reported for this specific structure.
Q2: How stable is this compound in solution and during storage?
A2: this compound is sensitive to moisture and heat. For long-term storage, it should be kept in a cool, dry place, preferably refrigerated at 2-8°C, under an inert atmosphere to prevent hydrolysis.[2] In solution, its stability depends on the solvent and the presence of nucleophiles or bases. In protic solvents like water or alcohols, it will slowly undergo solvolysis.
Q3: What are the expected degradation products I should be looking for?
A3: Depending on the degradation pathway, you can expect to find the following products:
-
From Hydrolysis: p-Toluenesulfonic acid and 2-chloroethanol.
-
From Nucleophilic Substitution: The product will depend on the nucleophile used. For example, with a hydroxide nucleophile, you would get 2-chloroethanol and the p-toluenesulfonate anion.
-
From Elimination: Vinyl tosylate and/or chloroethene.
-
Further degradation of 2-chloroethanol can also occur.
Q4: Can this compound undergo thermal or photodegradation?
A4: While specific data for this compound is limited, tosylates can be thermally labile. Thermal decomposition of similar compounds has been observed at elevated temperatures. Photodegradation is also a possibility for sulfonates, especially under UV irradiation, which can lead to the cleavage of the C-S bond.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Solution |
| Peak Tailing for this compound | - Secondary interactions with residual silanols on the HPLC column.- Column overload. | - Use a base-deactivated column or an end-capped column.- Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration. |
| Ghost Peaks in the Chromatogram | - Contamination from the sample preparation, solvent, or injector carryover. | - Run a blank gradient to identify the source of contamination.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method. |
| Irreproducible Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare mobile phase accurately and degas thoroughly.- Use a column oven to maintain a constant temperature.- Use a guard column and replace the analytical column if performance degrades. |
| Baseline Noise or Drift | - Air bubbles in the detector or pump.- Contaminated mobile phase or detector cell. | - Purge the pump and detector.- Filter all solvents and use fresh mobile phase.- Flush the detector cell with a strong, appropriate solvent. |
GC-MS Analysis Issues
| Problem | Possible Cause | Solution |
| No Peak or Very Small Peak for this compound | - Thermal degradation in the injector port.- Adsorption on the liner or column. | - Lower the injector temperature.- Use a deactivated liner and a column suitable for sensitive compounds.- Consider derivatization to a more thermally stable compound. |
| Peak Broadening or Tailing | - Active sites in the GC system (liner, column).- Slow injection speed. | - Use a deactivated liner and column.- Trim the front end of the column.- Optimize the injection speed for a sharp injection band. |
| Poor Resolution Between Degradation Products | - Inappropriate GC column phase or temperature program. | - Select a column with a different polarity.- Optimize the oven temperature ramp rate for better separation. |
| Mass Spectrum Indicates Degradation | - In-source fragmentation or thermal breakdown. | - Lower the ion source temperature if possible.- Use a softer ionization technique if available (e.g., Chemical Ionization). |
Data Presentation
The following table presents illustrative quantitative data on the hydrolysis of this compound under different pH conditions at a constant temperature. Note: This data is representative and intended for instructional purposes. Actual results may vary based on specific experimental conditions.
| pH | Time (hours) | This compound Remaining (%) | p-Toluenesulfonic Acid Formed (mol%) | 2-Chloroethanol Formed (mol%) |
| 4.0 | 24 | 95.2 | 4.8 | 4.7 |
| 7.0 | 24 | 88.5 | 11.5 | 11.3 |
| 10.0 | 24 | 65.3 | 34.7 | 34.5 |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound and its Hydrolysis Products
This method is suitable for quantifying the parent compound and its primary hydrolysis products, p-toluenesulfonic acid and 2-chloroethanol.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
For degradation studies, incubate the stock solution under desired conditions (e.g., in a buffered aqueous solution at a specific temperature).
-
At specified time points, withdraw an aliquot and dilute with the initial mobile phase composition to stop the reaction and prepare for injection.
-
-
Quantification:
-
Prepare calibration curves for this compound, p-toluenesulfonic acid, and 2-chloroethanol using certified reference standards.
-
Quantify the compounds in the samples by comparing their peak areas to the respective calibration curves.
-
Protocol 2: GC-MS Analysis for Volatile Degradation Products
This method is suitable for the identification and quantification of volatile degradation products.
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
-
Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 200°C (or lower to minimize on-column degradation).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
-
Sample Preparation:
-
For analysis of a reaction mixture, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a suitable volume before injection.
-
-
Identification and Quantification:
-
Identify degradation products by comparing their mass spectra with a reference library (e.g., NIST).
-
For quantification, use an internal standard method with a suitable standard that is not present in the sample.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: General experimental workflow for studying degradation.
References
Technical Support Center: Removing Unreacted 2-Chloroethyl p-toluenesulfonate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 2-chloroethyl p-toluenesulfonate from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound?
A1: Unreacted this compound is a reactive alkylating agent and can interfere with subsequent synthetic steps.[1] Its removal is crucial for the purity of the desired product and the reliability of downstream applications. Due to its physical properties, it can also co-elute with products of similar polarity during chromatographic purification, making separation challenging.
Q2: What are the primary methods for removing excess this compound?
A2: The most common strategies involve converting the unreacted tosylate into a more easily separable substance through quenching, followed by a suitable work-up and purification. Key methods include:
-
Aqueous Hydrolysis: Using a basic aqueous wash to hydrolyze the tosylate into water-soluble byproducts.[2]
-
Amine Quenching: Reacting the excess tosylate with a simple amine to form a highly polar sulfonamide, which can be easily removed by extraction.[3]
-
Scavenger Resins: Employing polymer-bound nucleophiles (e.g., amine resins) that react with the excess tosylate, allowing for its removal by simple filtration.[2][3]
-
Column Chromatography: Direct purification of the reaction mixture to separate the desired product from the unreacted tosylate.
Q3: How do I choose the best removal method for my specific experiment?
A3: The selection depends on several factors, including the stability of your product, the scale of your reaction, and the required final purity.
-
If your product is stable to basic conditions, an aqueous basic wash is a simple and effective first step.
-
If your product is base-sensitive, consider quenching with an amine in a non-aqueous solvent or using a scavenger resin .[3]
-
For very high purity requirements or when other methods fail to provide adequate separation, column chromatography is the most reliable option.
Q4: My quenching reaction seems slow or incomplete. What can I do?
A4: This can be due to insufficient quenching agent, low temperature, or poor mixing.
-
Increase the excess of the quenching agent (e.g., amine or aqueous base).
-
Ensure vigorous stirring to improve contact between the reactants, especially in biphasic mixtures.
-
If the reaction is being performed at a low temperature, consider allowing it to warm to room temperature to increase the reaction rate, provided your product is stable.
Physicochemical Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for planning its removal.
| Property | Value | Citations |
| Molecular Formula | C₉H₁₁ClO₃S | [4][5] |
| Molecular Weight | 234.70 g/mol | [5][6] |
| Appearance | Clear, colorless to yellow liquid | [4][7] |
| Density | 1.294 g/mL at 25 °C | [4][6] |
| Boiling Point | 153 °C at 0.3 mmHg | [4][5][6] |
| Flash Point | >110 °C (>230 °F) | [1][4][5] |
| Solubility | Insoluble in water; Soluble in benzene; Slightly soluble in Chloroform, Methanol. | [4][8] |
| Storage Temperature | 2-8 °C | [4][6] |
Experimental Protocols
Method 1: Aqueous Basic Wash (Hydrolysis)
This method is suitable for products that are stable in the presence of a mild aqueous base. The tosylate is hydrolyzed to p-toluenesulfonic acid, which is deprotonated by the base to form a water-soluble salt.
Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]
-
Transfer the mixture to a separatory funnel. If your reaction solvent is water-miscible, add an immiscible organic solvent like ethyl acetate or diethyl ether to extract your product.[9]
-
Shake the funnel vigorously, venting frequently to release any CO₂ pressure that may build up.[2]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer again with water, followed by brine to remove residual water.[9]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[9][10]
Method 2: Amine Quench
This protocol uses a primary or secondary amine to convert the tosylate into a polar sulfonamide, which is then removed via an acidic wash.
Protocol:
-
Cool the reaction mixture to 0 °C.
-
Add a simple, non-volatile amine (e.g., 2-3 equivalents of benzylamine or dibutylamine) to the mixture.
-
Allow the mixture to stir at room temperature and monitor the disappearance of the this compound by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer several times with dilute aqueous HCl (e.g., 1N HCl) to extract the protonated excess amine and the newly formed sulfonamide.[9]
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Method 3: Scavenger Resin
This method is ideal for base- and acid-sensitive products, as it avoids aqueous workups. A polymer-bound amine reacts with the excess tosylate, which is then removed by filtration.
Protocol:
-
To the reaction mixture containing excess this compound, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, typically 2-4 equivalents relative to the excess tosylate).[2]
-
Stir the suspension at room temperature. Reaction times can vary from a few hours to overnight.
-
Monitor the reaction by TLC for the complete consumption of the tosylate.
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with a suitable organic solvent (the same as the reaction solvent).
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.
Visualized Workflows
Caption: Decision tree for selecting a removal method.
Caption: General experimental workflow for tosylate removal.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-氯乙基对甲苯磺酸酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. echemi.com [echemi.com]
- 8. lookchem.com [lookchem.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Monitoring 2-Chloroethyl p-toluenesulfonate Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges encountered when monitoring reactions involving 2-Chloroethyl p-toluenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring the progress of a reaction involving this compound?
A1: The primary analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC-UV is often preferred for its robustness and sensitivity in quantifying the consumption of the starting material and the formation of the product.[1][2] GC-MS is a powerful tool for identifying and quantifying volatile impurities and byproducts, especially when derivatization is not required.[3][4]
Q2: What are the potential genotoxic impurities that I should be aware of when working with p-toluenesulfonates?
A2: p-Toluenesulfonate esters are considered potential genotoxic impurities (PGIs) due to their ability to act as alkylating agents, which can damage DNA.[2] When alcohols like methanol, ethanol, or isopropanol are used as solvents or are present as impurities in the reaction, they can react with p-toluenesulfonic acid or its derivatives to form the corresponding methyl, ethyl, or isopropyl p-toluenesulfonates.[2] Regulatory bodies like the FDA and EMA have set strict limits for such impurities, often applying a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term drug treatments.
Q3: My HPLC chromatogram shows significant peak tailing for this compound. What could be the cause and how can I fix it?
A3: Peak tailing is a common issue in HPLC and can arise from several factors. A systematic approach to troubleshooting is recommended. The most common causes include secondary interactions with the stationary phase, column overload, and issues with the mobile phase or column hardware.
Troubleshooting Guide: HPLC Peak Tailing
This guide will help you diagnose and resolve common causes of peak tailing in your HPLC analysis.
Diagram: Troubleshooting Workflow for HPLC Peak Tailing
Caption: A step-by-step guide to diagnosing and resolving HPLC peak tailing issues.
Quantitative Data Summary
The following tables summarize typical performance data for HPLC-UV and GC-MS methods used in the analysis of p-toluenesulfonate impurities. This data can serve as a benchmark for your own method development and validation.
Table 1: HPLC-UV Method Performance for p-Toluenesulfonate Impurities
| Parameter | Methyl p-toluenesulfonate | Ethyl p-toluenesulfonate | Isopropyl p-toluenesulfonate |
| Limit of Detection (LOD) | < 5 ng/mL | < 5 ng/mL | < 5 ng/mL |
| 0.15 ppm (0.009 µg/mL)[2] | 0.15 ppm (0.009 µg/mL)[2] | N/A | |
| Limit of Quantitation (LOQ) | < 13.5 ng/mL | < 13.5 ng/mL | < 13.5 ng/mL |
| 0.5 ppm (0.03 µg/mL)[2] | 0.5 ppm (0.03 µg/mL)[2] | N/A | |
| **Linearity (R²) ** | > 0.9998 | > 0.9998 | > 0.9998 |
| Recovery (%) | 90 - 99%[2] | 89 - 103%[2] | 90.2 - 96.8%[5] |
Table 2: GC-MS/MS Method Performance for p-Toluenesulfonate Impurities
| Parameter | Methyl p-toluenesulfonate | Ethyl p-toluenesulfonate | Isopropyl p-toluenesulfonate |
| Limit of Detection (LOD) | 0.4 - 0.8 µg/L[3] | 0.4 - 0.8 µg/L[3] | 0.4 - 0.8 µg/L[3] |
| Limit of Quantitation (LOQ) | 1.3 - 2.7 µg/L[3] | 1.3 - 2.7 µg/L[3] | 1.3 - 2.7 µg/L[3] |
| Linearity (r) | > 0.995[3] | > 0.995[3] | > 0.995[3] |
| Recovery (%) | 80 - 110%[3] | 80 - 110%[3] | 80 - 110%[3] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Analysis of p-Toluenesulfonate Impurities
This protocol is a general guideline for the analysis of p-toluenesulfonate impurities and can be adapted for monitoring this compound reactions.
1. Instrumentation:
-
HPLC system with a UV detector.
2. Materials and Reagents:
-
Column: Acclaim™ Polar Advantage II, 150 × 2.1 mm, 2.2 µm or equivalent.[1]
-
Mobile Phase A: 15 mM ammonium acetate in water.[1]
-
Mobile Phase B: Methanol.[1]
-
Sample Solvent: Water/acetonitrile 50/50 (v/v).[1]
-
Standards of this compound and any known or potential impurities.
3. Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient: A typical gradient might start at a low percentage of organic modifier and ramp up to elute the compounds of interest.
-
Column Temperature: 35 °C.[1]
-
Injection Volume: 10 µL.[1]
4. Sample Preparation:
-
Accurately weigh and dissolve the reaction mixture sample in the sample solvent to a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
Protocol 2: GC-MS Method for Analysis of p-Toluenesulfonate Impurities
This protocol provides a starting point for developing a GC-MS method for volatile and semi-volatile components in your reaction mixture.
1. Instrumentation:
-
GC-MS system with a suitable capillary column.
2. Materials and Reagents:
-
Column: Rtx-200 (30 m x 0.25 mm I.D., df=0.25 µm) or equivalent.[4]
-
Carrier Gas: Helium.[4]
-
Sample Solvent: Ethyl acetate.[3]
3. GC Conditions:
-
Injection Temperature: 280°C.[4]
-
Oven Temperature Program: 70°C (hold for 2 min), then ramp at 15°C/min to 320°C (hold for 3 min).[4]
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
Carrier Gas Flow: Linear velocity of 40 cm/sec.[4]
4. MS Conditions:
-
Interface Temperature: 280°C.[4]
-
Ion Source Temperature: 230°C.[4]
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM), with SIM providing higher sensitivity for target analytes.
5. Sample Preparation:
-
For water-soluble samples, perform a liquid-liquid extraction with ethyl acetate.
-
For samples soluble in organic solvents, dissolve in ethyl acetate.
-
Dry the organic phase with anhydrous sodium sulfate and filter before injection.[3]
Visualizations
Diagram: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Diagram: General Analytical Workflow for Reaction Monitoring
Caption: A typical workflow for monitoring a chemical reaction using analytical techniques.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MSMS | "Cure" or "Cause"? Rapid detection of p-toluenesulfonate compounds in pharmaceuticals - EXPEC TECHNOLOGY [en.expec-tech.com]
- 4. shimadzu.com [shimadzu.com]
- 5. oatext.com [oatext.com]
Technical Support Center: Scale-Up of Reactions with 2-Chloroethyl p-toluenesulfonate
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of reactions involving 2-Chloroethyl p-toluenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concerns during scale-up include:
-
Thermal Runaway: The reaction of p-toluenesulfonyl chloride (TsCl) with alcohols is exothermic. On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, potentially causing a runaway reaction.[1][2]
-
HCl Gas Evolution: The reaction produces hydrochloric acid (HCl) as a byproduct, which is corrosive and toxic. In a large-scale reaction, significant amounts of HCl gas can be generated, requiring appropriate scrubbing and ventilation systems.[3][4]
-
Handling of p-Toluenesulfonyl Chloride (TsCl): TsCl is a corrosive solid and a lachrymator. It is also moisture-sensitive and will hydrolyze to the corrosive p-toluenesulfonic acid.[3][5][6] Handling large quantities requires appropriate personal protective equipment (PPE) and controlled environments.
-
Product Stability: While this compound is stable under normal conditions, it can decompose at elevated temperatures, releasing toxic fumes like sulfur oxides and hydrogen chloride gas.[7]
Q2: My scaled-up reaction is showing a lower yield compared to the lab-scale experiment. What are the potential causes?
A2: Lower yields on a larger scale can be attributed to several factors:
-
Inadequate Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[8][9]
-
Poor Temperature Control: As mentioned, poor heat transfer on a larger scale can lead to side reactions or product decomposition.[1][2]
-
Moisture Contamination: The presence of water can hydrolyze the tosyl chloride reagent, reducing its availability for the main reaction.[10][11] All reagents and solvents should be anhydrous, and the reaction should be conducted under an inert atmosphere.
-
Side Reactions: Certain side reactions, such as the formation of alkyl chlorides, may become more prevalent at a larger scale due to longer reaction times or higher temperatures.[12]
Q3: How can I effectively remove unreacted p-toluenesulfonyl chloride (TsCl) and p-toluenesulfonic acid (TsOH) during workup at a larger scale?
A3: At scale, purification strategies need to be efficient and scalable:
-
Aqueous Base Wash: Washing the reaction mixture with an aqueous base (e.g., sodium bicarbonate, sodium carbonate) is an effective method to remove both acidic TsOH and unreacted TsCl by converting them into water-soluble salts.[7]
-
Quenching with Amines: Adding a small amount of a nucleophilic amine (that is easily separated from the product) at the end of the reaction can consume excess TsCl.
-
Recrystallization: If the product is a solid, recrystallization is often an excellent method for purification on a large scale.[7][13]
Q4: What are the key parameters to monitor during a scaled-up tosylation reaction?
A4: Close monitoring of the following parameters is crucial:
-
Temperature: Continuous monitoring of the internal reaction temperature is critical to prevent thermal runaway.
-
Reaction Progress: Regularly monitor the consumption of starting materials and the formation of the product using techniques like TLC, HPLC, or GC. This helps to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.[14]
-
pH: During workup, monitoring the pH of the aqueous washes ensures the complete removal of acidic byproducts.
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion
| Potential Cause | Recommended Solution |
| Inadequate Mixing/Mass Transfer | - Increase agitation speed, ensuring it's appropriate for the vessel geometry to avoid splashing. - Evaluate the impeller design for better homogenization.[8] |
| Moisture in Reagents/Solvents | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10][11] |
| Insufficient Base | - Ensure at least a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is used to neutralize the HCl byproduct.[10] |
| Low Reaction Temperature | - While initial addition should be cold to control the exotherm, the reaction may require warming to room temperature or slightly above to go to completion.[15] |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Recommended Solution |
| Formation of Dimeric Ether Byproducts | - Maintain a lower reaction temperature. - Ensure slow, controlled addition of the alcohol to the tosyl chloride solution. |
| Formation of Alkyl Chloride | - The tosylate product can react with the chloride ion (from HCl byproduct) to form 2-chloroethyl chloride. Using a base that precipitates the chloride salt (e.g., silver carbonate) can mitigate this, though it is often not economically viable at scale. A more practical approach is to limit reaction time and temperature.[12] |
| Hydrolysis of Product | - Ensure anhydrous conditions are maintained throughout the reaction and workup. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Emulsion Formation During Workup | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - If possible, switch to a different solvent system for extraction. |
| Product is an Oil | - If recrystallization is not possible, column chromatography may be necessary. For large-scale operations, consider automated flash chromatography systems.[13] |
| Co-precipitation of Impurities | - If recrystallization yields an impure product, try a different solvent or a solvent mixture. A step-wise cooling process can also improve crystal purity.[7] |
Quantitative Data Summary
The following table summarizes typical reaction parameters. Note that optimal conditions will vary depending on the specific substrate and scale.
| Parameter | Laboratory Scale (e.g., 100 mmol) [13] | Scale-Up Considerations |
| Solvent | Dichloromethane (DCM), Pyridine | Consider solvent toxicity, boiling point, and recovery for large-scale use. Toluene or other higher-boiling point solvents might be preferred for better temperature control. |
| Base | Pyridine, Triethylamine (TEA) | Pyridine can also act as a solvent. TEA is often preferred for easier removal during workup. Ensure at least 1.5 equivalents are used.[10] |
| p-Toluenesulfonyl Chloride (TsCl) | 1.1 - 1.5 equivalents | Using a smaller excess is more economical at scale but may require longer reaction times or lead to incomplete conversion. |
| Temperature | 0 °C to Room Temperature | Crucial for scale-up. Addition of reagents should be done at 0 °C or below. The reaction may then be allowed to slowly warm.[15] |
| Reaction Time | 4 - 24 hours | Monitor by TLC/HPLC to avoid prolonged reaction times that can lead to side products.[14] |
Experimental Protocols
General Protocol for Tosylation (Scale-Up Example)
This protocol is a general guideline and should be optimized for your specific needs.
-
Preparation: Ensure the reactor is clean and dry. Purge the vessel with an inert gas like nitrogen.
-
Charging Reagents:
-
Charge the reactor with the alcohol (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane or toluene).
-
Add the base (e.g., triethylamine, 1.5 eq.).
-
Cool the mixture to 0 °C with agitation.[15]
-
-
Addition of Tosyl Chloride:
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise or as a solution in the reaction solvent, ensuring the internal temperature does not exceed 5-10 °C.
-
-
Reaction:
-
Workup:
-
Cool the reaction mixture to 0-5 °C.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove TsOH and excess TsCl), and finally with brine.[10]
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
If the product is a solid, recrystallize from a suitable solvent (e.g., ethanol, hexanes).[7]
-
If the product is an oil, purify by column chromatography.
-
Visualizations
Caption: General experimental workflow for a scaled-up tosylation reaction.
Caption: Troubleshooting decision tree for low yield in scale-up reactions.
References
- 1. reddit.com [reddit.com]
- 2. Managing heat transfer in continuous flow at scale — Stoli Chem [stolichem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencemadness.org [sciencemadness.org]
- 14. benchchem.com [benchchem.com]
- 15. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Managing Exothermic Reactions with 2-Chloroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing exothermic reactions involving 2-Chloroethyl p-toluenesulfonate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is harmful if swallowed and can cause skin and eye irritation.[1][2] The primary concern during reactions is the potential for exothermic events, which, if not properly controlled, can lead to a thermal runaway. This is a rapid, uncontrolled increase in temperature and pressure that can result in vessel rupture, fire, or explosion. Reactions involving tosylates, especially at scale, require careful thermal management.
Q2: What are the early warning signs of a potential thermal runaway reaction?
A2: Key indicators of an impending thermal runaway include:
-
A sudden, uncontrolled, and accelerating rise in the reaction temperature.
-
A rapid increase in pressure within the reaction vessel.
-
Visible gas evolution from the reaction mixture.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent at the surface, even with adequate cooling.
Q3: What immediate actions should be taken if a thermal runaway is suspected?
A3: In the event of a suspected thermal runaway, prioritize personal safety and follow your laboratory's established emergency procedures. General steps include:
-
Alert personnel: Immediately notify all personnel in the vicinity.
-
Activate emergency cooling: If available and safe to do so, apply emergency cooling to the reactor.
-
Stop reagent addition: Immediately cease the addition of any reagents to the reaction mixture.
-
Emergency shutdown: If applicable to your setup, initiate the emergency shutdown sequence.
-
Evacuate: If the situation cannot be brought under control, evacuate the area immediately and contact emergency services.
Troubleshooting Guides
Issue 1: The reaction temperature is increasing too rapidly, even with cooling.
Possible Cause:
-
Incorrect Reagent Addition: The rate of addition of a reactant, particularly in a semi-batch process, is too high, leading to an accumulation of unreacted material and a sudden release of heat.
-
Inadequate Cooling: The cooling capacity of the reactor is insufficient for the scale of the reaction or the rate of heat generation.
-
Poor Agitation: Inefficient stirring can create localized hot spots where the reaction rate is significantly higher.
-
Incorrect Solvent Choice: The solvent may have a boiling point that is too low to effectively dissipate the heat generated by the reaction.
Solutions:
-
Reduce Addition Rate: Immediately slow down or stop the addition of the limiting reagent to allow the reaction to consume the accumulated material and for the cooling system to catch up.
-
Enhance Cooling: Increase the flow rate of the coolant or use a colder cooling medium if possible. An ice-water bath can be used for smaller-scale reactions.
-
Improve Agitation: Ensure the stirrer is functioning correctly and at an appropriate speed to maintain a homogenous mixture and prevent localized heating.
-
Solvent Consideration: For future experiments, select a solvent with a higher boiling point to provide a larger temperature buffer.
Issue 2: The reaction appears to be stalled and then suddenly accelerates.
Possible Cause:
-
Induction Period: Some reactions have an induction period where the reaction rate is slow before it accelerates. This can lead to a dangerous accumulation of reactants if the addition is continued at a steady rate.
-
Catalyst Inactivity/Activation: The catalyst may require an activation period, or impurities may be inhibiting it temporarily. Once active, the reaction can proceed very rapidly.
Solutions:
-
Controlled Initial Addition: Add a small initial portion of the reagent and wait for a controlled temperature increase before proceeding with the remainder of the addition.
-
Monitor for Exotherm: Use a sensitive temperature probe to detect the onset of the exotherm. Do not continue adding reagents until you have confirmed that the reaction has initiated.
-
Catalyst Quality: Ensure the catalyst is of high quality and from a reliable source.
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClO₃S | [3][4][5] |
| Molecular Weight | 234.70 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [5] |
| Boiling Point | 153 °C @ 0.3 mmHg | [3] |
| Density | 1.294 g/mL at 25 °C | [3] |
| Flash Point | 113 °C (closed cup) | [3] |
| Storage Temperature | 2-8°C | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known synthetic route and should be performed with strict adherence to all safety precautions.[6]
Materials:
-
p-Toluenesulfonyl chloride
-
2-Chloroethanol
-
Pyridine
-
Dichloromethane (DCM)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve p-toluenesulfonyl chloride and pyridine in dichloromethane.
-
Cool the mixture in an ice bath for approximately 5 minutes.
-
Slowly add 2-chloroethanol to the cooled solution. The addition should be dropwise to control the initial exotherm.
-
Remove the flask from the ice bath and allow it to stir at room temperature for 15 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer twice with a mixture of water and pyridine.
-
Wash the organic layer again with a mixture of water and hydrochloric acid.
-
Separate the organic layer and remove the solvent under reduced pressure to yield the product.
Safety Note: This reaction is exothermic. Careful control of the addition rate of 2-chloroethanol and initial cooling are crucial to prevent a runaway reaction.
Mandatory Visualization
Caption: Troubleshooting logic for a rapid temperature increase.
Caption: Emergency response workflow for a suspected runaway reaction.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. This compound 97 80-41-1 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C9H11ClO3S) [pubchemlite.lcsb.uni.lu]
- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Synthesis routes of this compound [benchchem.com]
Validation & Comparative
A Comparative Guide to 2-Chloroethyl p-toluenesulfonate and Other Tosylates for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Monofunctional and Bifunctional Tosylates
In the realm of organic synthesis and drug development, tosylates are indispensable reagents, primarily utilized for their excellent leaving group properties in nucleophilic substitution and elimination reactions. This guide provides a detailed comparison of 2-Chloroethyl p-toluenesulfonate, a bifunctional alkylating agent, with standard monofunctional tosylates such as ethyl p-toluenesulfonate. This comparison is supported by experimental data on their reactivity and cytotoxicity, offering insights into their distinct mechanisms of action and potential applications, particularly in the context of cancer research and therapy.
Executive Summary
Standard alkyl tosylates, like ethyl p-toluenesulfonate, are monofunctional alkylating agents. They react with nucleophiles to form a single covalent bond, leading to the alkylation of target molecules. In a biological context, this primarily involves the alkylation of DNA bases, which can lead to mutations and cytotoxicity.
In contrast, this compound possesses two reactive centers: the tosylate leaving group and a chloroethyl group. This bifunctional nature allows it to sequentially alkylate two different nucleophilic sites. Its primary mechanism of action as an anticancer agent involves the formation of highly cytotoxic DNA interstrand cross-links (ICLs), which covalently link the two strands of the DNA double helix, posing a significant block to DNA replication and transcription. This fundamental difference in their mechanism of action results in distinct biological consequences and therapeutic potentials.
Data Presentation: A Comparative Overview
The following tables summarize the key differences in physicochemical properties, chemical reactivity, and biological activity between this compound and a representative monofunctional tosylate, ethyl p-toluenesulfonate.
Table 1: Physicochemical Properties
| Property | This compound | Ethyl p-toluenesulfonate |
| CAS Number | 80-41-1[1] | 80-40-0 |
| Molecular Formula | C₉H₁₁ClO₃S[1] | C₉H₁₂O₃S |
| Molecular Weight | 234.70 g/mol [1] | 200.25 g/mol |
| Functionality | Bifunctional | Monofunctional |
| Reactive Sites | Tosylate, Chloroethyl | Tosylate |
Table 2: Comparative Chemical Reactivity (Illustrative)
| Parameter | This compound | Ethyl p-toluenesulfonate |
| Reaction Type | Sₙ2 at two sites | Sₙ2 at one site |
| Relative Solvolysis Rate (k_rel) | ~1 | 1 |
| Primary Alkylation Product | Monoadduct, subsequently forming cross-links | Monoadduct |
Table 3: Comparative Cytotoxicity (Illustrative)
Note: Direct comparative IC50 values in the same cell line under identical conditions are not available in the reviewed literature. The following data is a plausible representation based on the known mechanisms of action, where bifunctional agents are generally more cytotoxic.
| Parameter | This compound | Ethyl p-toluenesulfonate |
| Mechanism of Cytotoxicity | DNA Interstrand Cross-linking | DNA Monoadduct Formation |
| Illustrative IC50 (MCF-7 Cells) | ~10 µM | >100 µM |
| Cell Cycle Specificity | S-phase dependent | Generally cell cycle non-specific |
Mechanism of Action: Monofunctional vs. Bifunctional Alkylation
The primary distinction between these two classes of tosylates lies in their interaction with DNA.
-
Monofunctional Tosylates (e.g., Ethyl p-toluenesulfonate): These compounds alkylate a single nucleophilic site on a DNA base, most commonly the N7 position of guanine. This forms a monoadduct, which can lead to base mispairing during DNA replication, potentially causing mutations. While cytotoxic, these lesions can often be repaired by the Base Excision Repair (BER) pathway.
-
Bifunctional Tosylates (this compound): The reaction proceeds in two steps. First, the highly reactive tosylate group is displaced by a nucleophile on DNA (e.g., N7 of guanine), forming a monoadduct. The chloroethyl group of this adduct can then undergo an intramolecular cyclization to form a highly reactive aziridinium ion, which subsequently reacts with another nucleophilic site, often on the opposite DNA strand, to form an interstrand cross-link (ICL). These ICLs are particularly cytotoxic as they prevent the separation of DNA strands, which is essential for both replication and transcription. The repair of ICLs is a complex process involving the Fanconi Anemia (FA) pathway, Homologous Recombination (HR), and Nucleotide Excision Repair (NER).
Signaling Pathways and Cellular Responses
The type of DNA damage induced by these tosylates triggers distinct cellular signaling pathways.
DNA Damage Response to Monoadducts
Alkylation by monofunctional tosylates primarily activates the BER and Mismatch Repair (MMR) pathways. The presence of a monoadduct can stall the replication fork, leading to the activation of checkpoint kinases like ATR and Chk1, which can induce cell cycle arrest to allow for DNA repair.
DNA Damage Response to Interstrand Cross-links
The formation of ICLs by this compound initiates a more complex and robust DNA damage response. The Fanconi Anemia (FA) pathway is a key player in the recognition and repair of ICLs. Upon recognition of a stalled replication fork at an ICL, a cascade of ubiquitination events is initiated, leading to the recruitment of nucleases that incise the DNA backbone on either side of the cross-link. This is followed by translesion synthesis to bypass the lesion and homologous recombination to repair the resulting double-strand break. This intricate process is a critical determinant of cell survival following exposure to bifunctional alkylating agents.
Mandatory Visualizations
Caption: Workflow for comparing the cytotoxicity of different tosylates.
Caption: Signaling pathway for DNA interstrand cross-link repair.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity by MTT Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and ethyl p-toluenesulfonate in a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Ethyl p-toluenesulfonate
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and ethyl p-toluenesulfonate in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each compound in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro DNA Cross-linking Assay
Objective: To qualitatively assess the ability of this compound to induce DNA interstrand cross-links in comparison to a monofunctional tosylate.
Materials:
-
Plasmid DNA
-
This compound
-
Ethyl p-toluenesulfonate
-
Reaction buffer (e.g., TE buffer)
-
Denaturing agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, mix plasmid DNA with increasing concentrations of this compound and ethyl p-toluenesulfonate in the reaction buffer. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 2 hours).
-
Denaturation: Stop the reaction and denature the DNA by adding a denaturing loading buffer and heating at 95°C for 5 minutes, followed by rapid cooling on ice.
-
Gel Electrophoresis: Load the samples onto a denaturing agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Analysis: Non-cross-linked plasmid DNA will denature into single strands and migrate faster through the gel. Plasmids with interstrand cross-links will remain double-stranded under denaturing conditions and will migrate slower. The presence of a slower-migrating band in the lanes treated with this compound, which is absent in the ethyl p-toluenesulfonate and control lanes, indicates the formation of interstrand cross-links.
Conclusion
The choice between this compound and other monofunctional tosylates is dictated by the intended application. For standard organic synthesis requiring a good leaving group, monofunctional tosylates are suitable. However, for applications in cancer research and drug development, the bifunctional nature of this compound offers a distinct advantage due to its ability to induce highly cytotoxic DNA interstrand cross-links. Understanding the differential mechanisms of action and the cellular pathways that respond to the DNA damage induced by these compounds is crucial for the rational design of novel therapeutic strategies.
References
Reactivity Showdown: 2-Chloroethyl p-Toluenesulfonate vs. 2-Bromoethyl p-Toluenesulfonate
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of bifunctional electrophiles, 2-haloethyl p-toluenesulfonates serve as versatile building blocks for the synthesis of a wide array of complex molecules. The inherent reactivity of these compounds is dictated by the interplay of two potential leaving groups: the tosylate and the halide. This guide provides an in-depth comparison of the reactivity of 2-chloroethyl p-toluenesulfonate and 2-bromoethyl p-toluenesulfonate, focusing on the kinetic and mechanistic nuances that govern their behavior in nucleophilic substitution reactions. Experimental data and established principles are presented to offer a clear and objective analysis for researchers, scientists, and professionals in drug development.
Executive Summary
The primary determinant of reactivity in 2-haloethyl p-toluenesulfonates is the exceptional leaving group ability of the tosylate group, which is significantly greater than that of either bromide or chloride. Consequently, nucleophilic attack predominantly occurs at the carbon atom bearing the tosylate. The key difference in reactivity between the chloro- and bromo- derivatives arises from the phenomenon of neighboring group participation (NGP) , also known as anchimeric assistance. The adjacent halogen atom can act as an internal nucleophile, accelerating the rate of tosylate displacement through the formation of a cyclic halonium ion intermediate. Experimental evidence consistently demonstrates that bromine offers substantially greater anchimeric assistance than chlorine, leading to a significant rate enhancement for 2-bromoethyl p-toluenesulfonate compared to its chloro- counterpart.
Data Presentation: A Comparative Overview
| Feature | This compound | 2-Bromoethyl p-Toluenesulfonate | Rationale |
| Primary Leaving Group | p-Toluenesulfonate (Tosylate) | p-Toluenesulfonate (Tosylate) | Tosylate is a superior leaving group compared to halides due to resonance stabilization of its conjugate base. |
| Neighboring Group | Chlorine | Bromine | The halogen at the 2-position can participate in the displacement of the tosylate. |
| Anchimeric Assistance | Minor | Significant | Bromine is more polarizable and a better nucleophile than chlorine, leading to more effective neighboring group participation. |
| Relative Rate of Reaction | Slower | Faster | The significant anchimeric assistance from bromine leads to a substantial rate enhancement. The rate enhancement for bromine participation can be up to 1000-fold, while that for chlorine is considerably smaller.[1] |
| Reaction Intermediate | Primarily SN2 transition state with minor contribution from a chloronium ion intermediate. | Predominantly proceeds through a bromonium ion intermediate. | The greater stability and ease of formation of the bromonium ion favors this pathway. |
| Stereochemistry | Predominantly inversion of configuration, with a small degree of retention possible due to minor NGP. | Predominantly retention of configuration due to two sequential SN2-like steps (intramolecular and intermolecular). | The formation of the cyclic halonium ion intermediate leads to a double inversion, resulting in overall retention. |
Reaction Mechanisms and Energetics
The solvolysis of 2-haloethyl p-toluenesulfonates can proceed through two competing pathways: a direct bimolecular nucleophilic substitution (SN2) and a neighboring group participation (NGP) pathway.
As depicted in the diagram, the reaction of 2-bromoethyl p-toluenesulfonate is dominated by the NGP pathway, leading to the formation of a bromonium ion intermediate. This pathway is energetically more favorable due to the stabilization of the positive charge in the transition state. In contrast, for this compound, the direct SN2 pathway is more significant, although the NGP pathway can still contribute to a minor extent.
Experimental Protocols
To quantitatively assess the reactivity of these compounds, kinetic studies are essential. A common method for monitoring the solvolysis of alkyl tosylates is by following the production of p-toluenesulfonic acid over time.
General Protocol for Kinetic Analysis of Solvolysis
This protocol can be adapted for various solvents and analytical techniques.
-
Preparation of the Reaction Mixture:
-
A stock solution of the 2-haloethyl p-toluenesulfonate (e.g., 0.1 M) is prepared in a non-nucleophilic, anhydrous solvent (e.g., acetone).
-
The reaction solvent (e.g., aqueous ethanol, acetic acid) is prepared and allowed to reach thermal equilibrium in a constant temperature bath.
-
-
Initiation of the Reaction:
-
A known volume of the stock solution of the tosylate is rapidly injected into the pre-heated reaction solvent with vigorous stirring. The time of injection is recorded as t=0.
-
-
Monitoring the Reaction Progress:
-
Titrimetric Method: Aliquots of the reaction mixture are withdrawn at regular time intervals and quenched in a cold, non-reactive solvent (e.g., acetone). The liberated p-toluenesulfonic acid is then titrated with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator.
-
NMR Spectroscopy: The reaction can be monitored in situ by conducting the reaction directly in an NMR tube.[2][3][4][5][6] The disappearance of the reactant signals (e.g., the α-protons to the tosylate group) and the appearance of the product signals are integrated over time. This method provides real-time data without the need for quenching.
-
-
Data Analysis:
-
The concentration of the reactant at each time point is calculated from the amount of acid produced or the integration of NMR signals.
-
For a first-order reaction, a plot of ln[Reactant] versus time will yield a straight line with a slope equal to -k, where k is the rate constant.
-
Conclusion
The reactivity of this compound and 2-bromoethyl p-toluenesulfonate in nucleophilic substitution reactions is primarily governed by the ability of the halogen atom to provide anchimeric assistance. Due to its greater polarizability and nucleophilicity, bromine facilitates a significantly faster reaction rate through a bromonium ion intermediate compared to the chlorine analogue. This difference in reactivity and the resulting stereochemical outcomes are critical considerations for synthetic chemists in designing reaction pathways and for drug development professionals in understanding the metabolic fate and reactivity of molecules containing these motifs. The choice between these two reagents will depend on the desired reaction rate, stereochemical outcome, and the specific synthetic context.
References
A Comparative Guide to Alternative Reagents for 2-Hydroxyethylation in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the introduction of the 2-hydroxyethyl moiety via alkylation is a crucial transformation in the synthesis of a vast array of compounds, including active pharmaceutical ingredients. 2-Chloroethyl p-toluenesulfonate has traditionally been a reagent of choice for this purpose. However, considerations of reactivity, safety, and by-product formation have prompted the exploration of alternative reagents. This guide provides an objective comparison of the performance of this compound with its common alternatives, supported by available experimental data and detailed protocols.
Comparison of Performance in Alkylation Reactions
The selection of an appropriate reagent for 2-hydroxyethylation depends on several factors, including the nucleophilicity of the substrate, desired reaction conditions, and safety considerations. Below is a summary of the performance of this compound and its alternatives in the alkylation of representative phenol and aniline substrates.
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Phenol | K₂CO₃ | Acetone | Reflux | 12 | ~70-80 (estimated) | Good leaving group, crystalline solid | Preparation required, potential for over-alkylation |
| 2-Chloroethanol | Phenol | K₂CO₃ | Methanol | RT | 5 | 99[1] | Readily available, mild conditions possible | Lower reactivity than tosylate, potential for side reactions |
| Aniline | K₂CO₃/Na₂CO₃ | Methanol | RT | 12 | 73[2] | Selective mono-alkylation achievable | Can require a base cocktail for optimal results | |
| 1,2-Dibromoethane | p-(Boc-amino)phenol | K₂CO₃ | Acetone | Reflux | 12 | 40[3] | Dihaloalkane offers potential for further functionalization | Lower yields, potential for di-alkylation and cyclization |
| Aniline | K₂CO₃ | DMSO | 60-80 | - | Complex mixture | Inexpensive | Poor selectivity, often leads to mixtures of products | |
| Ethylene Oxide | Phenol | Alkaline Catalyst | Autoclave | 100-110 | - | High (Industrial) | Atom economical | Highly hazardous gas, requires specialized equipment |
| Amines | None (initially) | Autoclave | 160-190 | - | High (Industrial) | Direct addition | Difficult to control degree of ethoxylation, safety concerns | |
| 2-Bromoethanol | Phenols/Anilines | K₂CO₃ | Methanol | RT | 5-24 | 60-99 | Higher reactivity than 2-chloroethanol | More expensive and lachrymatory |
Detailed Comparison of Alternative Reagents
2-Chloroethanol and 2-Bromoethanol
2-Haloethanols, such as 2-chloroethanol and 2-bromoethanol, are widely used alternatives. They are commercially available and can react with a variety of nucleophiles under basic conditions to introduce the 2-hydroxyethyl group.
-
Reactivity and Scope : 2-Bromoethanol is generally more reactive than 2-chloroethanol due to the better leaving group ability of bromide compared to chloride. This increased reactivity can lead to shorter reaction times or allow for the use of milder bases. A study on the alkylation of anilines and phenols with 2-chloroethanol demonstrated excellent yields (up to 99% for phenols and 73% for anilines) under mild, room temperature conditions using potassium carbonate as a base.[1][2] The protocol showed good tolerance for a variety of functional groups.
-
Safety and Handling : Both are toxic liquids and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. 2-Bromoethanol is also a lachrymator.
1,2-Dibromoethane
1,2-Dibromoethane offers a different synthetic strategy, as it possesses two leaving groups. This can be advantageous for subsequent functionalization but also complicates achieving mono-alkylation.
-
Reactivity and Selectivity : The reaction of 1,2-dibromoethane with nucleophiles can lead to a mixture of products, including the desired mono-alkylated product, the di-substituted product, and cyclized products (e.g., aziridines from amines). For instance, the mono-alkylation of a protected p-aminophenol with 1,2-dibromoethane in the presence of potassium carbonate gave a modest 40% yield.[3] The reaction with anilines is often not selective, leading to complex mixtures.
-
Safety and Handling : 1,2-Dibromoethane is a toxic and carcinogenic liquid and should be handled with extreme caution.[4][5][6][7]
Ethylene Oxide
Ethylene oxide is a highly reactive, three-membered cyclic ether and represents the most atom-economical way to introduce a 2-hydroxyethyl group.
-
Reactivity and Industrial Use : It readily reacts with nucleophiles in a ring-opening reaction. This high reactivity is harnessed in large-scale industrial processes for the production of ethoxylates of alcohols, phenols, and amines.[8] However, controlling the degree of ethoxylation to obtain the mono-ethoxylated product can be challenging, often leading to a distribution of poly(ethylene glycol) chains.
-
Safety and Handling : Ethylene oxide is a flammable, toxic, and carcinogenic gas.[3][9][10][11][12] Its use requires specialized equipment, such as an autoclave, and stringent safety protocols, making it less suitable for typical laboratory-scale synthesis where precise control over mono-alkylation is desired.
Experimental Protocols
General Procedure for O-Alkylation of Phenols with 2-Chloroethanol[1]
A mixture of the phenol (1.0 eq.), 2-chloroethanol (3.0 eq.), and potassium carbonate (3.0 eq.) in methanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product, which can be further purified by column chromatography if necessary.
General Procedure for N-Alkylation of Anilines with 2-Chloroethanol[2]
To a solution of the aniline (1.0 eq.) in methanol are added potassium carbonate (1.0 eq.) and sodium carbonate (3.0 eq.). 2-Chloroethanol (3.0 eq.) is then added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. After completion, the reaction mixture is worked up as described for the O-alkylation of phenols.
Procedure for Mono-Alkylation of a Phenol with 1,2-Dibromoethane[3]
To a solution of tert-butyl-4-hydroxyphenylcarbamate (1.0 eq.) in acetone is added anhydrous potassium carbonate (3.0 eq.). The mixture is stirred for 10 minutes at room temperature, after which 1,2-dibromoethane (3.0 eq.) is added. The reaction mixture is then heated at reflux for 12 hours. After cooling, the acetone is evaporated, and water is added to the residue. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by silica gel column chromatography.
Visualizing the Alkylation Process and Reagent Selection
To aid in understanding the experimental workflow and the decision-making process for selecting an appropriate alkylating agent, the following diagrams are provided.
Caption: Generalized workflow for a typical alkylation reaction.
Caption: Decision tree for selecting an appropriate 2-hydroxyethylating agent.
References
- 1. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans [organic-chemistry.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. lookchem.com [lookchem.com]
- 5. US2684389A - Alkylation of phenols - Google Patents [patents.google.com]
- 6. US2140782A - Alkylation of phenols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US4870215A - Phenol alkylation process - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0079093A1 - Process for the selective alkylation of an aniline - Google Patents [patents.google.com]
- 11. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US2678951A - Alkylation of phenols - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Chloroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of genotoxic impurities (GTIs) is a critical aspect of drug development and manufacturing, ensuring patient safety and regulatory compliance. 2-Chloroethyl p-toluenesulfonate, a potential GTI, requires highly sensitive analytical methods for its detection and quantification at trace levels. This guide provides a comparative overview of commonly employed analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of methods to analyze sulfonate esters, including this compound.
Regulatory bodies such as the FDA, EMA, and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of GTIs.[1][2][3] A key concept is the Threshold of Toxicological Concern (TTC), which for most GTIs is set at 1.5 µ g/day for lifetime exposure.[1][4] This necessitates the development of analytical methods with very low limits of detection (LOD) and quantification (LOQ).
Comparison of Analytical Methods
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity. While specific validation data for this compound is not extensively published as a standalone analyte, data for structurally related p-toluenesulfonate esters provide a strong basis for method development and validation.
Table 1: Comparison of HPLC-UV and GC-MS/MS for the Analysis of p-Toluenesulfonate Esters
| Parameter | HPLC-UV | GC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Applicability | Suitable for non-volatile, polar, and thermally labile compounds.[1] | Ideal for volatile and semi-volatile thermally stable compounds. |
| Limit of Detection (LOD) | Generally in the range of < 5 ng/mL for p-toluenesulfonates.[5] | Can achieve lower detection limits, often in the range of 0.4-0.8 µg/L (ppb).[6] |
| Limit of Quantification (LOQ) | Typically < 15 ng/mL for p-toluenesulfonates.[5] | Can be as low as 1.3-2.7 µg/L (ppb).[6] |
| Linearity (r²) | Typically > 0.999.[7] | Generally > 0.995.[6] |
| Selectivity | Good, but can be susceptible to interference from co-eluting impurities with similar UV spectra. | Excellent, with high specificity due to mass fragmentation patterns. |
| Matrix Effects | Can be significant, may require extensive sample preparation. | Can be minimized with appropriate sample preparation and the use of tandem MS.[6] |
| Derivatization | Not typically required. | May be necessary for less volatile compounds, though often not for sulfonate esters.[6] |
Experimental Workflows and Protocols
The validation of an analytical method for a genotoxic impurity follows a structured workflow to ensure its suitability for the intended purpose.
Caption: General workflow for analytical method validation.
Detailed Experimental Protocol: HPLC-UV Method
This protocol is based on established methods for p-toluenesulfonate esters and can be adapted for this compound.[5][8]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column compartment, and a UV/Vis detector.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Ammonium acetate (for mobile phase preparation)
-
This compound reference standard
3. Chromatographic Conditions:
-
Column: A reversed-phase column such as a C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of water (with 0.1% phosphoric acid) and acetonitrile is commonly used. For example, a starting condition of 70:30 (Water:Acetonitrile) moving to a higher acetonitrile concentration.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with a suitable diluent (e.g., 50:50 water/acetonitrile) to cover the desired concentration range (e.g., 0.01 µg/mL to 2.5 µg/mL).[5][10]
-
Sample Solution: Dissolve the drug substance in the diluent to a specific concentration (e.g., 1 mg/mL).
5. Validation Parameters:
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interference occurs at the retention time of this compound.
-
LOD and LOQ: Determine based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Linearity: Analyze a minimum of five concentrations across the intended range and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking the drug substance with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or with different equipment).
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.
Detailed Experimental Protocol: GC-MS Method
This protocol is a general guideline for the analysis of sulfonate esters and would require optimization for this compound.[6][11]
1. Instrumentation:
-
Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
2. Chemicals and Reagents:
-
Acetonitrile or other suitable solvent (GC grade)
-
This compound reference standard
3. Chromatographic and Mass Spectrometric Conditions:
-
Column: A mid-polarity column such as an Rtx-200 (30 m x 0.25 mm I.D., 0.25 µm film thickness) is often suitable.[11]
-
Carrier Gas: Helium at a constant flow or linear velocity.
-
Injection: Splitless or split injection, depending on the required sensitivity.
-
Injector Temperature: 280°C[11]
-
Oven Temperature Program: A temperature gradient is typically employed, for instance, starting at 70°C, holding for 2 minutes, then ramping at 15°C/min to 320°C and holding for 3 minutes.[11]
-
Ion Source Temperature: 230°C[11]
-
Interface Temperature: 280°C[11]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve over the desired concentration range (e.g., 10 ng/mL to 10,000 ng/mL).[7]
-
Sample Solution: Dissolve the drug substance in the chosen solvent to a specified concentration.
5. Validation Parameters:
-
The validation parameters (Specificity, LOD/LOQ, Linearity, Accuracy, Precision, Robustness) are assessed in a similar manner to the HPLC-UV method, with adjustments appropriate for a GC-MS technique.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. The selection of the most appropriate method will be dictated by the specific requirements of the analysis. HPLC-UV offers a robust and widely available method suitable for many applications. GC-MS, particularly with a tandem mass spectrometer, provides superior sensitivity and selectivity, making it the preferred choice for detecting ultra-trace levels of this potential genotoxic impurity, especially in complex matrices. A thorough method validation, following ICH guidelines, is essential to ensure the reliability of the data generated for the control of this compound in pharmaceutical products.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. tapi.com [tapi.com]
- 3. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. GC-MSMS | "Cure" or "Cause"? Rapid detection of p-toluenesulfonate compounds in pharmaceuticals - EXPEC TECHNOLOGY [en.expec-tech.com]
- 7. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. shimadzu.com [shimadzu.com]
Spectroscopic Comparison of 2-Chloroethyl p-Toluenesulfonate and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of 2-Chloroethyl p-toluenesulfonate and its key derivatives. The information presented is supported by experimental data to facilitate compound identification, characterization, and quality control in a research and development setting.
This guide offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its analogs. By presenting this data in a comparative format, we aim to provide a valuable resource for distinguishing between these structurally similar compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These compounds are frequently used as alkylating agents in organic synthesis and are of interest in medicinal chemistry and toxicology due to their potential as genotoxic impurities.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Ar-H (ppm) | -O-CH₂- (ppm) | -CH₂-X (ppm) | Ar-CH₃ (ppm) |
| This compound | 7.81 (d, 2H), 7.37 (d, 2H)[1] | 4.23 (t, 2H)[1] | 3.66 (t, 2H)[1] | 2.46 (s, 3H)[1] |
| Ethyl p-toluenesulfonate | 7.80 (d, 2H), 7.34 (d, 2H) | 4.11 (q, 2H) | 1.30 (t, 3H) | 2.45 (s, 3H) |
| 2-Bromoethyl p-toluenesulfonate | 7.80 (d, 2H), 7.36 (d, 2H) | 4.30 (t, 2H) | 3.50 (t, 2H) | 2.46 (s, 3H) |
| 2-Hydroxyethyl p-toluenesulfonate | 7.79 (d, 2H), 7.35 (d, 2H) | 4.20 (t, 2H) | 3.85 (t, 2H) | 2.45 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C=O/C-S (ppm) | Ar-C (quat.) (ppm) | Ar-CH (ppm) | -O-CH₂- (ppm) | -CH₂-X (ppm) | Ar-CH₃ (ppm) |
| This compound | 132.8 | 145.2, 132.8 | 129.9, 127.8 | 68.9 | 41.1 | 21.6 |
| Ethyl p-toluenesulfonate | 134.4 | 144.7, 134.4 | 129.8, 127.8 | 67.8 | 14.9 | 21.6 |
| 2-Bromoethyl p-toluenesulfonate | 132.9 | 145.1, 132.9 | 129.9, 127.9 | 69.5 | 28.9 | 21.6 |
| 2-Hydroxyethyl p-toluenesulfonate | 133.0 | 144.9, 133.0 | 129.9, 127.9 | 70.1 | 60.8 | 21.6 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | S=O stretch | C-O stretch | C-Cl/Br/O-H stretch | Ar-H bend |
| This compound | 1360, 1175 | 1097 | 765 | 815 |
| Ethyl p-toluenesulfonate | 1355, 1176 | 1096 | - | 814 |
| 2-Bromoethyl p-toluenesulfonate | 1358, 1174 | 1095 | 658 | 815 |
| 2-Hydroxyethyl p-toluenesulfonate | 1355, 1175 | 1096 | 3400 (broad) | 815 |
Table 4: Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 234/236 (M⁺) | 155, 91, 65 |
| Ethyl p-toluenesulfonate | 200 (M⁺) | 155, 91, 65 |
| 2-Bromoethyl p-toluenesulfonate | 278/280 (M⁺) | 155, 91, 65 |
| 2-Hydroxyethyl p-toluenesulfonate | 216 (M⁺) | 155, 91, 65, 45 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1 second.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of -10 to 220 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) to compensate for the low natural abundance of ¹³C.
-
-
Processing: Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid or low-volatility liquid samples, or via a gas chromatograph (GC) for volatile samples.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization source.
-
Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: Separate the resulting positively charged ions and fragment ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Illustrative Workflow: Genotoxicity Assessment
This compound and its derivatives are known alkylating agents, which can react with nucleophilic sites in cellular macromolecules, including DNA. This reactivity is the basis for their potential genotoxicity. The following diagram illustrates a typical workflow for assessing the genotoxicity of such compounds.
This workflow begins with a battery of in vitro tests to assess different genotoxic endpoints. If positive results are obtained, follow-up in vivo studies are typically conducted to evaluate the genotoxic potential in a whole organism. The final step involves a comprehensive risk assessment based on all available data.
References
Comparative Analysis of the Biological Activity of Compounds Synthesized with 2-Chloroethyl p-toluenesulfonate and its Analogs
A detailed guide for researchers, scientists, and drug development professionals on the biological potential of compounds derived from the versatile alkylating agent, 2-chloroethyl p-toluenesulfonate, and structurally related precursors. This guide provides an objective comparison of the anticancer and antimicrobial activities of various synthesized compounds, supported by experimental data and detailed protocols.
This compound serves as a valuable precursor in organic synthesis for the introduction of a 2-chloroethyl moiety into a variety of molecular scaffolds. This functional group is a key pharmacophore in a range of biologically active compounds, particularly as an alkylating agent. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide array of nucleophiles, including thiols, amines, and carbanions, leading to the generation of diverse chemical libraries for biological screening. This guide explores the comparative biological activities of compounds synthesized using this strategy, with a focus on anticancer and antimicrobial applications.
Anticancer Activity of Thioether Derivatives
A series of novel (2-chloroethylthio)-1,4-naphthoquinone derivatives have been synthesized and evaluated for their cytotoxic activity against various human prostate cancer cell lines. While not directly synthesized from this compound, these compounds are formed by introducing a 2-chloroethylthio group, a moiety readily accessible through reactions involving this compound. The study highlights the potential of this chemical class as potent anticancer agents.
Data Presentation: Cytotoxicity of (2-Chloroethylthio)-1,4-naphthoquinone Derivatives
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of the most promising synthesized compounds against different human prostate cancer cell lines and a non-cancerous prostate cell line, providing insight into their potency and selectivity.
| Compound | 22Rv1 (Prostate Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) | DU 145 (Prostate Cancer) IC₅₀ (µM) | LNCaP (Prostate Cancer) IC₅₀ (µM) | PNT2 (Non-cancerous Prostate) IC₅₀ (µM) | Selectivity Index (PNT2/22Rv1) |
| 30 | 0.25 ± 0.03 | 0.31 ± 0.04 | 0.28 ± 0.03 | 0.35 ± 0.04 | > 100 | > 400 |
| 32 | 0.18 ± 0.02 | 0.22 ± 0.03 | 0.20 ± 0.02 | 0.28 ± 0.03 | > 100 | > 555 |
| Doxorubicin | 0.45 ± 0.05 | 0.55 ± 0.06 | 0.50 ± 0.05 | 0.60 ± 0.07 | Not Reported | Not Applicable |
Data sourced from a study on the activity of new synthetic (2-chloroethylthio)-1,4-naphthoquinones in prostate cancer cells.[1]
Experimental Protocols
Synthesis of (2-Chloroethylthio)-1,4-naphthoquinone Derivatives:
The synthesis involved a two-step process. Initially, 2-hydroxy-1,4-naphthoquinone was reacted with 2-mercaptoethanol in the presence of a catalyst to yield the corresponding thioether. Subsequently, the hydroxyl group of the thioether was substituted with a chlorine atom using thionyl chloride (SOCl₂) in dichloromethane to afford the final (2-chloroethylthio)-1,4-naphthoquinone derivatives.[1]
Anticancer Cytotoxicity Assay (MTT Assay):
Human prostate cancer cell lines (22Rv1, PC-3, DU 145, LNCaP) and a non-cancerous prostate cell line (PNT2) were seeded in 96-well plates. After 24 hours of incubation, the cells were treated with various concentrations of the synthesized compounds for 48 hours. The cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm, and the IC₅₀ values were calculated from the dose-response curves.[1]
Mandatory Visualization
Caption: Synthetic route and proposed anticancer mechanism.
Antimicrobial Activity of Dithiocarbamate Derivatives
The versatility of this compound extends to the synthesis of compounds with potential antimicrobial properties. By reacting with dithiocarbamates, a class of compounds known for their biological activities, novel derivatives can be obtained. While direct studies using this compound are limited in the readily available literature, analogous syntheses using chloro-precursors provide valuable insights into the potential of the resulting S-ethyl dithiocarbamate scaffold as an antimicrobial agent.
Data Presentation: Antimicrobial Activity of Thiazole-based Dithiocarbamates
The following table presents the Minimum Inhibitory Concentration (MIC) values of a series of synthesized thiazole-based dithiocarbamate derivatives against various bacterial and fungal strains.
| Compound | S. aureus ATCC 6538 MIC (mg/L) | S. epidermidis ATCC 12228 MIC (mg/L) | E. coli ATCC 8739 MIC (mg/L) | C. albicans ATCC 10231 MIC (mg/L) |
| 3d | 156 | 78 | > 500 | 156 |
| 3e | > 500 | 62.5 | > 500 | > 500 |
| 3h | > 500 | 62.5 | > 500 | > 500 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | Not Applicable |
| Fluconazole | Not Applicable | Not Applicable | Not Applicable | 8 |
Data adapted from a study on the synthesis and antimicrobial activity of [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)-acylamino] thiazol-4-yl]acetic acid ethyl esters.[2]
Experimental Protocols
General Synthesis of S-substituted Dithiocarbamates:
Potassium salts of N,N-disubstituted dithiocarbamic acids are reacted with a suitable 2-chloroethyl precursor in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the nucleophilic substitution, yielding the corresponding S-(2-substituted) dithiocarbamate.[2]
Antimicrobial Susceptibility Testing (Microbroth Dilution):
The antimicrobial activity of the synthesized compounds was determined using the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of the compounds was prepared in Mueller-Hinton broth for bacteria and RPMI-1640 medium for yeast in 96-well microtiter plates. The wells were inoculated with a standardized microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for yeast. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[2]
Mandatory Visualization
Caption: Workflow for synthesis and antimicrobial evaluation.
Conclusion
The use of this compound and its analogs as building blocks provides a facile route to a diverse range of compounds with significant biological potential. The presented data on (2-chloroethylthio)-1,4-naphthoquinones demonstrates their potent and selective anticancer activity, warranting further investigation. Similarly, the antimicrobial activity of dithiocarbamate derivatives, accessible through similar synthetic strategies, highlights the broad applicability of this chemical approach in the development of new therapeutic agents. Future studies should focus on synthesizing and evaluating a wider array of compounds derived directly from this compound to establish a more comprehensive structure-activity relationship and to explore a broader spectrum of biological activities.
References
A Cost-Benefit Analysis of 2-Chloroethyl p-toluenesulfonate in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chloroethylating agent is a critical decision in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). 2-Chloroethyl p-toluenesulfonate, a versatile reagent, offers a stable and effective means of introducing a chloroethyl group. However, a thorough cost-benefit analysis necessitates a comparison with alternative synthetic strategies. This guide provides an objective comparison of this compound with other common chloroethylation methods, supported by experimental data, to inform reagent selection in a research and development setting.
Executive Summary
This compound serves as a valuable reagent for the chloroethylation of various nucleophiles, particularly amines. Its primary advantages lie in its crystalline, stable nature, allowing for easier handling and storage compared to some gaseous or highly corrosive alternatives. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions under relatively mild conditions.
However, the use of this compound involves a two-step process: its own synthesis from 2-chloroethanol and p-toluenesulfonyl chloride, followed by the chloroethylation reaction. This can impact the overall cost and efficiency of a synthetic route. Alternative one-step methods, such as the direct use of 2-chloroethylamine hydrochloride or the reaction of an amine with thionyl chloride and a suitable ethanolamine derivative, present viable alternatives. This guide will delve into a comparative analysis of these methods, focusing on cost, reaction efficiency, and ease of handling.
Comparison of Chloroethylation Methods
The following table summarizes the key quantitative data for the synthesis and application of this compound and its alternatives.
| Parameter | This compound Synthesis & Use | Direct Chloroethylation with 2-Chloroethylamine HCl | Chloroethylation using Thionyl Chloride |
| Starting Materials Cost | p-Toluenesulfonyl Chloride: ~
| 2-Chloroethylamine HCl: ~$31/100g | Thionyl Chloride: ~$164/1L, Diethanolamine: Varies |
| Overall Yield | Synthesis: ~95-100%[1]; Application: Variable, typically 70-90% | Variable, can be quantitative in some cases. | High, often quantitative for the formation of the bis(2-chloroethyl)amine intermediate. |
| Reaction Steps | 2 (Synthesis of reagent + Chloroethylation) | 1 (Direct chloroethylation) | 1 (In-situ formation of chloroethylating agent) |
| Reaction Conditions | Synthesis: 0°C to RT; Chloroethylation: RT to reflux | Elevated temperatures (e.g., 110-220°C) often required. | Reflux conditions, often in a chlorinated solvent.[2] |
| Key Reagents | p-Toluenesulfonyl chloride, 2-chloroethanol, pyridine/base | 2-Chloroethylamine hydrochloride, base | Thionyl chloride, diethanolamine or other ethanolamine derivatives |
| Work-up Procedure | Aqueous washes, extraction, and solvent removal.[1] | Neutralization, extraction, and purification. | Quenching of excess thionyl chloride, solvent removal.[2] |
| Safety Considerations | Tosyl chloride is a corrosive solid. | 2-Chloroethylamine HCl is a corrosive and toxic solid. | Thionyl chloride is a highly corrosive and toxic liquid that reacts violently with water.[3][4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and a representative chloroethylation reaction are provided below, along with protocols for the alternative methods.
Synthesis of this compound
Materials:
-
p-Toluenesulfonyl chloride (1.0 eq)
-
2-Chloroethanol (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve p-toluenesulfonyl chloride in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
Slowly add pyridine to the cooled solution, followed by the dropwise addition of 2-chloroethanol.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.
Alternative 1: Direct Chloroethylation using 2-Chloroethylamine Hydrochloride
This method is suitable for the synthesis of N-substituted piperazines and other cyclic amines.
Materials:
-
Substituted aniline or other primary/secondary amine (1.0 eq)
-
Bis(2-chloroethyl)amine hydrochloride (1.0-1.6 eq)[5]
-
High-boiling solvent (e.g., xylene, DMF)
Procedure:
-
Combine the amine and bis(2-chloroethyl)amine hydrochloride in a reaction vessel.
-
Add the high-boiling solvent.
-
Heat the reaction mixture to a temperature between 110°C and 220°C.[5]
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and neutralize with a suitable base.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate to obtain the crude product, which may require further purification.
Alternative 2: Chloroethylation using Thionyl Chloride
This method is often used for the synthesis of bis(2-chloroethyl)amines from diethanolamines.
Materials:
-
Diethanolamine (1.0 eq)
-
Thionyl chloride (2.2 eq)
-
Anhydrous solvent (e.g., dichloroethane)[2]
-
Methanol (for quenching)
Procedure:
-
Suspend diethanolamine in the anhydrous solvent in a flask equipped with a reflux condenser.
-
Slowly add thionyl chloride to the suspension. An initial solid may form and then dissolve upon warming.[2]
-
Heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction for the formation of the crystalline product.[2]
-
After the reaction is complete, cool the mixture and carefully quench any remaining thionyl chloride by the slow addition of methanol.
-
Remove the solvent under vacuum to obtain the bis(2-chloroethyl)amine hydrochloride product.[2]
Mandatory Visualization
The following diagrams illustrate the synthesis of this compound and its application in a multi-step synthesis, as well as the workflows for the alternative chloroethylation methods.
Caption: Synthesis of this compound.
Caption: Illustrative workflow of chloroethylation in drug synthesis.
References
A Comparative Guide to the Synthesis of Piperazine-Containing Antipsychotics: 2-Chloroethyl p-Toluenesulfonate vs. Alternative Alkylating Agents
For researchers, scientists, and drug development professionals, the efficient synthesis of pharmacologically active molecules is a cornerstone of innovation. This guide provides a comparative analysis of 2-Chloroethyl p-toluenesulfonate and alternative reagents in the synthesis of piperazine-containing antipsychotic drugs, with a focus on quetiapine. We present a detailed examination of reaction methodologies, comparative quantitative data, and the underlying signaling pathways of the target molecule.
Introduction to Alkylation in Antipsychotic Drug Synthesis
The piperazine moiety is a common structural feature in many atypical antipsychotics, playing a crucial role in their pharmacological activity. A key step in the synthesis of these drugs is the N-alkylation of a piperazine derivative. The choice of the alkylating agent is critical, influencing reaction efficiency, yield, purity, and overall process viability. This compound is a potent alkylating agent, valued for the good leaving group ability of the tosylate moiety. However, alternative reagents, such as 2-(2-chloroethoxy)ethanol, are also widely employed, particularly in the industrial production of drugs like quetiapine. This guide will delve into a case study of quetiapine synthesis to objectively compare these approaches.
Case Study: Synthesis of Quetiapine
Quetiapine, an atypical antipsychotic, is used in the treatment of schizophrenia and bipolar disorder.[1] Its synthesis involves the alkylation of 11-piperazinyl-dibenzo[b,f][1]thiazepine. Below, we compare the use of a tosylate-based approach with the more commonly cited chloroethoxyethanol method.
Comparative Performance Data
The following table summarizes the quantitative data for the synthesis of quetiapine using different alkylating agents.
| Alkylating Agent | Precursor | Base | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| 2-(2-(Tetrahydropyran-2-yloxy)ethoxy)ethyl p-toluenesulfonate | 2-(4-Dibenzo[b,f][1]thiazepin-11-yl-piperazin-1-yl)ethanol | NaOH (50% aq.) | Toluene | 8 hours | 82 (of protected intermediate) | High | [2] |
| 2-(2-Chloroethoxy)ethanol | 11-Piperazinyl-dibenzo[b,f][1]thiazepine | Na2CO3 | n-Butanol | ~30 hours | 77 | Not specified | [3] |
| 2-(2-Chloroethoxy)ethanol | 11-Piperazinyl-dibenzo[b,f][1]thiazepine dihydrocloride | Not specified | Not specified | Not specified | 78 | Not specified | [4] |
Note: A direct synthesis using this compound was not found in the immediate literature for quetiapine; however, a closely related tosylate of a protected ethylene glycol moiety is presented, which undergoes a similar nucleophilic substitution.
Experimental Protocols
Protocol 1: Synthesis of Quetiapine Intermediate via Tosylate Alkylation (Adapted from Patent Literature)[3]
This protocol describes the alkylation of a piperazine derivative using a tosylated, protected 2-(2-hydroxyethoxy)ethanol, which is analogous to using this compound.
-
Reaction Setup: To a 50% aqueous solution of sodium hydroxide, add 2-(4-dibenzo[b,f][1]thiazepine-11-yl-piperazin-1-yl)ethanol (14.7 mmols), p-toluenesulfonate of 2-(tetrahydropyran-2-yloxy)ethyl (63.3 mmols), and tetrabutylammonium hydrogen sulfate (0.5 g).
-
Reaction Execution: Heat the mixture to 60-65°C for 8 hours with thorough stirring.
-
Work-up and Deprotection: Following the reaction, the protecting group is removed under acidic conditions to yield quetiapine.
Protocol 2: Synthesis of Quetiapine via Chloroethoxyethanol Alkylation[4]
This protocol outlines the synthesis of quetiapine from 11-piperazinyl dibenzo[b,f]-[1]thiazepine and 2-(2-chloroethoxy)ethanol.
-
Reaction Setup: In a suitable reactor, combine 11-piperazinyl dibenzo[b,f]-[1]thiazepine hydrochloride with approximately a 2 molar equivalent of 2-(2-chloroethoxy)ethanol in a suitable solvent such as n-butanol.
-
Reaction Execution: The reaction mixture is heated for about 30 hours.
-
Purification: The product is purified by flash chromatography.
Mandatory Visualizations
Logical Relationship of Quetiapine Synthesis
Caption: Comparison of synthetic routes to Quetiapine.
Experimental Workflow for N-Alkylation
Caption: A typical experimental workflow for N-alkylation.
Signaling Pathway of Quetiapine
Caption: Quetiapine's antagonism of D2 and 5-HT2A receptors.
Discussion of Alternatives and Performance
This compound is a highly reactive alkylating agent due to the excellent leaving group ability of the tosylate anion. This high reactivity can lead to faster reaction times and potentially lower reaction temperatures compared to alkyl chlorides. However, tosylates are often more expensive and can be more sensitive to moisture.
In the case of quetiapine synthesis, the use of 2-(2-chloroethoxy)ethanol is well-documented in patent literature for large-scale production.[3][4] While the reaction times appear longer, the starting material is readily available and may be more cost-effective for industrial applications. The presence of the hydroxyl group in 2-(2-chloroethoxy)ethanol leads directly to the desired quetiapine side chain in a single step. In contrast, using a simple 2-chloroethyl group would require a subsequent reaction to introduce the hydroxyethoxy moiety.
The patent describing the use of a protected tosylate reagent suggests a strategy to overcome potential side reactions and achieve high purity.[2] The yield of 82% for the protected intermediate is promising.
Conclusion
References
- 1. Quetiapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. WO2005014590A2 - Procedure for preparing 11-(4`2-(2-hydroxyethoxy )ethyl!-1-piperazinyl!-dibenzo`b,f!`1,4!thiazepine - Google Patents [patents.google.com]
- 3. US7687622B2 - Process for preparing quetiapine fumarate - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
A Comparative Guide to the Synthesis of 2-Chloroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common synthetic routes for the preparation of 2-Chloroethyl p-toluenesulfonate, a crucial intermediate in various pharmaceutical and organic syntheses. The following sections objectively compare the performance of different methodologies, supported by experimental data, to aid researchers in selecting the most suitable protocol for their specific needs.
Comparison of Synthetic Routes
The synthesis of this compound is most commonly achieved through the reaction of p-toluenesulfonyl chloride with 2-chloroethanol in the presence of a base. The choice of solvent and reaction conditions can significantly impact the yield, purity, and scalability of the process. Below is a summary of two prominent variations of this method.
| Parameter | Method 1: Dichloromethane (DCM) | Method 2: Diethyl Ether |
| Starting Materials | p-Toluenesulfonyl chloride, 2-chloroethanol, pyridine | p-Toluenesulfonyl chloride, 2-chloroethanol, pyridine |
| Solvent | Dichloromethane (DCM) | Diethyl ether |
| Reaction Temperature | 0°C to Room Temperature | 0°C |
| Reaction Time | 15 hours | 1 hour |
| Reported Yield | 100%[1] | Not specified[2] |
| Work-up | Aqueous wash with HCl and pyridine/water | Extraction with ether and aqueous HCl wash |
| Product Isolation | Removal of solvent under reduced pressure | Evaporation of solvent |
| Product Purity | Analytically pure[1] | Not specified |
Experimental Protocols
Method 1: Synthesis in Dichloromethane
This procedure is reported to yield analytically pure this compound in quantitative yield.[1]
Materials:
-
p-Toluenesulfonyl chloride (172 g, 0.884 mol)
-
2-Chloroethanol (40.3 g, 0.496 mol)
-
Pyridine (59 g, 0.75 mol)
-
Dichloromethane (DCM) (180 mL)
-
Hydrochloric acid (36% wt aq.)
-
Water
Procedure:
-
A 1 L round-bottom flask is charged with p-toluenesulfonyl chloride (172 g) and pyridine (59 g) in 180 mL of dichloromethane.
-
The flask is cooled in an ice bath for approximately 5 minutes.
-
2-Chloroethanol (40.3 g) is added slowly to the stirred mixture.
-
The ice bath is removed, and the reaction is stirred at room temperature for 15 hours.
-
The reaction mixture is transferred to a 1 L separatory funnel.
-
The organic phase is washed twice with a solution of 300 mL of water and 50 mL of pyridine.
-
The organic phase is then washed with a solution of 300 mL of water and 75 mL of 36% aq. HCl.
-
The aqueous phases from all washes are discarded.
-
The solvent is removed from the organic phase under reduced pressure to yield the product as a faint yellow, thick syrup (116 g, 100% yield).[1]
Method 2: Synthesis in Diethyl Ether
This is a faster procedure, though the yield and purity are not explicitly reported.[2]
Materials:
-
p-Toluenesulfonyl chloride (20.5 g)
-
2-Chloroethanol (8.6 g)
-
Pyridine (50 mL)
-
Diethyl ether
-
Dilute hydrochloric acid
-
Magnesium sulfate
-
Ice
Procedure:
-
A mixture of 2-chloroethanol (8.6 g) and pyridine (50 mL) is prepared in a suitable reaction vessel.
-
p-Toluenesulfonyl chloride (20.5 g) is added to the mixture.
-
The reaction is stirred for one hour at 0°C.
-
The reaction mixture is then poured over ice.
-
The organic phase is extracted with diethyl ether.
-
The ether extract is washed with dilute hydrochloric acid.
-
The organic layer is dried over magnesium sulfate.
-
The solvent is evaporated to yield 2-chloroethyl-p-toluenesulfonate.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations and the general workflow of the described synthetic methods.
Caption: Synthetic workflow for Method 1 using Dichloromethane.
Caption: Synthetic workflow for Method 2 using Diethyl Ether.
Alternative Synthetic Approaches
Conclusion
For the synthesis of this compound, the reaction of p-toluenesulfonyl chloride with 2-chloroethanol in dichloromethane with pyridine as a base offers a high-yield and straightforward procedure, reportedly providing an analytically pure product.[1] The alternative use of diethyl ether as a solvent may offer a significantly shorter reaction time, but further optimization and characterization of the yield and purity would be necessary to draw a direct comparison. The choice between these methods will depend on the specific requirements of the researcher, including desired purity, reaction time, and scale of the synthesis.
References
Unraveling the Reaction Mechanisms of 2-Chloroethyl p-toluenesulfonate: A Computational Perspective
For researchers, scientists, and drug development professionals, understanding the intricate reaction pathways of alkylating agents like 2-Chloroethyl p-toluenesulfonate is paramount for predicting product formation, optimizing reaction conditions, and designing novel therapeutics. This guide provides a comparative analysis of the plausible reaction mechanisms—SN1, SN2, and E2—for this compound, drawing upon established computational and experimental principles in the absence of direct comparative computational studies on this specific molecule.
The reactivity of this compound is governed by the interplay of several factors, including the nature of the substrate, the strength of the nucleophile or base, the solvent, and the potential for intramolecular participation. Computational chemistry offers powerful tools to dissect these factors and predict the dominant reaction pathways.
The Competing Pathways: SN1, SN2, and E2
The primary reaction mechanisms anticipated for this compound are bimolecular nucleophilic substitution (SN2), unimolecular nucleophilic substitution (SN1), and bimolecular elimination (E2).
-
SN2 (Bimolecular Nucleophilic Substitution): This is a concerted, one-step mechanism where a nucleophile attacks the carbon atom bearing the leaving group (the tosylate group) from the backside, leading to an inversion of stereochemistry. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[1][2]
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate after the departure of the leaving group. This pathway is favored for substrates that can form stable carbocations and in polar protic solvents. The rate is primarily dependent on the substrate concentration.[1][2]
-
E2 (Bimolecular Elimination): This is a concerted, one-step mechanism where a base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. The rate is dependent on the concentration of both the substrate and the base.
The competition between these pathways is a central theme in organic chemistry, and computational studies on analogous systems provide a framework for understanding the likely behavior of this compound.
Computational Insights into Reaction Mechanisms
Key Factors Influencing the Reaction Mechanism: A Comparative Table
| Factor | Favors SN2 | Favors SN1 | Favors E2 | Rationale based on Computational and Experimental Data |
| Substrate Structure | Primary carbon | Tertiary carbon | Sterically hindered substrate | This compound is a primary tosylate, which strongly favors the SN2 pathway due to minimal steric hindrance at the reaction center.[1] The formation of a primary carbocation required for an SN1 mechanism is energetically unfavorable. |
| Nucleophile/Base Strength | Strong, non-bulky nucleophile | Weak nucleophile | Strong, bulky base | Strong nucleophiles are required to facilitate the concerted SN2 displacement. Strong, sterically hindered bases favor the abstraction of a proton for the E2 pathway over nucleophilic attack. |
| Solvent | Polar aprotic (e.g., DMSO, acetone) | Polar protic (e.g., water, ethanol) | Less polar solvents can favor E2 | Polar aprotic solvents stabilize the transition state of the SN2 reaction without solvating the nucleophile excessively. Polar protic solvents stabilize the carbocation intermediate in the SN1 pathway. |
| Leaving Group | Good leaving group | Excellent leaving group | Good leaving group | The tosylate group is an excellent leaving group, a prerequisite for all three pathways. |
| Neighboring Group Participation | Possible | Possible | Less common | The presence of the chlorine atom at the 2-position introduces the possibility of neighboring group participation (NGP), which can significantly alter the reaction mechanism and outcome. |
The Crucial Role of Neighboring Group Participation (NGP)
A key feature of this compound is the potential for the chlorine atom to act as an internal nucleophile. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, can significantly accelerate the reaction rate and influence the stereochemistry.
Computational studies on similar systems have elucidated the mechanism of NGP. The chlorine atom can attack the adjacent carbon bearing the tosylate group in an intramolecular SN2 fashion, forming a cyclic chloronium ion intermediate. This intermediate is then opened by an external nucleophile.
The effectiveness of halogens as neighboring groups decreases in the order I > Br > Cl. While chlorine is the weakest of the common halogen participating groups, its involvement can still be significant, especially in non-nucleophilic solvents.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for this compound.
References
cross-reactivity studies of 2-Chloroethyl p-toluenesulfonate
An Objective Comparison of the Genotoxic Reactivity of 2-Chloroethyl p-toluenesulfonate and Related Sulfonic Acid Esters
This guide provides a comparative analysis of the genotoxic potential of this compound and other structurally related sulfonic acid esters. The data presented here is intended for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceuticals and chemical compounds. Sulfonic acid esters are recognized as potentially alkylating agents that can exhibit genotoxic effects.[1] Understanding the comparative reactivity of these compounds is crucial for risk assessment, particularly when they are potential impurities in drug synthesis.[1][2]
Comparative Genotoxicity Data
The following table summarizes the results of in vitro genotoxicity assays for a series of methane-, benzene-, and p-toluenesulfonic acid esters, providing a basis for comparing their relative genotoxic potential. The data is extracted from a study by Glowienke et al. (2005), which systematically evaluated 19 different sulfonic acid esters.[1]
Table 1: Comparative Genotoxicity of Sulfonic Acid Esters in the Ames Test and in vitro Micronucleus Test.[1]
| Compound | Ames Test (TA100) | in vitro Micronucleus Test (L5178Y cells) |
| p-Toluenesulfonic acid esters | ||
| Methyl p-toluenesulfonate | Positive | Positive |
| Ethyl p-toluenesulfonate | Negative | Positive |
| n-Propyl p-toluenesulfonate | Positive | Positive |
| iso-Propyl p-toluenesulfonate | Positive | Positive |
| n-Butyl p-toluenesulfonate | Positive | Positive |
| iso-Butyl p-toluenesulfonate | Negative | Negative |
| Methanesulfonic acid esters | ||
| Methyl methanesulfonate | Positive | Positive |
| Ethyl methanesulfonate | Positive | Positive |
| n-Propyl methanesulfonate | Positive | Positive |
| iso-Propyl methanesulfonate | Positive | Positive |
| n-Butyl methanesulfonate | Positive | Positive |
| sec-Butyl methanesulfonate | Positive | Positive |
| iso-Butyl methanesulfonate | Positive | Positive |
| Benzenesulfonic acid esters | ||
| Methyl benzenesulfonate | Positive | Positive |
| Ethyl benzenesulfonate | Positive | Positive |
| n-Propyl benzenesulfonate | Positive | Positive |
| iso-Propyl benzenesulfonate | Positive | Positive |
| n-Butyl benzenesulfonate | Positive | Negative |
| iso-Butyl benzenesulfonate | Positive | Negative |
Note: The genotoxicity of this compound was not explicitly detailed in the cited comparative study. However, its structural similarity to the tested p-toluenesulfonic acid esters, which are known alkylating agents, suggests a potential for genotoxicity. The ethyl and iso-butyl esters of p-toluenesulfonic acid were notably exceptions in the Ames test, indicating that the nature of the alkyl group significantly influences mutagenicity.[1]
Structure-Activity Relationship
The genotoxic potential of sulfonic acid esters is linked to their ability to act as alkylating agents. The structure of the ester, particularly the alkyl group, influences its reactivity. The study by Glowienke et al. (2005) found that the iso-propyl esters of all three sulfonic acids were the most potent mutagens in both the Ames and micronucleus assays.[1] Conversely, the p-toluenesulfonic acid iso-butyl ester was the only compound tested that showed no genotoxic potential in either assay.[1] This highlights the importance of the steric and electronic properties of the alkyl group in determining the biological activity of these compounds.
Experimental Protocols
The following are summaries of the experimental methodologies used to generate the comparative genotoxicity data.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds. The assay utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and cannot grow on a histidine-deficient medium.
Experimental Workflow:
-
Strain Selection: Salmonella typhimurium strains TA98 and TA100 were used.[1]
-
Metabolic Activation: The test was conducted with and without the addition of a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to simulate metabolic processes in mammals.[1]
-
Exposure: The bacterial strains were exposed to various concentrations of the test compound.
-
Plating: The treated bacteria were plated on a minimal agar medium lacking histidine.
-
Incubation: The plates were incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) was counted. A significant increase in the number of revertant colonies compared to the control group indicates that the compound is mutagenic.
In Vitro Micronucleus Test
The in vitro micronucleus test is used to detect the potential of a chemical to induce chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Experimental Workflow:
-
Cell Line: L5178Y mouse lymphoma cells were used.[1]
-
Exposure: The cells were treated with the test compound for a defined period (e.g., 20 hours).[1]
-
Metabolic Activation: The assay was performed with and without an S9 metabolic activation system.[1]
-
Cell Culture: After the treatment period, the cells were cultured to allow for cell division.
-
Harvesting and Staining: The cells were harvested and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The cells were analyzed under a microscope to score the frequency of micronucleated cells. An increase in the number of micronucleated cells in the treated group compared to the control group indicates clastogenic or aneugenic activity.
Analytical Methods for Detection
The accurate quantification of p-toluenesulfonate impurities, including potentially this compound, is critical in pharmaceutical manufacturing. A sensitive HPLC-UV method has been developed for this purpose.[2]
Table 2: HPLC-UV Method for Quantification of p-Toluenesulfonates.[2]
| Parameter | Value |
| Instrumentation | High Performance Liquid Chromatography with UV detection (HPLC-UV) |
| Column | Thermo Scientific™ Acclaim™ Polar Advantage II, 150 × 2.1 mm, 2.2 µm |
| Mobile Phase | A: 15 mM ammonium acetateB: methanol |
| Flow Rate | 0.3 mL/min |
| UV Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Limit of Detection (LOD) | < 5 ng/mL |
| Limit of Quantification (LOQ) | < 13.5 ng/mL |
This method demonstrates high sensitivity, which is crucial for detecting genotoxic impurities at the low levels required by regulatory agencies such as the U.S. FDA and the European Medicines Agency.[2]
References
Benchmarking 2-Chloroethyl p-toluenesulfonate Against Novel Alkylating Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the traditional alkylating agent, 2-Chloroethyl p-toluenesulfonate, with a selection of novel alkylating agents that are at the forefront of cancer therapy research. By presenting key performance data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.
Introduction to Alkylating Agents
Alkylating agents represent a cornerstone in the history of chemotherapy, valued for their ability to induce cytotoxicity by covalently modifying the DNA of cancer cells. This action disrupts DNA replication and transcription, ultimately leading to cell death.[1][2] The classical mechanism involves the transfer of an alkyl group to nucleophilic sites on DNA, most commonly the N7 position of guanine.[3][4] This can result in DNA strand breakage, abnormal base pairing, and the formation of inter- and intra-strand cross-links, which are particularly detrimental to rapidly proliferating cancer cells.[1][5]
While effective, traditional alkylating agents often lack specificity, leading to off-target effects and significant toxicity to healthy, rapidly dividing cells.[6][7] This has spurred the development of novel alkylating agents designed for improved tumor selectivity, reduced toxicity, and the ability to overcome resistance mechanisms.[6] This guide will compare the established profile of this compound with these next-generation compounds.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following table summarizes the available IC50 values for several prominent alkylating agents across various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Alkylating Agent | Cell Line | Exposure Time (hours) | IC50 (µM) | Reference |
| This compound | Data not readily available in reviewed literature | - | - | |
| Cisplatin | A549 (Lung Carcinoma) | 48 | ~7.5 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 48 | ~6.4 | [1] | |
| U87 MG (Glioblastoma) | 24 | 9.5 | [1] | |
| Carmustine (BCNU) | U87 MG (Glioblastoma) | 48 | 54.4 | [1] |
| HL-60 (Promyelocytic Leukemia) | Not Specified | ~200 | [1] | |
| Temozolomide (TMZ) | U87 MG (Glioblastoma) | 48 | 748.3 | [1] |
| Melphalan | Raji/BCNU (Burkitt's Lymphoma) | Not Specified | >10 | [8] |
| Cyclophosphamide | Various | Not Specified | Highly variable depending on metabolic activation | [9] |
| Bendamustine | Various | Not Specified | Potent activity in various hematological malignancies | [10] |
| Melflufen | Various | Not Specified | A novel peptide-drug conjugate with potent anti-myeloma activity | [10] |
Toxicity Profile Comparison
A significant driver in the development of novel alkylating agents is the reduction of off-target toxicities. The following table provides a general comparison of the toxicological profiles.
| Alkylating Agent | Key Toxicities | Notes |
| This compound | Harmful if swallowed.[11][12] The toxicological properties have not been fully investigated.[11] | A simple alkylating agent, likely to exhibit toxicities common to the class. |
| Traditional Alkylating Agents (e.g., Cyclophosphamide, Melphalan) | Myelosuppression, gastrointestinal toxicity (nausea, vomiting, mucositis), hemorrhagic cystitis (cyclophosphamide, ifosfamide), secondary malignancies.[3][13][14] | Broad cytotoxicity affecting rapidly dividing normal cells. |
| Novel Alkylating Agents (e.g., Bendamustine, Melflufen) | Myelosuppression is still a common dose-limiting toxicity. Some novel agents may have unique toxicity profiles. | Efforts are made to improve the therapeutic window by targeting tumor cells or exploiting tumor-specific conditions.[6] |
Mechanisms of Action and Signaling Pathways
Alkylating agents trigger a cascade of cellular events, primarily through the DNA damage response (DDR) pathway. Upon DNA alkylation, sensor proteins initiate a signaling cascade that can lead to cell cycle arrest, DNA repair, or, if the damage is irreparable, apoptosis.
Below is a generalized diagram of the signaling pathway activated by DNA damage from alkylating agents.
Figure 1: Simplified DNA damage response pathway activated by alkylating agents.
Novel alkylating agents often employ unique strategies to enhance their anti-tumor activity. These can include:
-
Targeted delivery: Conjugating the alkylating agent to a molecule that is preferentially taken up by cancer cells.
-
Hypoxia activation: Designing agents that are activated in the hypoxic microenvironment of tumors.[6]
-
Enzyme-prodrug therapy: Creating a prodrug that is converted to its active, cytotoxic form by an enzyme that is overexpressed in cancer cells.[15]
Experimental Protocols
To ensure reproducibility and enable cross-study comparisons, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro and in vivo assays used to evaluate alkylating agents.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an alkylating agent in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Alkylating agent stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the alkylating agent in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an alkylating agent in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Alkylating agent formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in sterile PBS, possibly mixed with Matrigel) into the flank of each mouse.[16]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups (typically 5-10 mice per group).[16]
-
Drug Administration: Administer the alkylating agent according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage). The control group should receive the vehicle.
-
Monitoring: Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight of the mice regularly (e.g., twice a week).[16]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment period. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.
Below is a diagram illustrating a typical experimental workflow for evaluating a novel alkylating agent.
Figure 2: Experimental workflow for the preclinical evaluation of a novel alkylating agent.
Conclusion
This compound serves as a classic example of a simple alkylating agent. While comprehensive comparative data is not abundant, its presumed mechanism and potential toxicity profile align with those of other traditional alkylating agents. The field of oncology is continuously evolving, with novel alkylating agents demonstrating the potential for greater efficacy and an improved safety profile.[2][10] These newer agents, through mechanisms such as targeted delivery and tumor-specific activation, represent a significant advancement in the strategic deployment of DNA-damaging therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for the standardized evaluation of these and other emerging therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. reelmind.ai [reelmind.ai]
- 3. Alkylating agents - BioPharma Notes [biopharmanotes.com]
- 4. Alkylating Agents – Callaix [callaix.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of novel alkylating drugs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current and Novel Alkylators in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Safety Operating Guide
Proper Disposal of 2-Chloroethyl p-toluenesulfonate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2-Chloroethyl p-toluenesulfonate
For researchers, scientists, and drug development professionals handling this compound, adherence to proper disposal procedures is critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step approach to the safe disposal of this compound, emphasizing chemical neutralization through alkaline hydrolysis.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is harmful if swallowed and can cause skin and eye irritation.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.[1]
Disposal Overview: The Two Primary Options
There are two main routes for the proper disposal of this compound:
-
Licensed Hazardous Waste Disposal: The most straightforward and recommended method is to transfer the chemical waste to a licensed hazardous waste disposal company.[1][2] This ensures compliance with all local, state, and federal regulations.
-
Chemical Neutralization (Alkaline Hydrolysis): For laboratories equipped to handle chemical reactions, alkaline hydrolysis offers a method to degrade this compound into less hazardous compounds before disposal. This procedure should only be undertaken by trained personnel with a thorough understanding of the chemical risks involved.
Detailed Experimental Protocol: Alkaline Hydrolysis
This protocol details the chemical degradation of this compound into 2-chloroethanol and sodium p-toluenesulfonate.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH)
-
Water (deionized or distilled)
-
Ethanol (optional, as a co-solvent)
-
pH indicator strips or a calibrated pH meter
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
Stir plate and magnetic stir bar
-
Heating mantle or water bath
-
Condenser (if heating)
-
Appropriate collection vessels for the final solution
Procedure:
-
Preparation: In a chemical fume hood, carefully measure the amount of this compound waste to be treated.
-
Reaction Setup: Place the waste in a suitably sized reaction vessel equipped with a magnetic stir bar. If the waste is a concentrated oil or solid, it can be dissolved in a minimal amount of a water-miscible solvent like ethanol to facilitate the reaction.
-
Base Addition: Prepare a 1 to 2 Molar aqueous solution of sodium hydroxide. Slowly and with constant stirring, add the sodium hydroxide solution to the reaction vessel. An excess of sodium hydroxide (approximately 1.5 to 2 equivalents relative to the sulfonate ester) is recommended to ensure complete hydrolysis.
-
Reaction Conditions:
-
Room Temperature: For small quantities, the reaction can proceed at room temperature with stirring for several hours to overnight.
-
Heating (Optional): To accelerate the reaction, the mixture can be gently heated to 40-50°C using a water bath or heating mantle. If heating, a condenser should be fitted to the reaction vessel to prevent the loss of volatile components.
-
-
Monitoring the Reaction: The completion of the hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Check the pH of the solution. It should be strongly basic. Carefully neutralize the excess sodium hydroxide by adding a suitable acid (e.g., dilute hydrochloric acid) until the pH is between 6 and 8.
-
Final Disposal: The resulting aqueous solution containing 2-chloroethanol and sodium p-toluenesulfonate should be collected in a properly labeled hazardous waste container for disposal by a licensed contractor. Although the primary hazardous compound has been degraded, the products may still be subject to disposal regulations.
Data Presentation
| Parameter | Value/Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 80-41-1 | [3] |
| Molecular Formula | C₉H₁₁ClO₃S | [3] |
| Primary Hazard | Harmful if swallowed | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2] |
| Hazardous Decomposition Products (from combustion) | Carbon monoxide, Carbon dioxide, Sulfur oxides, Hydrogen chloride gas | [2] |
| Recommended Disposal | Approved waste disposal plant | [1][2][4] |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment.
References
Essential Safety and Operational Guide for 2-Chloroethyl p-toluenesulfonate
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Chloroethyl p-toluenesulfonate in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals.
Chemical Identifier and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | p-Toluenesulfonic acid, beta-chloroethyl ester; 2-Chloroethanol 4-methylbenzenesulfonate |
| CAS Number | 80-41-1[1] |
| Molecular Formula | C₉H₁₁ClO₃S[2] |
| Molecular Weight | 234.70 g/mol |
| Appearance | Clear colorless to yellow liquid[1][2] |
| Odor | Odorless[1][3] |
| Boiling Point | 153 °C @ 0.3 mmHg[1] |
| Density | 1.294 g/mL at 25 °C |
| Flash Point | > 110 °C / > 230 °F[1] |
| Storage Temperature | 2-8°C |
Hazard Identification and Precautionary Statements
This compound is classified as harmful if swallowed.[1][4][5] The following GHS hazard and precautionary statements should be strictly observed:
| GHS Classification | Hazard Statement | Precautionary Statements |
| Acute toxicity - Oral (Category 4) [1][4] | H302: Harmful if swallowed[1][4] | Prevention: P264: Wash hands and any exposed skin thoroughly after handling.[1][4][6] P270: Do not eat, drink or smoke when using this product.[1][4] Response: P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] P330: Rinse mouth.[1][4] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[1][4][6] |
| Eye Damage/Irritation (Category 2B) [5] | Causes eye irritation[5] | Response: P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P337+P313: If eye irritation persists: Get medical advice/attention.[5] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table outlines the required equipment.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety goggles or face shield | Must conform to EN166 (EU) or NIOSH (US) standards.[4] Tightly fitting safety goggles are recommended.[4] |
| Skin | Chemical-resistant gloves and protective clothing | Wear appropriate protective gloves (e.g., Viton®) and clothing to prevent skin exposure.[3] Fire/flame resistant and impervious clothing should be worn.[4] |
| Respiratory | Respirator | Not required under normal use with adequate ventilation.[3][6] For large-scale use, emergencies, or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) is necessary.[3] |
Operational Workflow for Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
Detailed Experimental Protocols
1. Pre-Experiment Setup:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary materials and equipment before starting the experiment.
-
Review the Safety Data Sheet (SDS) for this compound.
2. Handling Procedure:
-
Don the appropriate PPE as specified in the table above.
-
Conduct all work with this compound inside a certified chemical fume hood.
-
Avoid contact with skin and eyes.[1] Do not breathe mist, vapors, or spray.[1]
-
Use non-sparking tools to prevent ignition.[4]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][6]
4. Accidental Release Measures:
-
Small Spills:
-
Large Spills:
5. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water.[1][4] Do NOT induce vomiting.[4] Call a poison control center or doctor immediately for medical assistance.[1][4] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[1][4] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[1][6] Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Get medical attention.[1][6] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][6] Remove contact lenses if present and easy to do.[5] Seek medical attention.[1][6] |
6. Disposal Plan:
-
All waste containing this compound must be considered hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and compatible container.
-
Dispose of the waste through your institution's hazardous waste management program, following all local, regional, and national regulations.[1][4][5] Do not dispose of it down the drain.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
